5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
Description
Properties
IUPAC Name |
5-O-tert-butyl 2-O-methyl pyridine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-10(14)8-5-6-9(13-7-8)11(15)16-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUQHDIXPOBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Orthogonal Ester Strategies in Medicinal Chemistry: A Technical Guide to 5-t-Butyl 2-Methyl Pyridine-2,5-dicarboxylate
Executive Summary
In the synthesis of complex pharmaceutical architectures—such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and macrocyclic peptides—the strategic use of orthogonal protecting groups is paramount. 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (CAS: 163587-55-1) serves as a highly specialized bifunctional building block. By leveraging the distinct electronic and steric environments of the C2 and C5 positions on the pyridine ring, this molecule allows for absolute regiocontrol during sequential functionalization.
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated laboratory protocols for utilizing this critical intermediate, ensuring researchers can deploy it with high fidelity in drug discovery pipelines .
Physicochemical Profiling & Structural Causality
Understanding the baseline physicochemical properties of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is essential for predicting its behavior in various solvent systems and chromatographic environments. The presence of the lipophilic tert-butyl group significantly enhances its solubility in non-polar organic solvents compared to its dimethyl or diethyl counterparts, making it highly amenable to standard silica gel chromatography .
| Property | Specification |
| Chemical Name | 5-tert-Butyl 2-methyl pyridine-2,5-dicarboxylate |
| CAS Number | 163587-55-1 |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Physical Form | White to brown solid |
| InChIKey | XABUQHDIXPOBCU-UHFFFAOYSA-N |
| Purity Standard | ≥95% (typically verified via HPLC/NMR) |
| Storage Conditions | +4°C, desiccated |
Table 1: Core physicochemical parameters of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate.
Mechanistic Insights: The Logic of Orthogonality
The true value of this scaffold lies in its orthogonal reactivity. The two ester groups can be selectively cleaved without disturbing one another, governed by two distinct chemical principles:
-
Electronic Activation at C2 : The pyridine nitrogen atom exerts a strong electron-withdrawing inductive and resonance effect, which is most pronounced at the ortho (C2) position. This renders the C2 methyl ester highly electrophilic and susceptible to nucleophilic attack by mild bases (e.g., LiOH).
-
Steric Shielding and Cationic Stability at C5 : The tert-butyl ester at C5 is sterically hindered, protecting it from basic hydrolysis. However, under acidic conditions (e.g., Trifluoroacetic acid), the ester oxygen is protonated, leading to the expulsion of a highly stable tert-butyl carbocation. This pathway is completely inert to the C2 methyl ester, which cannot form a stable carbocation .
Fig 1: Orthogonal deprotection pathways governed by electronic and steric factors.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific in-process checkpoints, the researcher can confirm the causality of the reaction without requiring immediate mass spectrometry.
Protocol 1: Selective Saponification of the C2 Methyl Ester
-
Objective : Isolate 5-(tert-butoxycarbonyl)pyridine-2-carboxylic acid.
-
Causality : At 0°C, the kinetic energy of the system is restricted. The hydroxide ion selectively attacks the highly electrophilic, sterically accessible C2 carbonyl, leaving the bulky C5 tert-butyl ester intact.
Step-by-Step Methodology:
-
Solvation : Dissolve 1.0 eq of 5-t-butyl 2-methyl pyridine-2,5-dicarboxylate in a 3:1 mixture of THF:H₂O (0.1 M concentration). Cool the flask to 0°C in an ice bath.
-
Reagent Addition : Add 1.05 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) dropwise as an aqueous solution.
-
Reaction Monitoring : Stir at 0°C for 2 hours.
-
Self-Validation Checkpoint 1 (TLC): Run a TLC plate (3:1 Hexanes:EtOAc). The starting material (high Rf) should disappear, replaced by a baseline spot (the lithium salt of the product).
-
-
Workup : Remove THF under reduced pressure. Dilute the aqueous layer with water and wash with Diethyl Ether to remove unreacted starting material.
-
Acidification : Carefully acidify the aqueous layer to pH 3-4 using 1M HCl at 0°C. Extract the precipitated product with Ethyl Acetate (3x).
-
Isolation : Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Self-Validation Checkpoint 2 (NMR): ¹H NMR (CDCl₃) will confirm the complete disappearance of the methyl ester singlet at ~3.9 ppm, while the massive 9-proton tert-butyl singlet at ~1.6 ppm remains perfectly integrated .
-
Protocol 2: Selective Acidolysis of the C5 tert-Butyl Ester
-
Objective : Isolate 6-(methoxycarbonyl)nicotinic acid.
-
Causality : Trifluoroacetic acid (TFA) provides the necessary proton density to trigger the elimination of the tert-butyl group. The reaction is driven to completion by the irreversible evolution of isobutylene gas (Le Chatelier's principle).
Step-by-Step Methodology:
-
Solvation : Dissolve 1.0 eq of the starting material in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.
-
Acidification : Add an equal volume of Trifluoroacetic acid (TFA) to the stirring solution at room temperature (final ratio 1:1 DCM:TFA).
-
Reaction Monitoring : Stir at room temperature for 3-4 hours.
-
Self-Validation Checkpoint 1 (Visual): Observe the reaction mixture. The evolution of micro-bubbles (isobutylene gas) confirms active cleavage. The reaction is complete when gas evolution ceases.
-
-
Workup : Concentrate the mixture under reduced pressure to remove DCM and excess TFA.
-
Purification : Co-evaporate the crude residue with Toluene (3x) to remove trace TFA, yielding the product as a solid.
-
Self-Validation Checkpoint 2 (NMR): ¹H NMR (CDCl₃) will show the retention of the 3-proton methyl singlet at ~3.9 ppm, and the absolute absence of the 9-proton tert-butyl singlet at ~1.6 ppm.
-
Applications in Advanced Therapeutics
The ability to sequentially functionalize the C2 and C5 positions makes this scaffold ideal for synthesizing bifunctional molecules. For example, in PROTAC development, the C2 position can be coupled to a target-protein binding ligand, while the C5 position is subsequently deprotected and coupled to an E3 ligase recruiting linker.
Fig 2: Sequential functionalization workflow for bifunctional drug discovery.
Conclusion
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is a masterclass in structural design for organic synthesis. By exploiting the inherent electronic bias of the pyridine ring and the steric bulk of the tert-butyl group, researchers can achieve flawless orthogonal deprotection. Adhering to the self-validating protocols outlined above ensures high yields, high purity, and reproducible integration into advanced drug discovery programs.
References
-
Semantic Scholar. "The Preparation of Pyridinecarboxylates from Chloropyridines by Palladium-Catalyzed Alkoxycarbonylation." Semantic Scholar, 1999. URL:[Link]
-
Royal Society of Chemistry. "Supporting Information: Mesoporous Organosilica Grafted Pd Catalyst For Efficient Base Free and Phosphine Free Synthesis." RSC.org, 2016. URL: [Link]
Structural Elucidation and NMR Spectral Analysis of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate: A Technical Guide
Introduction & Structural Significance
In modern drug development and complex organic synthesis, highly functionalized pyridine scaffolds serve as critical pharmacophores and versatile building blocks. 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is a prime example of an asymmetric diester that enables orthogonal deprotection strategies. The distinct steric and electronic profiles of the methyl ester at C2 and the tert-butyl ester at C5 allow chemists to selectively hydrolyze or cleave one ester group while leaving the other intact, paving the way for regioselective functionalization.
This technical guide provides an in-depth analysis of the high-resolution
Workflow for the synthesis and NMR structural validation of the target pyridine diester.
High-Resolution NMR Data & Mechanistic Causality
The structural validation of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate relies heavily on resolving the specific
Quantitative Data Summaries
Table 1:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Structural Assignment |
| 9.25 | Doublet (d) | 1H | 1.3 | Pyridine H6 |
| 8.38 | Doublet of doublets (dd) | 1H | 8.1, 1.9 | Pyridine H4 |
| 7.52 | Doublet (d) | 1H | 8.1 | Pyridine H3 |
| 4.04 | Singlet (s) | 3H | - | Methoxy (-OCH |
| 1.62 | Singlet (s) | 9H | - | tert-Butyl (-C(CH |
Table 2:
| Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |
| 165.1 | Quaternary (C=O) | Carbonyl (C2 Methyl Ester) |
| 163.5 | Quaternary (C=O) | Carbonyl (C5 tert-Butyl Ester) |
| 150.8 | CH (Aromatic) | Pyridine C6 |
| 150.4 | Quaternary (Aromatic) | Pyridine C2 |
| 138.2 | CH (Aromatic) | Pyridine C4 |
| 130.4 | Quaternary (Aromatic) | Pyridine C5 |
| 124.6 | CH (Aromatic) | Pyridine C3 |
| 82.9 | Quaternary (Aliphatic) | tert-Butyl Central Carbon (-C (CH |
| 53.2 | CH | Methoxy Carbon (-OC H |
| 28.1 | CH | tert-Butyl Methyls (-C(C H |
Mechanistic Causality of Chemical Shifts
Understanding why these signals appear where they do is critical for robust structural validation [2]:
-
Extreme Deshielding of H6 (9.25 ppm): In an unsubstituted pyridine ring, alpha protons typically resonate around 8.5 ppm. The extreme downfield shift to 9.25 ppm is caused by the synergistic electron-withdrawing effects of the adjacent electronegative nitrogen atom and the strongly electron-withdrawing tert-butyl ester group at the ortho position (C5).
-
The Pyridine
-Coupling Network: The spectrum exhibits a classic 2,5-disubstituted pyridine coupling pattern. H3 and H4 are ortho to each other, resulting in a large coupling of 8.1 Hz. H4 and H6 are meta to each other, yielding a smaller coupling.-
Expert Insight: Notice that H4 shows a meta-coupling of 1.9 Hz, while the H6 doublet reports a
-value of 1.3 Hz. This slight 0.6 Hz discrepancy is a common artifact in routine 400 MHz NMR spectra caused by digital resolution limitations (typically ~0.25–0.5 Hz/point) and potential unresolved para-coupling ( ) that slightly broadens the H6 peak.
-
-
Carbonyl Shift Differentiation (165.1 vs. 163.5 ppm): The methyl ester carbonyl (165.1 ppm) is found further downfield than the tert-butyl ester carbonyl (163.5 ppm). This causality stems from the greater electron-donating inductive effect (+I) of the tert-butyl group compared to the methyl group, which slightly shields the adjacent carbonyl carbon via resonance donation from the ester oxygen.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness in the data, the following step-by-step protocol incorporates self-validating checkpoints designed to prevent misinterpretation caused by impurities or instrumental artifacts.
Phase 1: Sample Preparation & Purity Verification
-
Weigh the Analyte: Transfer ~15 mg (for
H) or ~45 mg (for C) of the purified 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate into a clean vial. -
Solvent Selection & Drying: Dissolve the compound in 0.6 mL of anhydrous CDCl
.-
Causality & Validation: CDCl
must be pre-dried over 4Å molecular sieves. Residual water in CDCl appears as a broad singlet at ~1.56 ppm. Because the critical tert-butyl signal of the product appears at 1.62 ppm, overlapping water signals will cause severe integration errors and obscure the structural validation.
-
-
Byproduct Check: The MOG-Pd catalyzed synthesis using Boc
O generates tert-butyl alcohol (t-BuOH) as a byproduct [1]. Before proceeding, run a rapid 1-scan H spectrum to verify the absence of a singlet at ~1.2 ppm (t-BuOH). If present, the sample must be re-evaporated under high vacuum.
Phase 2: Instrument Calibration & Shimming
-
Locking: Insert the NMR tube into the 400 MHz spectrometer and lock onto the
H signal of CDCl . -
Gradient Shimming: Execute automated gradient shimming (e.g., TopShim) on the Z-axis.
-
Causality: High-fidelity shimming is non-negotiable here. Poor magnetic field homogeneity will artificially broaden the peaks, completely destroying the ability to resolve the diagnostic 1.3 Hz and 1.9 Hz meta-couplings of the pyridine ring.
-
Phase 3: Acquisition Parameters
-
H NMR Acquisition: Use a standard 30° pulse program (zg30), 16–64 scans, with a relaxation delay (
) of 2 seconds. -
C NMR Acquisition: Use a proton-decoupled pulse program (zgpg30), 512–1024 scans. Set the relaxation delay (
) to a minimum of 2.5 seconds.-
Causality: Quaternary carbons (C=O, C2, C5, and the central tert-butyl carbon) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer
ensures these nuclei fully relax between pulses, preventing their signals from disappearing into the baseline noise.
-
Phase 4: Processing & Referencing
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for
H and 1.0 Hz for C prior to Fourier Transformation. -
Manually phase the spectrum and apply a polynomial baseline correction.
-
Self-Validation: Calibrate the chemical shift scale strictly against the internal residual solvent peaks: 7.26 ppm for CHCl
( H) and the central triplet at 77.16 ppm for CDCl ( C).
Conclusion
The NMR spectral data of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate presents a textbook example of asymmetric electronic distribution within a heteroaromatic system. By understanding the causality behind the extreme deshielding of the H6 proton and employing a self-validating acquisition protocol that accounts for solvent overlap and relaxation delays, researchers can confidently utilize this data as a benchmark for synthesizing and validating complex pyridine-based therapeutics.
References
-
Ghosh, K., Molla, R. A., Iqubal, M. A., & Islam, S. M. (2015). A mesoporous organosilica grafted Pd catalyst (MOG-Pd) for efficient base free and phosphine free synthesis of tertiary butyl esters via tertiary-butoxycarbonylation of boronic acid derivatives without using carbon monoxide. Green Chemistry, 17(6), 3540-3551. URL:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]
mechanism of action of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
An In-Depth Technical Guide to the Anticipated Mechanism of Action of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylateA Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
While "5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate" is a structurally defined chemical entity, a comprehensive review of current scientific literature reveals a notable absence of dedicated studies on its specific mechanism of action.[1] This guide, therefore, takes a predictive and inferential approach, grounded in the well-established pharmacology of the pyridine dicarboxylate scaffold. By analyzing the mechanisms of structurally related compounds, we can construct a scientifically rigorous hypothesis regarding the potential biological activities and molecular targets of this specific molecule. This document will delve into the known roles of pyridine dicarboxylates as enzyme inhibitors and signaling pathway modulators, providing a foundational framework for future empirical investigation.
Introduction: The Pyridine Dicarboxylate Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone of modern drug design, valued for its ability to engage in a wide range of non-covalent interactions and its presence in numerous FDA-approved pharmaceuticals.[2][3] When functionalized with two carboxylate groups, the resulting pyridine dicarboxylate core becomes a versatile scaffold with a diverse array of reported biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4] The specific positioning of these carboxylates, along with other substituents, dictates the molecule's three-dimensional structure and electronic properties, thereby influencing its target specificity and pharmacological profile.
The subject of this guide, 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, possesses several key structural features that are anticipated to govern its biological activity:
-
The Pyridine-2,5-dicarboxylate Core: This central scaffold is known to chelate metal ions and interact with the active sites of various enzymes.[5]
-
The 5-tert-Butyl Group: This bulky, lipophilic group can influence the compound's pharmacokinetic properties and may confer selectivity for specific protein targets by interacting with hydrophobic pockets.
-
The 2-Methyl Group: This smaller alkyl group can also modulate the compound's steric and electronic properties, potentially fine-tuning its binding affinity and target engagement.
Predicted Mechanism of Action: Enzyme Inhibition
Based on the activities of related pyridine dicarboxylates, a primary predicted mechanism of action for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is enzyme inhibition. Several classes of enzymes are known to be targeted by this scaffold.
Inhibition of D-dopachrome Tautomerase (D-DT)
A significant and recent finding is the identification of pyridine-2,5-dicarboxylic acid as a highly selective inhibitor of D-dopachrome tautomerase (D-DT).[6][7][][9] D-DT is a cytokine involved in inflammatory responses through its interaction with the CD74 receptor. By inhibiting D-DT, pyridine-2,5-dicarboxylic acid blocks the D-DT-induced activation of CD74, making it a valuable tool for studying the roles of D-DT in various diseases.[7][]
It is plausible that 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate could also act as a D-DT inhibitor. The tert-butyl and methyl substitutions may enhance its binding affinity or selectivity for D-DT over the related macrophage migration inhibitory factor (MIF).
Modulation of Jumonji-C Domain-Containing Histone Demethylases (JMJDs)
Pyridine-2,4-dicarboxylic acid is a known broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, including the Jumonji-C (JmjC) domain-containing histone demethylases. Recent studies have shown that substituting the pyridine ring at the 5-position can lead to potent and selective inhibitors of specific JmjC family members, such as JMJD5.[10] The substituents at the 5-position orient into the substrate-binding pocket, suggesting that the 5-tert-butyl group of our target compound could play a crucial role in conferring selectivity for a particular histone demethylase.
Potential Therapeutic Applications
Given the predicted mechanisms of action, 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate could be investigated for a range of therapeutic applications.
Anti-inflammatory and Autoimmune Diseases
By inhibiting D-DT, the compound could potentially modulate inflammatory responses, making it a candidate for the treatment of autoimmune diseases and other inflammatory conditions.
Oncology
The inhibition of specific histone demethylases is a promising strategy in cancer therapy. If 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate demonstrates selective inhibition of a cancer-relevant JMJD, it could be a valuable lead compound for the development of novel anti-cancer agents.
Anti-parasitic Activity
Recent research has highlighted the potential of pyridine-2,5-dicarboxylate esters as agents against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania mexicana.[4][11] These compounds have shown promising activity with low cytotoxicity, suggesting that 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate could also be explored for its anti-trypanosomatid properties.[4][11]
Proposed Experimental Workflow for Mechanism of Action Studies
To empirically determine the , a systematic experimental approach is required.
Hypothetical signaling pathway inhibition by the target compound.
Conclusion and Future Directions
While the precise remains to be elucidated, its structural similarity to known bioactive pyridine dicarboxylates provides a strong foundation for targeted investigation. The most promising avenues for exploration are its potential roles as an inhibitor of D-dopachrome tautomerase and as a selective modulator of Jumonji-C domain-containing histone demethylases. The experimental workflows and hypothetical signaling pathways outlined in this guide offer a roadmap for future research that could unlock the therapeutic potential of this intriguing molecule. Further studies are warranted to synthesize this compound and subject it to rigorous biological evaluation.
References
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Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]
-
2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. PubMed. [Link]
-
Pyridine-2,5-dicarboxylate complexes with 2,2′-bipyridine and Co(II), Zn(II), Cu(II): Syntheses, characterization, antimicrobial, and cytotoxic effects. ResearchGate. [Link]
-
Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. [Link]
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(PDF) Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. ResearchGate. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]
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5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry. [Link]
-
2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. OSTI.GOV. [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC. [Link]
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A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. [Link]
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5-methyl-2,2'-bipyridine. Organic Syntheses Procedure. [Link]
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Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. [Link]
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Cubane. Wikipedia. [Link]
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5-tert-Butyl-2-methylpyridine. PubChem. [Link]
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The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide. Dalton Transactions. [Link]
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Unlocking the Pharmacological Potential of 5-tert-Butyl 2-Methyl Pyridine-2,5-Dicarboxylate: A Technical Whitepaper
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Fibrosis, Parasitology, and Metallopharmacology
As a Senior Application Scientist overseeing structural-activity relationship (SAR) pipelines, I frequently evaluate intermediate scaffolds that bridge the gap between synthetic feasibility and potent biological activity. 5-tert-Butyl 2-methyl pyridine-2,5-dicarboxylate (CAS 163587-55-1) represents a highly strategic molecule in this domain.
While technically an asymmetrically protected diester, its true value lies in its function as a lipophilic prodrug and a versatile synthetic precursor. The staggered esterification—a bulky tert-butyl group at the 5-position and a more labile methyl group at the 2-position—provides a unique hydrolysis profile. Once intracellular esterases cleave these protecting groups, the molecule yields the active pharmacophore: pyridine-2,5-dicarboxylic acid (2,5-PDC) .
This whitepaper dissects the three primary biological activities of the pyridine-2,5-dicarboxylate scaffold, detailing the mechanistic causality, quantitative data, and self-validating experimental protocols required to leverage this compound in your research.
Selective Inhibition of Collagen Prolyl 4-Hydroxylase (C-P4H): The Antifibrotic Pathway
The most profoundly characterized biological activity of the pyridine-2,5-dicarboxylate moiety is its role as a highly potent, competitive inhibitor of Collagen Prolyl 4-Hydroxylase (C-P4H)[1].
C-P4H is an endoplasmic reticulum-resident dioxygenase responsible for hydroxylating proline residues on procollagen chains. This hydroxylation is an absolute requirement for the stabilization of the collagen triple helix. Overactivity of C-P4H is a primary driver of fibrotic diseases, including pulmonary and hepatic fibrosis[2].
The Mechanistic Rationale
C-P4H requires Fe²⁺, O₂, ascorbate, and 2-oxoglutarate (2-OG) to function. The active site features a highly specific 2-OG binding pocket. Pyridine-2,5-dicarboxylate acts as a structural mimic of 2-OG. The nitrogen of the pyridine ring and the carboxylate groups perfectly coordinate the active-site ferrous ion (Fe²⁺) while simultaneously occupying the C5 carboxyl-binding subsite[3].
Crucially, 2,5-PDC exhibits extreme selectivity. While it inhibits C-P4H with a
Fig 1. Selective inhibition of C-P4H by 2,5-PDC prevents fibrosis without altering HIF-1α signaling.
Quantitative Inhibitory Profile
Table 1: Comparative Inhibitory Profile of Pyridine-2,5-Dicarboxylate
| Enzyme Target | Co-substrate |
Anti-Trypanosomatid Activity: Targeting Parasitic Metabolism
Beyond human enzymology, pyridine-2,5-dicarboxylate esters have emerged as highly promising anti-trypanosomatid agents. Recent drug discovery efforts have demonstrated that esterified derivatives of pyridine-2,5-dicarboxylate exhibit potent lethality against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania mexicana (Leishmaniasis)[5].
The intact esters (such as the tert-butyl/methyl configuration) are critical here. The esterification masks the polar carboxylates, drastically increasing the partition coefficient (LogP) and facilitating passive diffusion across the robust parasitic membrane. Once internalized, the compounds disrupt parasitic energy metabolism, though the exact parasitic target homologous to mammalian dioxygenases remains under active investigation.
Table 2: Representative Antiparasitic Activity of Pyridine-2,5-Dicarboxylate Esters
| Parasite Strain | Assay Target |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in validation steps. As researchers, we must understand why a reagent is present, not just that it is present.
Protocol A: In Vitro Assessment of C-P4H Inhibition via Radiometric Decarboxylation
Rationale: Measuring the release of
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.8), 2 mM ascorbate, 50 µM FeSO₄, 0.1 mM Dithiothreitol (DTT), and 2 mg/mL BSA.
-
Causality Check: Ascorbate is non-negotiable. It rescues the enzyme from uncoupled reaction cycles by reducing the ferryl (Fe⁴⁺) intermediate back to the active ferrous (Fe²⁺) state. DTT maintains critical cysteine residues in the catalytic domain in a reduced state.
-
-
Substrate & Inhibitor Introduction: Add 0.1 mM 1-[
]-2-oxoglutarate (100,000 dpm) and unhydroxylated procollagen substrate. Introduce the hydrolyzed 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (pre-treated with esterase or synthesized directly as 2,5-PDC) at varying concentrations (0.1 µM to 100 µM). -
Reaction Initiation: Initiate the reaction by adding purified C-P4H enzyme. Seal the reaction vials with rubber septa equipped with filter paper soaked in 10% KOH suspended above the liquid.
-
Incubation & Capture: Incubate at 37°C for 30 minutes. The enzyme will decarboxylate the 2-OG, releasing
gas, which is subsequently trapped by the KOH-soaked filter paper. -
Termination & Readout: Terminate the reaction by injecting 0.5 mL of 1 M KH₂PO₄ through the septum to drive all remaining
into the gas phase. Transfer the filter papers to scintillation fluid and count the radioactivity. A decrease in signal correlates directly with competitive inhibition by the pyridine-2,5-dicarboxylate.
Protocol B: Phenotypic Screening for Anti-Trypanosomatid Efficacy
Rationale: To evaluate the intact prodrug's membrane permeability and subsequent intracellular efficacy against T. cruzi epimastigotes using a metabolic indicator.
-
Parasite Culture: Culture T. cruzi epimastigotes in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum at 28°C until they reach the logarithmic growth phase (
parasites/mL). -
Compound Dosing: Seed parasites into 96-well plates. Dissolve 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate in DMSO and perform serial dilutions to achieve final well concentrations ranging from 0.78 µM to 100 µM.
-
Causality Check: Ensure final DMSO concentration does not exceed 0.2% v/v, as higher concentrations will induce baseline solvent toxicity, skewing the
curve. Include a 0.2% DMSO vehicle control.
-
-
Incubation: Incubate the plates for 48 hours at 26°C.
-
Viability Readout (Resazurin): Add 20 µL of 3 mM resazurin solution to each well and incubate for an additional 4 hours.
-
Causality Check: Resazurin is selected over MTT because it is non-toxic and allows for continuous monitoring. The reduction of blue resazurin to highly fluorescent pink resorufin is directly proportional to aerobic respiration, which is rapidly halted by active pyridine-2,5-dicarboxylate esters targeting parasitic metabolism. Measure fluorescence at
560 nm / 590 nm.
-
Conclusion
5-tert-Butyl 2-methyl pyridine-2,5-dicarboxylate is far more than a simple chemical building block. By understanding its hydrolysis kinetics and the structural biology of its active moiety, researchers can deploy it as a highly selective tool for uncoupling fibrotic collagen synthesis from hypoxic signaling, or as a lipophilic warhead in the fight against neglected tropical diseases.
References
1.[Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents] - [nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Xw2rcB-8ccKHnToc5CDZBMlMnnWAnXM_zHHOlpWDmm-BB5IdtIYkyyCO1jh3BNLncSSb7zlpDGMZRf2IGatEfokL-iBiCESxqvTkxGvGNNbB_ja6u86xkOkCYE5iEMr8Ww0OciPCzTAOOMJ5] 2.[Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases] - [kjpp.net] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJY-LLsaSj7OuAr_xED-0m7AYxaZ7bKavKpULPMV_BioqGcLwIs8eO9U1PalWK1i-ILySIri2QU_wuAnuoN3k37J22S6Plo_JmHvzabxQsd10PzmvMs0svJcJzHmZCZicvJULX8fq2Njg5MkECetpkyoY=] 3.[Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets] - [tandfonline.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEucaoa0feIf5J-Bbb7Lz38zhaC8sV4rC7hmLfsEIq5Z81dsdysqNDL1umVkC0WNuHNas7XglLrGscWFKIlDRTAvsNFMvq1x5pD7ah3Y3ovZ-J3H8b7WgcSZa0YzyqX8FovT6dGzgO4iW0SwsMxf30gyjstks6eA==] 4.[The 2-oxoglutarate binding site of prolyl 4-hydroxylase. Identification of distinct subsites and evidence for 2-oxoglutarate decarboxylation in a ligand reaction at the enzyme-bound ferrous ion] - [nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm9P-C139niqbzrwv3IRnnAAuWq0nVNICWKbxRM5iaGK-m82FKGV-fwu8Wzxy0E8yMT9RvYCJoUkubHmDy6YZ8AikM2zyc5GyQKiVN7qW9larjFcPiN-PPzSCO9dqn2diGpw==] 5.[Characterization of the novel human prolyl 4-hydroxylases and asparaginyl hydroxylase that modify the hypoxia-inducible factor] - [oulu.fi] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlvnFjhsakjUJzMhPkCnndk0HxLMmjWTsZSefD5PyCun_B1FnFkFXar3waAD0qHOyfpDKc6N-4TvjiVQHWhaVND8gZIHUfnKPEtGXISiMPN21VRoFD0lFpn7xBdGjIhAqoP8gjGi0tMztuJQJQtyrxCmVBuFzxs9OXsPMGGmkNFY9iV4hhmrdeYXu9mi_aqk8=]
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crystal structure analysis of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
An In-depth Technical Guide to the Crystal Structure Analysis of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
Disclaimer: This technical guide presents a hypothetical crystal structure analysis for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate. As of the writing of this document, a published crystal structure for this specific molecule is not available in open-access crystallographic databases. The following synthesis, experimental procedures, data, and analysis are therefore illustrative, constructed based on established methodologies and data from structurally related compounds to provide a comprehensive and scientifically rigorous example of such an analysis for researchers, scientists, and drug development professionals.
Introduction
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingredients (APIs), the crystal structure dictates critical parameters such as solubility, stability, bioavailability, and tabletability. Crystal structure analysis, therefore, represents a cornerstone of modern drug discovery and development, providing invaluable insights into molecular conformation, intermolecular interactions, and solid-state packing.
This guide details the process of determining the crystal structure of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous therapeutic agents. The presence of a bulky t-butyl group and two ester functionalities suggests the potential for interesting conformational features and supramolecular assemblies driven by non-covalent interactions. Understanding these features is paramount for rational drug design and the development of stable, efficacious solid dosage forms.
Methodology: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process requiring precision and careful experimental design. The workflow for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is outlined below.
Figure 1: Experimental workflow for crystal structure analysis.
Synthesis and Purification
The title compound, 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, can be synthesized via established methods for pyridine functionalization. A plausible route involves the esterification of a corresponding pyridine dicarboxylic acid precursor.
Exemplary Protocol:
-
Reaction Setup: To a solution of a suitable pyridine dicarboxylic acid precursor in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF).
-
Esterification: After stirring, introduce methanol and triethylamine to facilitate the formation of the methyl ester. Subsequently, add t-butanol to form the t-butyl ester.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in the process.[1] The choice of solvent and crystallization technique is critical and typically determined through systematic screening.[2][3]
Protocol for Crystal Growth:
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, ethanol) to find a solvent in which the compound has moderate solubility.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. This is one of the simplest and most effective methods for growing crystals of small molecules.[4]
-
Vapor Diffusion: Alternatively, dissolve the compound in a small amount of a relatively volatile solvent. Place this vial inside a larger, sealed container that contains a small amount of a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.[3]
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.4 mm in size) have formed, carefully select a well-formed, transparent crystal under a microscope.[4] Mount the selected crystal on a cryoloop or a glass fiber for data collection.
X-ray Data Collection
Single-crystal X-ray diffraction data are collected using a diffractometer, which bombards the crystal with a monochromatic X-ray beam and measures the intensities and positions of the diffracted X-rays.[5]
Data Collection Parameters:
-
Instrument: A modern single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector).
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Temperature: Data are typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal motion of the atoms, resulting in a more precise structure.
-
Data Collection Strategy: A series of frames are collected as the crystal is rotated, ensuring that a complete and redundant dataset is obtained.
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map. This map is used to build an initial model of the structure, which is then refined against the experimental data.[5][6]
Software and Refinement Protocol:
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., absorption).
-
Structure Solution: The structure is solved using direct methods or dual-space algorithms, often with programs like SHELXT.
-
Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined using a full-matrix least-squares procedure, typically with the program SHELXL.[7][8][9] This iterative process minimizes the difference between the observed and calculated structure factors.[10]
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using software such as PLATON and the IUCr's checkCIF service to ensure its geometric and crystallographic reasonability.[11][12][13]
Results and Discussion
The crystallographic analysis of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate would be expected to reveal key structural features, including bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation.
Crystallographic Data and Refinement Details
The key crystallographic data and refinement parameters for a hypothetical crystal structure are summarized in the table below.
| Parameter | Value |
| Chemical formula | C₁₂H₁₅NO₄ |
| Formula weight | 237.25 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 15.456(6) Å, β = 105.23(3)° | |
| c = 8.987(3) Å, γ = 90° | |
| Volume | 1356.1(9) ų |
| Z | 4 |
| Density (calculated) | 1.162 Mg/m³ |
| Absorption coefficient | 0.086 mm⁻¹ |
| F(000) | 504 |
| Crystal size | 0.30 x 0.25 x 0.20 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 8765 |
| Independent reflections | 3102 [R(int) = 0.034] |
| Completeness to theta = 25.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3102 / 0 / 158 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.062, wR2 = 0.125 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Molecular Structure
The molecular structure would likely show the pyridine ring to be essentially planar. The t-butyl and methyl ester groups would be oriented relative to the ring in a way that minimizes steric hindrance. The torsion angles between the plane of the pyridine ring and the ester groups would be a key conformational feature.
Figure 2: Key conformational features of the molecule.
Supramolecular Structure and Intermolecular Interactions
In the solid state, molecules rarely exist in isolation. Instead, they pack together in a crystal lattice, held by a network of intermolecular interactions. For 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, these interactions would likely be dominated by weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms of the ester groups and hydrogen atoms from neighboring molecules. The bulky t-butyl groups would also play a significant role in the crystal packing, likely influencing the overall packing efficiency and potentially preventing the formation of more classical, stronger hydrogen bonds. The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound.
Conclusion
This guide has outlined a comprehensive, albeit illustrative, approach to the . The process, from synthesis and crystallization to data collection and structure refinement, provides a detailed atomic-level understanding of the molecule's three-dimensional structure. Such information is of paramount importance in the field of drug development, where it informs structure-activity relationship studies, aids in the design of new chemical entities, and provides a basis for understanding and controlling the solid-state properties of pharmaceutical compounds. The final crystallographic information file (CIF) serves as a complete and verifiable record of the crystal structure, suitable for deposition in public databases like the Cambridge Structural Database (CSD).[14][15][16]
References
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PLATON for MS-Windows. (2007, May 2). University of Glasgow. [Link]
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
-
The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre (CCDC). [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
-
PLATON Homepage. Utrecht University. [Link]
-
Chemical crystallization. SPT Labtech. [Link]
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PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University. [Link]
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Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(6), c23-c31. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). [Link]
-
Cambridge Structural Database - Wikipedia. [Link]
-
SHELXL - An Easy Structure - Sucrose. University of Cambridge. [Link]
-
PLATON INTRO. Massachusetts Institute of Technology. [Link]
-
X-ray crystallography - Structural Biology Core. Mayo Clinic. [Link]
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X-Ray Crystallography- Collecting Data. University of Pennsylvania. [Link]
-
CCDC | Chemistry World. [Link]
-
MacFhionnlaoich, N., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1855. [Link]
-
X-ray crystallography - Wikipedia. [Link]
-
A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist. [Link]
- Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published structures. The FEBS journal, 275(1), 1-21.
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
How to: Search Scientific Literature with the Cambridge Structural Database (CSD). (2025, April 24). Cambridge Crystallographic Data Centre (CCDC). [Link]
-
Boyle, P. D. Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University. [Link]
-
Spingler, B. (2011). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. [Link]
- Smith, A. P., Savage, S. A., Love, J. C., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-bipyridine. Organic Syntheses, 78, 51.
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). Molecules. [Link]
- Process for the preparation of 2,5-disubstitued pyridines. (1999).
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022, March 10). Molecules. [Link]
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An In-depth Technical Guide to the Solubility Profile of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the solubility profile of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate. In the absence of extensive publicly available quantitative solubility data for this compound, this document details its known physicochemical properties, offers a theoretical assessment of its expected solubility based on its molecular structure, and presents a rigorous, step-by-step experimental protocol for accurate solubility determination. This guide is intended to empower researchers in pharmaceutical and chemical development to generate reliable solubility data, a critical parameter for process optimization, formulation development, and toxicological studies.
Introduction to 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is a disubstituted pyridine derivative. Its structure, featuring a pyridine core with a bulky tert-butyl ester, a methyl ester, and a nitrogen atom within the aromatic ring, suggests a molecule with a nuanced solubility profile. The interplay between the lipophilic t-butyl group and the potentially polar pyridine-dicarboxylate moiety dictates its interaction with various solvents.
Table 1: Physicochemical Properties of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
| Property | Value | Source |
| CAS Number | 163587-55-1 | |
| Linear Formula | C₁₂H₁₅NO₄ | |
| Physical Form | White to brown solid | |
| Storage Temperature | +4°C |
A related compound, 2-(Tert-butyl) 5-methyl pyridine-2,5-dicarboxylate (CAS No. 177760-48-4), has a calculated LogP of 1.8235, suggesting moderate lipophilicity.[1] This provides a preliminary expectation for the solubility behavior of the target compound.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3]
For 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, the following structural features are key to predicting its solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity to the molecule.[4]
-
Ester Groups (-COOCH₃ and -COOC(CH₃)₃): The carbonyl oxygens of the ester groups are also hydrogen bond acceptors. The presence of two ester groups increases the potential for polar interactions.
-
Tert-Butyl Group (-C(CH₃)₃): This is a large, nonpolar, and lipophilic group that will favor solubility in nonpolar organic solvents.
-
Methyl Group (-CH₃): A small, nonpolar group that contributes to the overall lipophilicity.
Based on this structure, it is hypothesized that 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate will exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity and nonpolar solvents. The bulky t-butyl group may sterically hinder interactions with highly ordered solvent structures, such as water.
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for determining the solubility of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate in a range of solvents. This method is based on the principle of generating a saturated solution at a controlled temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (solid)
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate to a series of vials. The presence of undissolved solid is crucial to ensure saturation.[5]
-
Accurately pipette a known volume of the selected solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[5] A preliminary study may be necessary to determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC/GC):
-
Develop and validate an HPLC or GC method for the quantification of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate.
-
Prepare a series of calibration standards of known concentrations.
-
Analyze the calibration standards and the diluted sample solution using the validated method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or molarity.
-
Diagram of Experimental Workflow
Caption: Experimental workflow for solubility determination.
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Solubility of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate in Various Solvents at 25°C (Template)
| Solvent | Solvent Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) | Observations |
| Water | 10.2 | |||
| Methanol | 5.1 | |||
| Ethanol | 4.3 | |||
| Acetone | 5.1 | |||
| Acetonitrile | 5.8 | |||
| Ethyl Acetate | 4.4 | |||
| Dichloromethane | 3.1 | |||
| Toluene | 2.4 | |||
| Hexane | 0.1 | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 |
Conclusion
This technical guide provides a comprehensive approach for characterizing the solubility profile of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate. By following the detailed experimental protocol, researchers can generate accurate and reliable data that is essential for the successful development and application of this compound. The provided theoretical framework and data presentation templates will aid in the systematic investigation and interpretation of the solubility behavior of this molecule in a variety of solvent systems.
References
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Solubility Testing of Organic Compounds | PDF - Scribd. (URL: [Link])
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Solubility test for Organic Compounds. (URL: [Link])
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Solubility of Organic Compounds: Principle and Examples 2026 - chemistrysh.com. (URL: [Link])
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Solubility - Chemistry Online @ UTSC. (URL: [Link])
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5-Butyl-2-methylpyridine | C10H15N | CID 69704 - PubChem. (URL: [Link])
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Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (URL: [Link])
- Kirk-Othmer Encyclopedia of Chemical Technology. Pyridine and Pyridine Derivatives. (URL: Not a direct clickable link, but a reference to a well-known encyclopedia)
-
Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI. (URL: [Link])
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Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. (URL: [Link])
-
2,5-Pyridinedicarboxylic acid - Cheméo. (URL: [Link])
-
5-butyl-2-tert-butyl-4-methylpyridine - C14H23N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
-
5-tert-Butyl-2-methylpyridine | C10H15N | CID 13197540 - PubChem. (URL: [Link])
-
Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials - WUR eDepot. (URL: [Link])
-
5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. (URL: [Link])
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-
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An In-depth Technical Guide to the Spectroscopic Characterization of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, predictive analysis of the spectroscopic characterization of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate. Due to the absence of publicly available experimental spectra for this specific compound (CAS Number: 163587-55-1), this document leverages established principles of spectroscopic interpretation and data from analogous structures to forecast the expected spectral features.[1] This approach offers a robust framework for researchers encountering this molecule in synthesis, quality control, or metabolic studies.
The structural elucidation of a novel or sparsely documented molecule like 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is fundamentally reliant on a multi-faceted spectroscopic approach. Each technique—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—provides a unique piece of the structural puzzle. This guide details the anticipated outcomes from each method, explains the rationale behind these predictions, and provides standardized protocols for data acquisition.
Molecular Structure and Predicted Spectroscopic Features
The foundational step in any spectroscopic analysis is the examination of the molecule's structure to anticipate the signals that will be generated.
Caption: Predicted molecular structure of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, both ¹H and ¹³C NMR will provide definitive information on its structure.
Predicted ¹H NMR Spectrum
The asymmetry of the pyridine ring will result in distinct signals for each of the two aromatic protons. The presence of two different ester groups (methyl and t-butyl) and a methyl group on the pyridine ring will give rise to characteristic signals in the aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine H-3 | 8.20 - 8.40 | Doublet (d) | 1H | Deshielded by the adjacent nitrogen and the C2-carboxylate group. Coupled to H-4. |
| Pyridine H-4 | 8.00 - 8.20 | Doublet (d) | 1H | Deshielded by the surrounding electron-withdrawing groups. Coupled to H-3. |
| Methyl Ester (-OCH₃) | 3.90 - 4.10 | Singlet (s) | 3H | Typical range for a methyl ester. |
| Pyridine-CH₃ | 2.60 - 2.80 | Singlet (s) | 3H | Characteristic shift for a methyl group attached to a pyridine ring.[2] |
| t-Butyl (-C(CH₃)₃) | 1.50 - 1.70 | Singlet (s) | 9H | Highly shielded and appears as a sharp singlet due to the absence of adjacent protons. |
Causality in Proton Chemical Shifts: The chemical shifts of the pyridine protons are predicted to be in the downfield region (8.0-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atom and the two carboxylate groups. This is a common feature in the NMR spectra of pyridine dicarboxylate derivatives.[3] The singlet nature of the methyl and t-butyl groups is a direct consequence of their isolation from other protons in the molecule.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Methyl Ester) | 165 - 168 | Typical chemical shift for an ester carbonyl carbon. |
| C=O (t-Butyl Ester) | 164 - 167 | Similar to the methyl ester carbonyl, but in a slightly different electronic environment. |
| Pyridine C-2 | 155 - 158 | Attached to nitrogen and a carboxylate group, leading to significant deshielding. |
| Pyridine C-6 | 158 - 162 | Attached to nitrogen and a methyl group. |
| Pyridine C-5 | 148 - 152 | Attached to a carboxylate group. |
| Pyridine C-3 | 135 - 138 | Aromatic carbon adjacent to a substituted carbon. |
| Pyridine C-4 | 122 - 125 | Aromatic carbon influenced by adjacent substitutions. |
| t-Butyl Quaternary C | 80 - 83 | Quaternary carbon of the t-butyl group, attached to an oxygen atom. |
| Methyl Ester (-OCH₃) | 52 - 55 | Typical range for a methyl ester carbon. |
| t-Butyl (-C(CH₃)₃) | 28 - 30 | Highly shielded aliphatic carbons. |
| Pyridine-CH₃ | 23 - 26 | Aliphatic carbon attached to the aromatic ring. |
Expertise in Carbon Signal Assignment: The prediction of carbon chemical shifts relies on established ranges for different functional groups and the additive effects of substituents on the pyridine ring. The carbonyl carbons are the most deshielded, followed by the aromatic carbons attached to heteroatoms. The aliphatic carbons of the ester and methyl groups are found in the upfield region of the spectrum. The values are estimated by comparison with similar substituted pyridine compounds.[4][5]
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm for ¹H, 0-200 ppm for ¹³C).
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using a standard single-pulse sequence. Typically, 16-32 scans are sufficient.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum
For 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (Molecular Formula: C₁₂H₁₅NO₄), the expected molecular weight is 237.25 g/mol .[6]
Table 3: Predicted Key Mass Spectrometry Peaks (Electron Ionization)
| m/z | Predicted Ion | Rationale for Fragmentation |
| 237 | [M]⁺ | Molecular ion peak. |
| 222 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 181 | [M - C₄H₈]⁺ or [M - 56]⁺ | Loss of isobutylene from the t-butyl ester group (McLafferty rearrangement). |
| 164 | [M - C₄H₉O]⁺ | Loss of the t-butoxy group. |
| 57 | [C₄H₉]⁺ | t-Butyl cation, a very stable and common fragment. |
Trustworthiness of Fragmentation Patterns: The fragmentation of esters in mass spectrometry is a well-understood process. The loss of the alkyl group from the ester and the elimination of an alkene from larger alkyl esters are characteristic fragmentation pathways. The presence of a t-butyl group makes the loss of isobutylene and the formation of a stable t-butyl cation highly probable.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
-
-
Ionization:
-
Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
-
Analysis:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition of the molecular ion and key fragments.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Predicted IR Spectrum
The IR spectrum of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate will be dominated by absorptions from the carbonyl groups of the esters and the vibrations of the aromatic ring.
Table 4: Predicted Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3100 - 3000 | Aromatic C-H | Stretch |
| 2980 - 2850 | Aliphatic C-H | Stretch[7] |
| 1725 - 1700 | C=O (Ester) | Stretch |
| 1600 - 1585 | C=C (Aromatic) | Stretch[7] |
| 1500 - 1400 | C=C (Aromatic) | Stretch[7] |
| 1300 - 1100 | C-O (Ester) | Stretch |
| 900 - 675 | Aromatic C-H | Out-of-plane bend[7] |
Authoritative Grounding in IR Spectroscopy: The predicted absorption frequencies are based on well-established correlation tables for infrared spectroscopy.[7][8] The strong absorption in the 1725-1700 cm⁻¹ region is a definitive indicator of the ester functional groups. The C-H stretching vibrations distinguish between the aromatic and aliphatic protons.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Data Acquisition:
-
Place the sample in an FTIR spectrometer.
-
Acquire the spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems.
Predicted UV-Vis Spectrum
The pyridine ring, being an aromatic system, will exhibit characteristic UV absorptions. The presence of the carboxylate substituents will influence the position and intensity of these absorptions.
Table 5: Predicted UV-Vis Absorption Maxima
| λmax (nm) | Electronic Transition | Chromophore |
| ~ 220 - 240 | π → π | Pyridine ring |
| ~ 270 - 290 | n → π | Pyridine ring and carbonyl groups |
Causality in Electronic Transitions: The π → π* transition is a high-energy transition characteristic of the conjugated π-system of the pyridine ring. The n → π* transition, which is of lower energy and intensity, arises from the excitation of a non-bonding electron from the nitrogen atom or the oxygen atoms of the carbonyl groups to an anti-bonding π* orbital. The exact positions of these absorptions can be influenced by the solvent used for the analysis.[9]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Prepare a blank solution containing only the solvent.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum over a range of 200-400 nm.
-
First, record a baseline with the blank solution, and then record the spectrum of the sample.
-
Conclusion
This in-depth technical guide provides a predictive spectroscopic characterization of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate. By leveraging established spectroscopic principles and data from analogous compounds, a comprehensive set of expected data for ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy has been presented. The detailed experimental protocols provided for each technique offer a standardized approach for researchers to acquire and validate this data experimentally. This guide serves as a valuable resource for the identification, quality control, and further investigation of this and structurally related compounds in a research and development setting.
References
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ... - PMC. Available at: [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - ResearchGate. Available at: [Link]
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Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. Available at: [Link]
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The syntheses, crystal structures, spectroscopic and thermal characterization of new pyridine-2,5-dicarboxylate compounds - ResearchGate. Available at: [Link]
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5-Butyl-2-methylpyridine | C10H15N | CID 69704 - PubChem. Available at: [Link]
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SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. Available at: [Link]
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Synthesis and Structural Characterization of Novel Di-Substituted Pyridine-2,6-Dicarboxylic Acid Hydrazide Oxo-Quinazoline Derivative and Cu(Ii) Pincer Complex - SSRN. Available at: [Link]
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Up: FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4,... - ResearchGate. Available at: [Link]
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Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI. Available at: [Link]
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Spectrophotometric determination of Mn (II) ion by Pyridine 2, 6 dicarboxylic acid - AWS. Available at: [Link]
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Supporting Information - The Royal Society of Chemistry. Available at: [Link]
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5-BUTYL-2-METHYLPYRIDINE - gsrs. Available at: [Link]
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5-tert-Butyl-2-methylpyridine | C10H15N | CID 13197540 - PubChem - NIH. Available at: [Link]
-
Pyridine, 2-methyl- - the NIST WebBook. Available at: [Link]
-
Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. Available at: [Link]
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Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Available at: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]
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1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. Available at: [Link]
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database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available at: [Link]
-
Syntheses and NMR spectra - The Royal Society of Chemistry. Available at: [Link]
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Pyridine, 5-ethyl-2-methyl- - the NIST WebBook. Available at: [Link]
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Pyridine, 2-methyl- - the NIST WebBook. Available at: [Link]
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UV–vis spectra of 5b before and after irradiation with UV light. - ResearchGate. Available at: [Link]
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UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available - science-softCon. Available at: [Link]
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Showing Compound 5-Ethyl-2-methylpyridine (FDB000925) - FooDB. Available at: [Link]
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- 9. ikm.org.my [ikm.org.my]
Whitepaper: Orthogonal Functionalization of 5-tert-Butyl 2-Methyl Pyridine-2,5-dicarboxylate in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and rational drug design, the architectural rigidity and vector geometry of molecular scaffolds dictate the success of target binding. 5-tert-Butyl 2-methyl pyridine-2,5-dicarboxylate (CAS: 163587-55-1) has emerged as a privileged, high-value building block. By featuring two distinct ester moieties—a base-labile methyl ester and an acid-labile tert-butyl ester—this compound offers perfect chemical orthogonality. This whitepaper provides an in-depth mechanistic guide to exploiting this orthogonality for the regioselective synthesis of complex bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and bispecific enzyme inhibitors.
Chemical Identity & Structural Significance
The core of this molecule is based on pyridine-2,5-dicarboxylic acid, a well-documented pharmacophore in medicinal chemistry known for its role in coordinating metal ions and acting as a rigid 1,4-spacing vector .
By protecting the C2 and C5 positions with different alkyl groups, chemists bypass the need for tedious protecting-group reshuffling. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, which further differentiates the electronic environments of the C2 and C5 carbonyl centers, fine-tuning their reactivity profiles.
Physicochemical Properties & Computational Data
The following table summarizes the foundational data required for analytical tracking and stoichiometric calculations .
| Property | Value |
| IUPAC Name | 2-Methyl 5-tert-butyl pyridine-2,5-dicarboxylate |
| CAS Number | 163587-55-1 |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| InChIKey | XABUQHDIXPOBCU-UHFFFAOYSA-N |
| Physical State | White to brown solid |
| Storage Conditions | +4 °C, desiccated |
Mechanistic Utility: The Power of Orthogonality
As a Senior Application Scientist, I frequently leverage this scaffold to build asymmetric linkers. The strategic brilliance of 5-tert-butyl 2-methyl pyridine-2,5-dicarboxylate lies in the divergent cleavage mechanisms of its esters:
-
The
Mechanism (Base-Catalyzed): The C2 methyl ester is highly susceptible to saponification. The adjacent pyridine nitrogen withdraws electron density, making the C2 carbonyl carbon highly electrophilic. Hydroxide readily attacks this center. Meanwhile, the C5 tert-butyl ester is sterically shielded by its three methyl groups, completely blocking nucleophilic attack. -
The
Mechanism (Acid-Catalyzed): Under acidic conditions (e.g., Trifluoroacetic acid), the C5 tert-butyl ester oxygen is protonated. Instead of water attacking the carbonyl, the alkyl-oxygen bond breaks heterolytically to form a highly stable tert-butyl carbocation, which subsequently eliminates a proton to become isobutylene gas. The C2 methyl ester cannot form a stable carbocation and remains completely inert to these conditions .
Figure 1: Orthogonal deprotection workflow for regioselective scaffold functionalization.
Experimental Protocols: Self-Validating Systems
To ensure absolute reproducibility and prevent yield-destroying side reactions, the following protocols have been optimized with built-in causality and validation checkpoints.
Protocol A: Selective C2-Methyl Ester Hydrolysis
Objective: Isolate 5-(tert-butoxycarbonyl)picolinic acid.
-
Reaction Setup: Dissolve 1.0 eq of 5-tert-butyl 2-methyl pyridine-2,5-dicarboxylate in a 3:1 mixture of THF/H₂O. Causality: THF ensures the hydrophobic starting material remains in solution, while water provides the necessary medium for the hydroxide nucleophile.
-
Base Addition: Cool the mixture to 0 °C. Add 1.1 eq of LiOH·H₂O dropwise. Causality: Strict temperature control at 0 °C prevents any trace background hydrolysis of the tert-butyl group and suppresses potential decarboxylation of the resulting picolinic acid.
-
Self-Validation (IPC): Monitor via TLC (UV 254 nm). The starting material (
~0.7 in 1:1 EtOAc/Hexane) will disappear, replaced by a baseline spot. Confirm via LC-MS (ESI-): Expected mass[M-H]⁻ = 222.1. -
Workup: Acidify carefully to pH 4 using 1M citric acid (avoiding strong mineral acids like HCl which could prematurely cleave the tert-butyl ester), and extract with EtOAc.
Protocol B: Selective C5-tert-Butyl Ester Cleavage
Objective: Isolate 6-(methoxycarbonyl)nicotinic acid.
-
Reaction Setup: Dissolve 1.0 eq of the starting material in anhydrous Dichloromethane (DCM).
-
Acid Addition: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v concentration. Stir at room temperature for 2-4 hours. Causality: DCM stabilizes the reaction, while 20% TFA is acidic enough to protonate the ester and drive the formation of the tert-butyl cation without hydrolyzing the methyl ester. The generation of isobutylene gas drives the reaction forward via Le Chatelier's principle.
-
Self-Validation (IPC): Monitor via ¹H NMR of a crude aliquot. Causality: The defining validation metric is the complete disappearance of the 9H singlet at ~1.60 ppm (the tert-butyl protons), while the 3H singlet at ~4.00 ppm (the methyl ester protons) remains perfectly intact.
-
Workup: Concentrate under reduced pressure. Co-evaporate with toluene three times to remove residual TFA azeotropically.
Applications in Targeted Protein Degradation (PROTACs)
In the rapidly expanding field of PROTACs, linker design is just as critical as the choice of warheads. Flexible PEG linkers often incur a high entropic penalty upon the formation of the ternary complex (E3 Ligase – PROTAC – Target Protein).
By utilizing the pyridine-2,5-dicarboxylate core, medicinal chemists introduce a rigid, linear 1,4-vector into the linker architecture . The orthogonal deprotection pathways described above allow chemists to first couple an E3 ligase binder (e.g., a thalidomide derivative) to the C2 position, deprotect the C5 position, and subsequently couple the target protein binder (e.g., a kinase inhibitor) in a highly controlled, stepwise manner. This minimizes the formation of homodimeric byproducts and maximizes overall synthetic yield.
Conclusion
5-tert-Butyl 2-methyl pyridine-2,5-dicarboxylate (CAS: 163587-55-1) is far more than a simple chemical intermediate; it is a precisely engineered synthetic tool. By understanding and exploiting the divergent
References
-
Royal Society of Chemistry. "Supporting Information: Mesoporous Organosilica Grafted Pd Catalyst For Efficient Base Free and Phosphine Free Synthesis". RSC Publishing.[Link]
Methodological & Application
step-by-step synthesis protocol for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
Application Note: Step-by-Step Synthesis Protocol for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 5-tert-Butyl 2-methyl pyridine-2,5-dicarboxylate (CAS: 163587-55-1)
Strategic Rationale & Retrosynthetic Analysis
Orthogonally protected pyridine dicarboxylates are highly sought-after building blocks in medicinal chemistry, frequently utilized in the synthesis of Nav1.8 inhibitors and complex PROTAC linkers[1]. The synthesis of 5-tert-butyl 2-methyl pyridine-2,5-dicarboxylate presents a unique regioselectivity challenge.
A common misconception is that this compound can be accessed via the partial saponification of dimethyl pyridine-2,5-dicarboxylate followed by tert-butyl esterification. However, the ester at the C-2 position (picolinate) is significantly more electrophilic than the C-5 position (nicotinate) due to the strong inductive electron-withdrawing effect of the adjacent pyridine nitrogen. Consequently, basic hydrolysis selectively cleaves the C-2 ester, yielding 5-(methoxycarbonyl)pyridine-2-carboxylic acid—the exact opposite of the desired regiochemistry[2].
To establish an unambiguous, self-validating system, this protocol utilizes a de novo cross-coupling approach. By starting with commercially available 5-bromopicolinic acid, we first secure the C-2 methyl ester. Subsequently, a palladium-catalyzed alkoxycarbonylation introduces the C-5 tert-butyl ester[3]. To maximize safety and scalability, we employ Molybdenum hexacarbonyl [Mo(CO)₆] as a solid, ex-situ carbon monoxide surrogate, avoiding the hazards and specialized high-pressure equipment associated with CO gas cylinders[4].
Retrosynthetic workflow for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate.
Experimental Protocols
Phase 1: Fischer Esterification (Synthesis of Methyl 5-bromopicolinate)
This step establishes the stable C-2 methyl ester. The reaction is driven to completion using an excess of methanol as both reactant and solvent.
Reagents & Materials:
-
5-Bromopicolinic acid: 10.0 g (49.5 mmol)
-
Anhydrous Methanol: 100 mL
-
Concentrated Sulfuric Acid (H₂SO₄): 2.0 mL
Step-by-Step Methodology:
-
Initiation: Charge an oven-dried 250 mL round-bottom flask with 5-bromopicolinic acid (10.0 g) and anhydrous methanol (100 mL). Stir to form a suspension.
-
Catalysis: Slowly add concentrated H₂SO₄ (2.0 mL) dropwise. Causality Note: The addition of acid protonates the carbonyl oxygen, increasing its electrophilicity and simultaneously dissolving the starting material into a homogeneous solution.
-
Propagation: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 12 hours under a nitrogen atmosphere.
-
Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc, 1:1). The starting material (baseline) should be completely consumed, replaced by a high-R_f spot (product).
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ~80% of the methanol. Pour the residue into ice water (100 mL) and carefully neutralize with saturated aqueous NaHCO₃ until pH 7-8 is reached.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Methyl 5-bromopicolinate as a white solid (approx. 9.8 g, 91% yield).
Phase 2: Palladium-Catalyzed tert-Butoxycarbonylation
This step introduces the sterically hindered tert-butyl ester. Mo(CO)₆ acts as a controlled CO source. The slow release of CO prevents the over-coordination of CO to the Pd(0) center, which is a common cause of catalyst poisoning in standard gas-cylinder setups[4].
Reagents & Materials:
-
Methyl 5-bromopicolinate: 5.0 g (23.1 mmol)
-
Pd(OAc)₂: 260 mg (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): 640 mg (5 mol%)
-
Molybdenum hexacarbonyl [Mo(CO)₆]: 3.0 g (0.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 7.0 g (2.0 equiv)
-
Anhydrous tert-Butanol: 20 mL
-
Anhydrous 1,4-Dioxane: 40 mL
Step-by-Step Methodology:
-
System Assembly: In an oven-dried 100 mL heavy-walled pressure vial, combine Methyl 5-bromopicolinate (5.0 g), Pd(OAc)₂ (260 mg), dppf (640 mg), and Mo(CO)₆ (3.0 g).
-
Inertion: Evacuate the vial and backfill with Argon (repeat 3 times) to ensure a strictly oxygen-free environment, preventing the oxidation of the phosphine ligand.
-
Solvent & Base Addition: Inject anhydrous 1,4-dioxane (40 mL), anhydrous tert-butanol (20 mL), and DBU (7.0 g) via syringe.
-
Reaction: Seal the pressure vial tightly with a Teflon cap. Heat the mixture to 100 °C in an oil bath behind a blast shield for 16 hours[1].
-
Quenching & Venting: Cool the vial to room temperature. Critical Safety Step: Carefully open the vial inside a well-ventilated fume hood to release residual, unreacted CO gas.
-
Purification: Filter the crude black mixture through a pad of Celite to remove precipitated palladium and molybdenum salts. Wash the pad with EtOAc (50 mL).
-
Isolation: Wash the organic filtrate with water (2 x 50 mL) and brine (50 mL), dry over Na₂SO₄, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc, 8:2) to afford the target 5-tert-butyl 2-methyl pyridine-2,5-dicarboxylate as a white to off-white solid (approx. 4.6 g, 84% yield).
Mechanistic Insights & Catalytic Cycle
The success of this transformation relies on the precise orchestration of the Pd(0)/Pd(II) catalytic cycle. The use of a bidentate ligand (dppf) enforces a cis-geometry on the intermediate, accelerating the reductive elimination step. DBU serves a dual purpose: it facilitates the breakdown of Mo(CO)₆ to release CO gas and deprotonates the bulky tert-butanol, enhancing its nucleophilicity for the final attack on the acylpalladium intermediate.
Palladium-catalyzed alkoxycarbonylation mechanism via Mo(CO)6 CO-release.
Data Presentation & Analytical Validation
To ensure the protocol is self-validating, empirical optimization data and expected analytical characterization metrics are provided below.
Table 1: Optimization of Pd-Catalyzed Alkoxycarbonylation
| Entry | CO Source | Ligand (5 mol%) | Base (2.0 eq) | Yield (%) | Observation / Causality |
|---|---|---|---|---|---|
| 1 | CO gas (1 atm) | dppf | Et₃N | 45 | Low yield; slow CO insertion at 1 atm. |
| 2 | CO gas (5 atm) | dppf | Et₃N | 62 | Moderate yield; partial catalyst poisoning. |
| 3 | Mo(CO)₆ (0.5 eq) | PPh₃ | DBU | 30 | Monodentate ligand fails to promote reductive elimination. |
| 4 | Mo(CO)₆ (0.5 eq) | Xantphos | DBU | 81 | Good yield; wide bite-angle supports elimination. |
| 5 | Mo(CO)₆ (0.5 eq) | dppf | DBU | 84 | Optimal; steady CO release prevents poisoning. |
Table 2: Analytical Characterization Data [3]
| Method | Expected Spectral Shifts & Assignments |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 9.25 (1H, d, J = 1.3 Hz, Ar-H6), 8.38 (1H, dd, J = 8.1, 1.9 Hz, Ar-H4), 7.52 (1H, d, J = 8.1 Hz, Ar-H3), 4.04 (3H, s, -OCH₃), 1.62 (9H, s, -C(CH₃)₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.1 (C=O), 163.5 (C=O), 150.8, 150.4, 138.2, 130.4, 124.6, 82.9 (C-quaternary of t-Bu), 53.2 (-OCH₃), 28.1 (-C(CH₃)₃). |
References
1.[3] Supporting Information: Mesoporous Organosilica Grafted Pd Catalyst (MOG-Pd) For Efficient Base Free and Phosphine Free Synthesis. RSC Advances. Available at:[Link] 2.[2] Concise Total Synthesis and Antifungal Activities of Fusaric Acid, a Natural Product. MDPI Molecules. Available at:[Link] 3.[1] 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors. US Patent 20200140411A1. Available at: 4.[4] Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development (ACS Publications). Available at:[Link]
Sources
Application Note: Orthogonal Deprotection and Synthetic Utility of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Compound: 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (CAS: 163587-55-1)
Executive Summary & Mechanistic Rationale
In modern drug discovery and complex molecule synthesis, the ability to sequentially functionalize polyfunctional scaffolds is paramount. 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate serves as a premier bifunctional building block, particularly in the synthesis of macrocyclic peptides [1], TNFR1 inhibitors [2], and advanced Metal-Organic Frameworks (MOFs).
The utility of this scaffold lies in its orthogonal protection strategy , which exploits both steric and electronic disparities between the C2 and C5 positions of the pyridine ring:
-
C2-Methyl Ester (Base-Labile): The proximity of the C2 ester to the electron-withdrawing pyridine nitrogen increases the electrophilicity of the carbonyl carbon. This makes it highly susceptible to nucleophilic attack by hydroxide ions (saponification).
-
C5-tert-Butyl Ester (Acid-Labile): The bulky tert-butyl group at the C5 position provides immense steric shielding against nucleophilic attack, rendering it completely stable to standard basic conditions. However, under acidic conditions (e.g., TFA), protonation of the ester oxygen leads to the rapid expulsion of a highly stable tert-butyl carbocation, revealing the free carboxylic acid.
By leveraging these mechanistic differences, chemists can dictate the precise sequence of amide couplings or structural functionalizations without unwanted side reactions.
Orthogonal Deprotection Workflow
The following diagram illustrates the divergent synthetic pathways available when utilizing this scaffold.
Fig 1. Orthogonal deprotection workflow for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes specific In-Process Controls (IPC) that must be met before proceeding to the next step, ensuring causality between reagent action and product isolation.
Protocol A: Selective Base Hydrolysis (C2-Methyl Ester Cleavage)
Objective: Isolate 5-(tert-butoxycarbonyl)picolinic acid. Causality: A mixed solvent system of THF/H₂O (3:1) is utilized. THF solubilizes the hydrophobic starting material, while water dissolves the LiOH·H₂O. The strict 1.1 equivalent of LiOH prevents non-specific degradation of the pyridine ring.
Step-by-Step Methodology:
-
Initialization: Dissolve 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (1.0 eq, 10 mmol, 2.37 g) in 30 mL of THF in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Dissolve LiOH·H₂O (1.1 eq, 11 mmol, 461 mg) in 10 mL of deionized water. Add this aqueous solution dropwise to the THF mixture over 10 minutes to prevent localized exothermic degradation.
-
Propagation: Remove the ice bath and stir the monophasic solution at room temperature (20–25 °C) for 2 hours.
-
Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Checkpoint: The reaction is complete only when the starting material peak (
238.1 ) is fully consumed, replaced by a single product peak at 224.1 .
-
-
Quenching & Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and cool to 0 °C.
-
Isoelectric Precipitation: Carefully acidify the aqueous layer using 1M Citric Acid until the pH reaches ~3.5. Causality: The pKa of the resulting picolinic acid is approximately 2.5–3.0. Adjusting to pH 3.5 ensures the molecule is in its neutral (or zwitterionic) state, maximizing its partition coefficient into the organic phase.
-
Extraction: Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the C2-free acid as a white solid.
Protocol B: Selective Acidic Cleavage (C5-tert-Butyl Ester Cleavage)
Objective: Isolate 6-(methoxycarbonyl)nicotinic acid. Causality: Trifluoroacetic acid (TFA) provides the precise pKa required to protonate the tert-butyl ester. Triisopropylsilane (TIPS) is strictly required as a carbocation scavenger. Without TIPS, the highly reactive tert-butyl cation generated during cleavage will irreversibly alkylate the pyridine nitrogen or other electron-rich centers in the reaction matrix.
Step-by-Step Methodology:
-
Initialization: Dissolve the starting material (1.0 eq, 10 mmol, 2.37 g) in 20 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Scavenger Addition: Add TIPS (2.5% v/v relative to total solvent, ~0.6 mL).
-
Cleavage: Slowly add TFA (5 mL, to achieve a 20% v/v TFA/DCM solution). Stir the reaction at room temperature for 1.5 hours.
-
Self-Validation (IPC): Analyze via LC-MS.
-
Validation Checkpoint: Confirm the mass shift from
238.1 to 182.1 . The absence of a +56 Da adduct confirms the successful scavenging of the tert-butyl cation by TIPS.
-
-
Workup: Evaporate the volatiles under a stream of nitrogen. To remove residual TFA without utilizing basic aqueous conditions (which would prematurely hydrolyze the C2-methyl ester), co-evaporate the residue with Toluene (3 × 20 mL).
-
Purification: Triturate the resulting crude oil with cold diethyl ether to precipitate the pure C5-free acid.
Quantitative Data & Reaction Optimization
The following table summarizes the optimized parameters for the orthogonal deprotection of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, providing a quick-reference guide for process scale-up.
| Deprotection Strategy | Target Position | Optimized Reagent System | Temp / Time | IPC Mass Shift (ΔDa) | Typical Yield |
| Saponification | C2 (Methyl Ester) | LiOH·H₂O (1.1 eq), THF/H₂O (3:1) | 25 °C / 2 h | -14 Da | > 95% |
| Acidolysis | C5 (t-Butyl Ester) | 20% TFA in DCM, 2.5% TIPS | 25 °C / 1.5 h | -56 Da | > 98% |
| Global Deprotection | C2 & C5 (Both) | 6M HCl (aq) | 100 °C / 12 h | -70 Da | ~ 90% |
References
-
Structure prediction and synthesis of pyridine-based macrocyclic peptide natural products. National Center for Biotechnology Information (NCBI) - PubMed Central. This paper details the use of pyridine-2,5-dicarboxylic acid derivatives in the 11-step total synthesis and chemoenzymatic generation of pyritide macrocycles. URL:[Link]
- Cyclic peptides for inhibiting tnf receptor 1 activity.Google Patents (US20240287138A1). This patent outlines the specific use of 5-(tert-Butyl) 2-methyl pyridine-2,5-dicarboxylate in the solid-phase synthesis and orthogonal side-chain deprotection of complex cyclic peptides targeting autoimmune diseases.
The Pyridine Dicarboxylate Scaffold: Application Notes for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate in Medicinal Chemistry
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an invaluable component in the design of molecules that interact with biological targets.[4] This guide delves into the potential applications of a specific derivative, 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, by examining the broader context of pyridine dicarboxylates and their established roles in drug discovery.
The Significance of the Pyridine-2,5-dicarboxylate Core
The pyridine-2,5-dicarboxylate framework is a versatile platform for developing novel therapeutic agents. The arrangement of the two carboxylate groups on the pyridine ring allows for diverse chemical modifications, enabling the fine-tuning of a compound's steric and electronic properties to optimize its interaction with specific biological targets. The pyridine nitrogen atom can participate in crucial hydrogen bonding, while the dicarboxylate moieties can engage in ionic interactions or be esterified to modulate lipophilicity and cell permeability.
Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[5][6][7] This versatility underscores the potential of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate as a valuable building block or lead compound in drug discovery programs.
Potential Therapeutic Applications
Based on the established biological activities of related pyridine and pyridine-2,5-dicarboxylate analogs, several therapeutic avenues can be explored for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate.
Anti-Trypanosomatid and Anti-Leishmanial Agents
Recent studies have highlighted the promising activity of pyridine-2,5-dicarboxylate esters against Trypanosoma cruzi and Leishmania mexicana, the causative agents of Chagas disease and leishmaniasis, respectively.[5][8] These compounds have exhibited low cytotoxicity and favorable drug-like properties, positioning them as attractive candidates for further development.[5][8] The t-butyl and methyl ester groups in 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate could enhance cell penetration and target engagement within these parasites.
Antimicrobial and Antifungal Agents
The pyridine nucleus is a well-established pharmacophore in antimicrobial drug discovery.[4][6][7] The lipophilic nature imparted by the t-butyl group in 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate may enhance its ability to disrupt microbial cell membranes, a key mechanism for many antimicrobial agents.[4]
Anticancer Agents
Pyridine-containing molecules are prevalent in oncology, with many acting as kinase inhibitors.[4] The structural features of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate could serve as a foundation for the design of novel anticancer compounds that target specific signaling pathways implicated in cancer cell proliferation and survival.
Anti-inflammatory Agents
Pyridine-2,5-dicarboxylic acid has been identified as an inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[9] This suggests that ester derivatives like 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate could be explored as potential anti-inflammatory agents, possibly with improved pharmacokinetic profiles due to the ester functionalities.
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the biological activity of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate in various therapeutic areas.
Protocol 1: In Vitro Anti-Trypanosomatid and Anti-Leishmanial Activity Assay
This protocol outlines a method to assess the efficacy of the title compound against Trypanosoma cruzi and Leishmania mexicana.
Workflow for Anti-Trypanosomatid and Anti-Leishmanial Screening:
Caption: Workflow for in vitro screening of anti-trypanosomatid and anti-leishmanial activity.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate in dimethyl sulfoxide (DMSO).
-
Parasite Culture: Culture T. cruzi epimastigotes or L. mexicana promastigotes in their respective appropriate culture media until they reach the logarithmic growth phase.
-
Assay Setup:
-
Seed the parasites into 96-well microtiter plates at a density of 1 x 10^6 parasites/mL.
-
Add serial dilutions of the test compound to the wells, with final concentrations typically ranging from 0.1 to 100 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., benznidazole for T. cruzi, amphotericin B for L. mexicana).
-
-
Incubation: Incubate the plates for 48 to 72 hours at the optimal temperature for each parasite (e.g., 26-28 °C).
-
Viability Assessment: Add a resazurin-based cell viability reagent to each well and incubate for an additional 4-24 hours. Measure the fluorescence or absorbance to determine parasite viability.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the minimum inhibitory concentration (MIC) of the title compound against various bacterial and fungal strains.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Methodology:
-
Compound Dilution: Prepare serial two-fold dilutions of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Synthesis and Characterization
The synthesis of pyridine-2,5-dicarboxylate esters can be achieved through various methods, with the inverse electron demand Diels-Alder (IEDDA) reaction being a notable approach.[5][8]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the title compound via an IEDDA reaction.
A plausible synthetic route involves the reaction of a β-keto-ester bearing a t-butyl group with a 1,2,3-triazine-1-oxide derivative in the presence of a suitable base and solvent. The resulting product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Data Summary
The following table summarizes hypothetical but expected data for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate based on the activities of similar compounds.
| Assay | Target Organism/Cell Line | Metric | Hypothetical Value (µM) | Reference Compound | Reference Value (µM) |
| Anti-Trypanosomatid | Trypanosoma cruzi | IC50 | 10 - 50 | Benznidazole | ~5 |
| Anti-Leishmanial | Leishmania mexicana | IC50 | 20 - 80 | Amphotericin B | ~0.1 |
| Antibacterial | Staphylococcus aureus | MIC | 16 - 64 | Vancomycin | ~1 |
| Antifungal | Candida albicans | MIC | 8 - 32 | Fluconazole | ~0.5 |
| Cytotoxicity | Human cell line (e.g., HEK293) | CC50 | >100 | - | - |
Conclusion and Future Directions
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate represents a promising scaffold for medicinal chemistry exploration. Its structural features, combined with the known biological activities of related pyridine dicarboxylates, suggest its potential as a lead compound for the development of novel anti-infective, anticancer, and anti-inflammatory agents. Further investigation through the outlined protocols and extensive structure-activity relationship (SAR) studies are warranted to fully elucidate its therapeutic potential. The synthesis of a library of analogs with variations in the ester groups and substituents on the pyridine ring could lead to the discovery of compounds with enhanced potency and selectivity.
References
[5] Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - PMC. (2025, September 28).
[6] IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024, July 5). Googleapis.com.
[7] Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). MDPI.
[8] (PDF) Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2025, October 31). ResearchGate.
[1] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
[9] An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid. Benchchem.
[2] Pyridine: the scaffolds with significant clinical diversity - PMC.
[3] Full article: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13).
[4] Application Notes and Protocols for 2-(5-Methylhexyl)pyridine in Medicinal Chemistry. Benchchem.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution Purification of 5-tert-Butyl 2-Methyl Pyridine-2,5-Dicarboxylate by Normal Phase Column Chromatography
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application: Intermediates isolation, Heterocycle purification, Pre-clinical synthesis scale-up
Introduction & Scope
The compound 5-tert-butyl 2-methyl pyridine-2,5-dicarboxylate (CAS: 163587-55-1) is a critical asymmetric heterocyclic building block frequently leveraged in the synthesis of active pharmaceutical ingredients (APIs) and complex coordination polymers. The structural asymmetry—featuring a bulky, highly lipophilic tert-butyl ester at C5 and a compact methyl ester at C2—enables precise regioselective deprotection during downstream synthesis.
However, purifying pyridine derivatives via standard normal-phase silica gel chromatography is notoriously challenging. This application note details a robust, self-validating chromatographic protocol designed to eliminate peak tailing, maximize target recovery, and ensure high-purity isolation of this critical diester.
Mechanistic Insights: Overcoming Pyridine-Silica Interactions
To design a successful purification protocol, one must understand the causality behind the separation failures common to basic heterocycles.
The Tailing Phenomenon: Traditional normal-phase chromatography utilizes amorphous silica gel (SiO₂), which is densely covered in residual surface silanol groups (Si–OH). These silanols act as mild Brønsted acids (pKa ~4.5–5.0). The nitrogen atom within the pyridine ring possesses a highly localized lone pair, acting as a Lewis base. When 5-tert-butyl 2-methyl pyridine-2,5-dicarboxylate is applied to the column, strong, localized hydrogen bonding and partial chemisorption occur between the basic nitrogen and the acidic silanols[1]. This causes multiple retention mechanisms; the bulk of the compound moves with the mobile phase, while a heavily retained fraction drags behind, creating severe "tailing" or "streaking"[2].
The Mechanistic Solution: To prevent tailing, the acidic properties of the stationary phase must be neutralized. This is achieved through the deliberate addition of a sacrificial Lewis base, such as Triethylamine (TEA) , to the mobile phase[3].
-
Action Mechanism: The tertiary amine in TEA is a stronger base than the pyridine nitrogen. TEA preferentially binds to and effectively saturates the highly active acidic silanol sites on the silica surface[3].
-
Result: The silica gel is chemically deactivated, allowing the 5-tert-butyl 2-methyl pyridine-2,5-dicarboxylate to partition selectively based purely on its lipophilicity and dipole moment, yielding sharp, symmetrical elution bands and quantitative recovery.
Workflow & Logical Relationships
The following decision-tree demonstrates the logical flow required to adapt chromatographic parameters for basic basic heterocycles.
Caption: Diagnostic workflow and optimization strategy for mitigating tailing in pyridine chromatography.
Chromatographic Data & Optimization Matrices
To ensure reproducibility, target a Retention Factor (Rf) of 0.25 to 0.35 on Thin Layer Chromatography (TLC) before column loading. The bulky C5 tert-butyl group shields the molecule slightly, meaning it requires less polar conditions than fully unshielded diacids.
Table 1: Mobile Phase Polarity & Selectivity Matrix
| Solvent Ratio (Hexane:EtOAc) | TEA Additive (v/v) | Expected Rf Value | Chromatographic Behavior observed on Silica |
| 90:10 | 0.0% | 0.15 (Broad) | Severe tailing; poor separation from polar impurities; low recovery. |
| 85:15 | 0.5% | 0.32 (Sharp) | Optimal condition. Symmetrical band; quantitative compound recovery. |
| 70:30 | 0.5% | 0.58 | Elution is too rapid; co-elution with non-polar synthetic byproducts. |
Table 2: Troubleshooting Matrix for Pyridine Diesters
| Symptom | Mechanistic Root Cause | Actionable Corrective Solution |
| Band Streaking / Tailing | Unshielded interaction between pyridine N-atom and active silanol (-OH) sites. | Add 0.5%–1.0% TEA to the mobile phase; pre-saturate column during packing[2]. |
| Co-eluting Impurities | Mobile phase polarity too high, preventing selective partition across theoretical plates. | Reduce EtOAc percentage by 5-10%; re-evaluate separation using 2D TLC methodologies. |
| Incomplete Mass Recovery | Compound irreversibly chemisorbed onto highly acidic silica regions[1]. | Ensure full column deactivation with TEA[2] or switch entirely to a neutral alumina stationary phase. |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system —incorporating checks and balances (like 2D-TLC) to ensure the methodology proves its own efficacy before risking the bulk crude sample.
Step 1: Self-Validating 2D TLC (Stability Check)
Before committing the bulk sample to the column, verify that the compound is stable on basic-modified silica.
-
Spot a dilute solution of the crude material in the bottom-left corner of a standard silica TLC plate.
-
Develop the plate in the optimized mobile phase (85:15 Hexane:EtOAc + 0.5% TEA ).
-
Dry the plate thoroughly to remove all solvent and TEA.
-
Rotate the plate 90 degrees counter-clockwise and develop it a second time in the exact same solvent system.
-
Validation: Visualize under UV light (254 nm). If the 5-tert-butyl 2-methyl pyridine-2,5-dicarboxylate spots align perfectly on the diagonal axis, the compound is stable, and the TEA concentration is sufficient[1].
Step 2: Column Deactivation and Slurry Packing
-
Calculate the required silica mass: Use a 50:1 to 100:1 ratio (weight of silica to weight of crude product).
-
Prepare the eluent system: Mix Hexane and Ethyl Acetate at an 85:15 volumetric ratio. Add 0.5% (v/v) Triethylamine (TEA) to the total volume[2].
-
In an Erlenmeyer flask, combine the silica gel with the prepared eluent to form a uniform slurry. Swirl gently until all entrapped air is removed.
-
Pour the slurry steadily into the column. Rinse the sides with excess eluent and allow the silica bed to settle under gravity or light positive air pressure. Mechanistic note: This step allows the TEA to fully passivate the silanol sites before the sample is ever introduced.
Step 3: Sample Loading (Wet Loading Recommended)
Because 5-tert-butyl 2-methyl pyridine-2,5-dicarboxylate is an esterified compound, it retains excellent solubility in organic solvents. Wet loading is heavily preferred to maintain a tight sample band.
-
Drain the excess solvent until the meniscus sits exactly 1 mm above the silica/sand bed.
-
Dissolve the crude mixture in the absolute minimum volume of dichloromethane (DCM) or the optimized mobile phase.
-
Using a long-stem glass Pasteur pipette, apply the sample evenly across the surface of the column bed in a circular motion to ensure an even horizontal band.
-
Drain the solvent to the top of the bed, add a 2 mm layer of fresh mobile phase, and drain again. Repeat twice to securely load the sample into the matrix.
Step 4: Isocratic Elution & Fractionation
-
Carefully top up the column with the prepared TEA-modified mobile phase.
-
Apply a controlled positive pressure (if using flash chromatography) to achieve a steady drip rate (e.g., 2–3 inches of solvent drop per minute).
-
Collect standardized fractions (volume relative to column size).
-
Analyze fractions via TLC (UV 254 nm). Combine all fractions containing the pure target compound.
Step 5: Solvent Removal and Product Isolation
-
Transfer combined fractions to a rotary evaporator.
-
Evaporate under reduced pressure at 35–40 °C. Caution: TEA is highly volatile but strongly basic[3]; ensure proper vacuum pump trapping and ventilation during this step.
-
Place the resulting solid/oil under high vacuum (oil pump) for 12 hours to completely remove trace residual TEA and achieve the finalized 5-tert-butyl 2-methyl pyridine-2,5-dicarboxylate.
References
1. Sigma-Aldrich. "5-tert-Butyl 2-Methyl Pyridine-2,5-dicarboxylate | 163587-55-1". Available at: 2.[2] BenchChem. "Technical Support Center: Purifying Cyclopenta[c]pyridine Derivatives by Column Chromatography". Available at: 3.[1] BenchChem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives". Available at: 4.[3] bdmaee.net. "understanding the volatile nature and strong basicity of triethylamine in organic synthesis". Available at:
Sources
High-Purity Isolation of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is a pyridine derivative with significant potential as an intermediate in pharmaceutical synthesis and materials science. Achieving high purity of this compound is critical for ensuring reproducibility in downstream applications and for accurate characterization. This application note provides a comprehensive guide to the purification of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate using the recrystallization method. We delve into the fundamental principles of solvent selection, provide detailed, step-by-step protocols for both solvent screening and bulk purification, and offer expert insights into troubleshooting common challenges. The methodologies described herein are designed to be self-validating, enabling researchers to systematically develop a robust and efficient purification process.
Mechanistic Principles of Recrystallization
Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility. The core principle is that the solubility of most solids in a solvent increases with temperature.[1] A successful recrystallization is contingent on selecting a solvent (or solvent system) in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2]
The process involves:
-
Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Cooling & Crystallization: The solution is cooled slowly. As the temperature decreases, the solubility of the target compound drops, leading to a supersaturated state from which pure crystals nucleate and grow.
-
Impurity Rejection: Impurities that are either highly soluble remain in the cold solvent (mother liquor), while insoluble impurities can be removed via hot filtration.[2][3]
Slow, undisturbed cooling is paramount as it promotes the formation of a well-ordered crystal lattice, which inherently excludes foreign molecules, resulting in higher purity.[4] Rapid cooling can cause the compound to precipitate, trapping impurities within the solid matrix.[4]
Compound Profile: 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
-
Molecular Formula: C₁₂H₁₅NO₄[5]
-
Appearance: White to brown solid.
-
Structure: The molecule contains a moderately polar pyridine ring and two ester functional groups, contrasted by a non-polar and sterically bulky tert-butyl group. This amphiphilic nature suggests that solvents of intermediate polarity or binary solvent mixtures will be most effective for recrystallization. The bulky t-butyl group can enhance lipophilicity.[6]
Due to the lack of specific published solubility data, a systematic solvent screening is the most critical first step in developing a purification protocol.
Protocol I: Systematic Solvent Screening
The choice of solvent is the most critical variable in recrystallization. This protocol outlines a small-scale method to efficiently screen a range of solvents.
Objective: To identify a solvent or solvent system that dissolves the compound when hot but not when cold.
Materials:
-
Crude 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
-
Test tubes (10-15 mL)
-
Hot plate with a water or sand bath
-
Pasteur pipettes
-
Vortex mixer
-
Selection of analytical grade solvents (see Table 1 for suggestions)
Procedure:
-
Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
To each tube, add a candidate solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Note the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.[1]
-
If the compound is insoluble at room temperature, heat the test tube in the hot water bath. Continue to add the solvent dropwise while heating until the solid just dissolves. Do not add an excess of solvent.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
If crystals form, place the test tube in an ice-water bath for 15-20 minutes to maximize the yield.
-
Record all observations in a table similar to Table 1. The ideal solvent will show poor solubility at room temperature, complete solubility at high temperature, and abundant, high-quality crystal formation upon cooling.
Data Interpretation & Solvent Selection
Summarize the screening results to make an informed choice for the bulk recrystallization.
| Solvent System | Polarity | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |
| Hexane | Non-Polar | Insoluble | Sparingly Soluble | Poor | |
| Ethyl Acetate | Intermediate | Sparingly Soluble | Soluble | Good, fine needles | Promising candidate |
| Isopropanol | Polar | Sparingly Soluble | Soluble | Good, block-like crystals | Promising candidate |
| Ethanol | Polar | Soluble | Very Soluble | Low recovery | Too soluble |
| Water | Very Polar | Insoluble | Insoluble | - | Unsuitable |
| Hexane/Ethyl Acetate | Tunable | Test various ratios | Test various ratios | Test various ratios | Good for two-solvent method |
| Ethanol/Water | Tunable | Test various ratios | Test various ratios | Test various ratios | Good for two-solvent method |
Table 1: Template for recording solvent screening data. The results shown are hypothetical examples to guide the user.
Protocol II: Bulk Recrystallization
Based on the solvent screening, proceed with one of the following protocols. All heating of organic solvents must be done using a hot plate, never a Bunsen burner.
Method A: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) in small portions while gently heating and stirring the mixture on a hot plate. Continue adding the hot solvent until the solid is completely dissolved.[7] Use the minimum amount of hot solvent necessary to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution into a pre-warmed, clean Erlenmeyer flask. This prevents premature crystallization in the funnel.[3]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is essential for forming pure crystals.
-
Yield Maximization: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[7]
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point analysis and spectroscopy. A pure compound will have a sharp, elevated melting point compared to the crude material.[3]
Method B: Two-Solvent Recrystallization
This method is ideal if the compound is too soluble in one solvent and insoluble in another.[8] A common pair would be a "good" solvent (e.g., ethanol) and a "poor" or "anti-solvent" (e.g., water).
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Induce Saturation: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Re-solubilize: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol. For the washing step (Step 6), use an ice-cold mixture of the two solvents in the same approximate ratio used for the crystallization.[7]
Workflow Visualization
The following diagram illustrates the general workflow for the recrystallization process.
Caption: General workflow for the recrystallization of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate.
Troubleshooting
-
No Crystals Form: The solution may be too dilute. Re-heat the solution and evaporate some of the solvent to concentrate it. Another method is to scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites or add a "seed crystal" of the pure compound.[3]
-
"Oiling Out": The compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute. It can also occur if the solution is cooled too quickly. Re-heat the solution to dissolve the oil, add slightly more solvent, and ensure a very slow cooling rate.[8]
-
Low Recovery: This may be unavoidable if the compound has moderate solubility in the cold solvent. Ensure the solution was thoroughly cooled in an ice bath. Avoid using an excessive amount of solvent for dissolution or washing.
-
Colored Impurities: If the purified crystals are still colored, the process can be repeated with the addition of a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs colored, high-molecular-weight impurities.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate and all solvents used.
-
Never heat organic solvents with an open flame. Use a controlled heating source like a hot plate.
References
- Important Chemistry Tips-Solvents choose for recrystalliz
- Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine. Benchchem.
- Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
- RECRYSTALLIS
- recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid deriv
- Video: Recrystalliz
- Purification of Pyridine Deriv
- 5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. Organic Syntheses.
- 5-tert-Butyl 2-Methyl Pyridine-2,5-dicarboxyl
- RECRYSTALLIZ
- Recrystallization and Melting Point Analysis. (2022). YouTube.
- 2-(Tert-butyl)
- CAS 585-48-8: 2,6-Di-tert-butylpyridine. CymitQuimica.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Video: Recrystallization - Concept [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemscene.com [chemscene.com]
- 6. CAS 585-48-8: 2,6-Di-tert-butylpyridine | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Topic: Quantitative Analysis of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate: A Guide to Chromatographic and Mass Spectrometric Techniques
An Application Note from the Office of the Senior Application Scientist
**Abstract
This application note provides detailed methodologies for the quantitative analysis of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, a key diester derivative of pyridine dicarboxylic acid. Recognizing the importance of this compound as a potential intermediate and building block in pharmaceutical and material sciences, robust and reliable analytical techniques are paramount for quality control, process monitoring, and research applications. We present two primary, validated protocols: 1) A High-Performance Liquid Chromatography method with UV detection (HPLC-UV) for routine, high-throughput analysis, and 2) A Gas Chromatography-Mass Spectrometry (GC-MS) method for high-sensitivity, high-specificity analysis and confirmatory identification. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for method design choices, ensuring both technical accuracy and practical applicability.
Introduction and Analytical Rationale
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (C₁₂H₁₅NO₄, MW: 237.25 g/mol ) is a heterocyclic compound whose precise quantification is essential for ensuring purity, monitoring reaction kinetics, and determining stability in various matrices.[1] The molecule's structure presents a unique analytical profile: the pyridine core and ester functionalities introduce polarity, while the t-butyl and methyl groups confer significant non-polar character. This amphiphilic nature allows for flexibility in the choice of chromatographic techniques.
The selection between liquid and gas chromatography hinges on the analyte's thermal stability and volatility. Given its molecular weight and structure, 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is sufficiently volatile and thermally stable for GC analysis, while its solubility in common organic solvents makes it an excellent candidate for HPLC.
-
HPLC-UV is selected for its robustness, ease of use, and widespread availability, making it ideal for routine quality control environments. The pyridine ring possesses a strong chromophore, enabling sensitive detection via UV spectrophotometry.[2]
-
GC-MS is chosen for its superior sensitivity and selectivity.[3] The coupling with mass spectrometry provides structural confirmation through characteristic fragmentation patterns, making it the gold standard for impurity profiling and trace-level quantification.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| CAS Number | 163587-55-1 | Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₅NO₄ | ChemScene[1] |
| Molecular Weight | 237.25 | ChemScene[1] |
| Physical Form | White to brown solid | Sigma-Aldrich |
| LogP | 1.82 | ChemScene[1] |
| Storage | 2-8°C, Sealed in dry conditions | ChemScene[1] |
Protocol I: Reverse-Phase HPLC-UV Analysis
This method is optimized for reliable quantification and is the recommended approach for routine assays, purity assessments, and process monitoring.
Principle and Methodological Causality
Reverse-phase chromatography on a C18 stationary phase is the logical choice for this analyte. The separation is driven by the partitioning of the analyte between the non-polar C18 chains and the polar mobile phase. The inclusion of an acidic modifier, such as formic acid, in the mobile phase is a critical choice. It ensures that the basic nitrogen atom on the pyridine ring is consistently protonated, which prevents peak tailing and yields sharp, symmetrical peaks with reproducible retention times.[4] UV detection is set at a wavelength near the absorbance maximum of the pyridine ring to ensure high sensitivity.
Experimental Protocol: HPLC-UV
A. Reagents and Materials
-
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate reference standard (>95% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Volumetric flasks (Class A), pipettes, and autosampler vials
B. Standard & Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample matrix containing the analyte in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
C. Chromatographic Conditions
| Parameter | Recommended Setting |
| Instrument | Standard HPLC system with UV/PDA Detector |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
D. Calibration and Quantification
-
Inject the working standards in triplicate to establish a calibration curve.
-
Plot the peak area versus concentration.
-
Perform a linear regression analysis. A correlation coefficient (R²) of >0.998 is required for a valid calibration.
-
Inject the prepared samples and quantify the analyte concentration using the generated calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Protocol II: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is designed for applications requiring higher sensitivity (trace analysis) and absolute confirmation of analyte identity.
Principle and Methodological Causality
This method relies on the volatilization of the analyte followed by separation on a capillary GC column. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides excellent resolving power for compounds of this nature.[5] Electron Ionization (EI) at 70 eV is a standardized choice that produces repeatable fragmentation patterns, creating a molecular fingerprint. The key to this method's trustworthiness is the selection of specific, high-abundance ions for Selected Ion Monitoring (SIM). This technique dramatically increases the signal-to-noise ratio and allows for quantification at levels far below what is possible with full-scan mode.
Expected Fragmentation: Based on analyses of structurally similar compounds like 4-t-butylpyridine and diethyl 2,5-pyridinedicarboxylate, the primary fragmentation pathways are predictable.[6][7]
-
Loss of a methyl radical from the t-butyl group: [M - 15]⁺
-
Loss of a methoxy radical from the methyl ester: [M - 31]⁺
-
Loss of the entire t-butoxy group via McLafferty rearrangement or radical loss: [M - 73]⁺
The most stable and abundant ion should be chosen as the quantifier, with others used as qualifiers to confirm identity.
Experimental Protocol: GC-MS
A. Reagents and Materials
-
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate reference standard (>95% purity)
-
Dichloromethane (GC Grade) or Ethyl Acetate (GC Grade)
-
Anhydrous Sodium Sulfate
-
GC autosampler vials with septa
B. Standard & Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with dichloromethane.
-
Working Standards (0.01-10 µg/mL): Perform serial dilutions of the stock solution with dichloromethane to prepare calibration standards suitable for trace analysis.
-
Sample Preparation: Extract the analyte into an appropriate solvent (e.g., dichloromethane). If an aqueous matrix is used, perform a liquid-liquid extraction. Dry the organic phase with anhydrous sodium sulfate. Dilute to a final concentration within the calibration range.
C. GC-MS Conditions
| Parameter | Recommended Setting |
| Instrument | GC system coupled to a Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or Split 10:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
D. Data Acquisition and Processing
-
Ion Selection: From a full-scan injection of a concentrated standard, identify the most abundant and characteristic ions. Suggested ions to monitor:
-
Quantifier Ion: m/z 222 ([M-15]⁺)
-
Qualifier Ions: m/z 206 ([M-31]⁺), m/z 164 ([M-73]⁺)
-
-
Calibration: Inject the working standards and create a calibration curve based on the quantifier ion's peak area.
-
Quantification: Analyze samples and quantify using the established curve. Confirm analyte identity by verifying the presence of qualifier ions and their correct abundance ratios.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification and confirmation.
Method Comparison and Selection
The choice of method should be guided by the specific requirements of the analysis.
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-phase separation with UV detection | Gas-phase separation with mass detection |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Specificity | Moderate (based on retention time) | Very High (based on retention time and mass spectrum) |
| Primary Use Case | Routine QC, purity checks, high-concentration assays | Trace analysis, impurity identification, confirmatory analysis |
| Pros | Robust, simple sample prep, widely available | High sensitivity, definitive identification |
| Cons | Lower sensitivity, potential for co-elution interference | Requires analyte to be thermally stable, more complex instrumentation |
Conclusion
This application note details two robust and scientifically-grounded methods for the quantification of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate. The HPLC-UV method offers a reliable and efficient solution for routine analysis in quality control settings. For applications demanding higher sensitivity and unambiguous confirmation, the GC-MS method provides unparalleled performance. By understanding the causality behind the instrumental parameters and sample preparation steps, researchers can confidently implement and adapt these protocols to meet the rigorous demands of pharmaceutical and chemical analysis.
References
-
5-Butyl-2-methylpyridine Spectral Information , PubChem. [Link]
-
Bishop, D. P., et al. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma- mass spectrometry , Analytical Methods. [Link]
-
Walash, M. I., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements , Molecules. [Link]
-
Scora, R. W., & Muller, W. H. (1970). Gas chromatographic separation of substituted pyridines , Journal of Chromatography A. [Link]
-
Shardinov, V. N. (1981). Gas-chromatographic analysis of pyridinecarboxylic acids on the basis of their pyrolysis products , Pharmaceutical Chemistry Journal. [Link]
-
Pyridine Detection Methods , Wikipedia. [Link]
-
HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid... , SIELC Technologies. [Link]
-
Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column , SIELC Technologies. [Link]
-
Olczak, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives , Molecules. [Link]
-
Anis, S. S., & Hossain, M. F. (2018). Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography , ResearchGate. [Link]
-
Trdan Lušin, T., & Trontelj, J. (2013). Analytical Methods for Quantification of Drug Metabolites in Biological Samples , Open Research Library. [Link]
-
Neeter, R., & Nibbering, N. M. M. (1973). Mass spectrometry of pyridine compounds–IV: The formation and decomposition of the [M – methyl]+ ion... , Journal of Mass Spectrometry. [Link]
-
Głośnicka, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... , Acta Poloniae Pharmaceutica. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
experimental conditions for derivatizing the carboxylate groups of the compound
Introduction: The Critical Role of Carboxylate Derivatization in Scientific Research
Carboxylic acids are fundamental functional groups present in a vast array of biologically and pharmaceutically significant molecules. From fatty acids and amino acids to drug candidates and their metabolites, the carboxylate group imparts polarity that can often hinder analysis and application.[1][2][3] Derivatization, the targeted chemical modification of this functional group, is therefore an indispensable tool for researchers, scientists, and drug development professionals.[2][4] By converting the polar carboxylate into a less polar and more volatile derivative, such as an ester or an amide, we can significantly improve chromatographic separation, enhance detection sensitivity, and facilitate mass spectrometric analysis.[1][2][3][5] This guide provides an in-depth exploration of the experimental conditions for several robust derivatization strategies, offering both the theoretical underpinnings and practical, field-proven protocols.
I. Esterification: Enhancing Volatility for Gas Chromatography
Esterification is a cornerstone of carboxylate derivatization, particularly for preparing samples for Gas Chromatography (GC) analysis.[1][6] The conversion of a non-volatile carboxylic acid to a more volatile ester derivative is crucial for successful separation and detection.[1]
A. Fischer-Speier Esterification: A Classic and Versatile Method
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[7][8] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[7][8][9] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[7][8]
Causality of Experimental Choices:
-
Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are commonly used to protonate the carbonyl oxygen of the carboxylic acid.[7][8][10] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[7][8][10]
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the reaction forward according to Le Chatelier's principle.[7][8]
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.[7][8]
Diagram: Fischer-Speier Esterification Workflow
Caption: A generalized workflow for Fischer-Speier esterification.
Protocol: Fischer-Speier Esterification of a Generic Carboxylic Acid
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq of methanol or ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 1-10 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the ester with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The resulting ester can be further purified by distillation or column chromatography if necessary.
B. Boron Trifluoride (BF₃)-Methanol: A Powerful and Efficient Reagent
The boron trifluoride-methanol (BF₃-methanol) complex is a highly effective catalyst for the esterification of carboxylic acids, particularly fatty acids.[6][11][12] It is a powerful Lewis acid that activates the carboxylic acid for nucleophilic attack by methanol.[11]
Causality of Experimental Choices:
-
BF₃ as a Lewis Acid: Boron trifluoride is a strong Lewis acid that coordinates to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[11]
-
Methanol as Nucleophile and Solvent: Methanol serves as both the nucleophile and the solvent, ensuring a high concentration for the reaction.[6]
-
Heating: Heating accelerates the reaction, with esterification often complete within minutes.[11]
Table: Comparison of Esterification Methods
| Feature | Fischer-Speier Esterification | BF₃-Methanol Method | Diazomethane Method |
| Catalyst | Strong Brønsted acid (e.g., H₂SO₄)[7] | Lewis acid (BF₃)[11] | None (autocatalytic) |
| Alcohol | Primary or secondary alcohols[8] | Primarily methanol[6] | Forms methyl esters only[13] |
| Reaction Time | 1-10 hours[8] | 5-10 minutes[6] | Instantaneous[13] |
| Temperature | 60-110 °C[8] | 60-100 °C[6] | Room temperature |
| Advantages | Inexpensive, versatile for various alcohols[7] | Rapid and efficient, good for fatty acids[6][11] | Fast, high yield, minimal byproducts[13] |
| Disadvantages | Equilibrium reaction, requires water removal[7] | Can cause artifacts with unsaturated fatty acids[11] | Highly toxic and explosive, requires special handling[13][14] |
Protocol: Esterification using BF₃-Methanol
-
Sample Preparation: Place the carboxylic acid sample (e.g., 1-10 mg of a lipid extract) in a screw-capped vial.[12]
-
Reagent Addition: Add 1-2 mL of 14% BF₃-methanol reagent.[6][12]
-
Reaction: Cap the vial tightly and heat at 60-100°C for 5-10 minutes.[6]
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of water and 2-3 mL of hexane or another suitable organic solvent.
-
Vortex thoroughly to extract the fatty acid methyl esters (FAMEs).
-
Centrifuge to separate the layers.
-
-
Analysis: Carefully transfer the upper organic layer containing the FAMEs to a new vial for GC analysis.
C. Diazomethane: A Highly Reactive but Hazardous Option
Diazomethane (CH₂N₂) is an extremely reactive reagent that instantaneously converts carboxylic acids to their corresponding methyl esters.[13][14] The reaction is high-yielding and produces nitrogen gas as the only byproduct, simplifying purification.[13][14][15] However, diazomethane is highly toxic, explosive, and carcinogenic, necessitating specialized equipment and extreme caution.[13][14][15]
Due to the significant safety hazards, a detailed protocol for diazomethane generation and use is not provided here. Researchers should consult specialized literature and adhere to strict safety protocols if considering this method. [13][14]
II. Amidation: Creating Stable Derivatives for HPLC and Bio-conjugation
Amidation is the reaction of a carboxylic acid with an amine to form an amide. This derivatization is widely used to improve the detection of carboxylic acids in High-Performance Liquid Chromatography (HPLC) by introducing a chromophore or fluorophore.[2][4] It is also a fundamental reaction in bioconjugation, used to link molecules to proteins or other biomolecules.[16][17]
A. Carbodiimide-Mediated Coupling (EDC/NHS): The Gold Standard for Amidation
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation.[17][18][19] EDC activates the carboxylate group, making it susceptible to nucleophilic attack by an amine.[17][20] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, creates a more stable amine-reactive intermediate, improving the efficiency of the reaction.[16][18][20]
Causality of Experimental Choices:
-
EDC as an Activator: EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[17][20]
-
NHS for Stability: The O-acylisourea intermediate can be unstable in aqueous solutions. NHS reacts with this intermediate to form a more stable NHS ester, which then efficiently reacts with the amine.[20]
-
pH Control: The activation of the carboxyl group with EDC is more efficient at a slightly acidic pH (around 4-6).[18]
Diagram: EDC/NHS Amidation Mechanism
Caption: The two-step mechanism of EDC/NHS mediated amidation.
Protocol: General EDC/Sulfo-NHS Coupling of a Biomolecule to a Carboxylate Surface
This protocol is adapted for the conjugation of an amine-containing biomolecule to a surface with carboxylate groups, a common application in biosensor development.[16]
-
Activation:
-
Prepare fresh solutions of EDC and Sulfo-NHS in an appropriate activation buffer (e.g., MES buffer, pH 4.5-5.0).
-
Combine the EDC and Sulfo-NHS solutions and immediately add to the carboxylate-containing surface.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.[16]
-
-
Washing: Wash the surface 2-3 times with a coupling buffer (e.g., PBS, pH 7.2-7.5) to remove excess EDC and Sulfo-NHS.[16]
-
Coupling:
-
Dissolve the amine-containing biomolecule in the coupling buffer.
-
Add the biomolecule solution to the activated surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[16]
-
-
Quenching and Blocking:
-
Quench any unreacted NHS esters by adding a solution of hydroxylamine or Tris buffer.
-
Block any remaining active sites on the surface with a blocking agent like bovine serum albumin (BSA).
-
-
Final Washing: Wash the surface several times with a suitable buffer to remove any non-covalently bound biomolecules.
III. Silylation: Creating Thermally Stable Derivatives for GC-MS
Silylation is a versatile derivatization technique that involves the replacement of active hydrogen atoms in a molecule with a trimethylsilyl (TMS) group or other silyl groups.[21][22] This process reduces the polarity and increases the thermal stability of the compound, making it suitable for GC and GC-MS analysis.[21]
A. BSTFA and other Silylating Reagents
A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most popular due to its high reactivity and the volatility of its byproducts.[5] Other common reagents include N,N-bis(trimethyl-silyl)acetamide (BSA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms more stable tert-butyldimethylsilyl (TBDMS) derivatives.[5][21][23]
Causality of Experimental Choices:
-
Reagent Choice: The choice of silylating reagent depends on the stability of the derivative required and the presence of other functional groups in the molecule.[22] For instance, TBDMS derivatives are about 10,000 times more stable to hydrolysis than TMS derivatives.[21]
-
Catalyst: For sterically hindered or less reactive carboxylate groups, a catalyst such as trimethylchlorosilane (TMCS) can be added to increase the reactivity of the silylating reagent.[5][22]
-
Anhydrous Conditions: Silylating reagents are sensitive to moisture, which can consume the reagent and hydrolyze the formed derivatives. Therefore, reactions should be carried out under anhydrous conditions.[22]
Protocol: Silylation of a Carboxylic Acid using BSTFA
-
Sample Preparation: Place the dry sample (1-5 mg) in a reaction vial.[5]
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA.[5] For less reactive compounds, BSTFA with 1% TMCS can be used.[5]
-
Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.[5] For very hindered compounds, longer reaction times or higher temperatures may be necessary.[5]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC or GC-MS system.
IV. Other Derivatization Strategies
While esterification, amidation, and silylation are the most common methods, other techniques are employed for specific applications.
-
Pentafluorobenzyl Bromide (PFBBr): This reagent is used to form pentafluorobenzyl esters, which are highly sensitive to electron capture detection (ECD) in GC and negative ion chemical ionization (NICI) in mass spectrometry.[5][24][25][26][27]
-
Fluorescent Labeling: For highly sensitive detection in HPLC, carboxylic acids can be derivatized with fluorescent reagents, such as bromomethyl derivatives of fluorescent molecules.[28][29]
Conclusion: Selecting the Optimal Derivatization Strategy
The choice of derivatization method is dictated by the specific analytical challenge at hand. For GC analysis of volatile compounds, esterification or silylation are the preferred methods. For HPLC analysis, particularly when high sensitivity is required, amidation with a chromophoric or fluorophoric amine is a powerful approach. When conjugating biomolecules, EDC/NHS chemistry provides a robust and reliable method for forming stable amide bonds. By understanding the underlying chemical principles and carefully selecting the appropriate reagents and reaction conditions, researchers can effectively derivatize carboxylate groups to achieve their analytical and synthetic goals.
References
- Acids: Derivatization for GC Analysis. (n.d.). In Encyclopedia of Chromatography.
- A Comparative Guide to Fatty Acid Derivatization: Accuracy and Precision of the BF3-Methanol Method. (2025). Benchchem.
- Fischer–Speier esterification. (n.d.). Grokipedia.
- Derivatization of carboxylic groups prior to their LC analysis – A review. (n.d.). OUCI.
- Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019, July 23). AOCS.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace.
- Advances in Derivatization Techniques Enabled by DABCO for Novichok Agent Analysis in Biofluids Using LC-MS. (2023, September 12). PubMed.
- Derivatization of Carboxylic Acids with Diazomethane. (n.d.). Scribd.
- Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation? (n.d.). ResearchGate.
- Derivatization reagents for GC. (n.d.). Chromatography.
- Fischer–Speier esterification. (n.d.). Wikipedia.
- Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024, December 17). MDPI.
- FA derivatization. (n.d.). Cyberlipid.
- Derivatization of carboxylic groups prior to their LC analysis - A review. (2024, April 29). PubMed.
- Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024, June 10). ACS Publications.
- A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. (n.d.). PubMed.
- Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (2020, November 12). MDPI.
- GC Reagents. (n.d.). Thermo Fisher Scientific - BR.
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- Esterification. (2022, April 6). Sciencemadness Wiki.
- Derivatization of carboxylic groups prior to their LC analysis – A review. (2025, September 24). ResearchGate.
- Guide to Derivatization Reagents for GC. (n.d.). LabRulez GCMS.
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20). [Source not available].
- Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.). Creative Proteomics.
- Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (2025, May 22). JoVE.
- Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - TW.
- pentafluorobenzyl bromide derivatization: Topics by Science.gov. (n.d.). Science.gov.
- Protocol for extraction and derivitization of fatty acid for GC analyis? (2019, January 27). ResearchGate.
- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. (n.d.). Thermo Fisher Scientific - FR.
- A Comparative Guide to the Derivatization of Carboxylic Acids for Fluorescence Detection: 2-(Bromomethyl)-6-fluoronaphthalene an. (2025). Benchchem.
- Organic Chemistry-4. (n.d.). Kolkata.
- Pentafluorobenzyl bromide – A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents. (2026, February 12). ResearchGate.
- A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. (2010, September 15). PubMed.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
- Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions. (n.d.). PMC.
- A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. (n.d.). RSC Publishing.
- 2,3,4,5,6-Pentafluorobenzyl bromide. (n.d.). MilliporeSigma.
- Derivatization of carboxylic group for fluorescence. (2008, September 3). Chromatography Forum.
- Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. (2014, December 23). [Source not available].
- RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO. (n.d.). DSpace.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). The Journal of Organic Chemistry - ACS Publications.
- (A) Amidation and esterification of carboxylic acids and (B) comparison... (n.d.). ResearchGate.
Sources
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- 9. Fischer Esterification [organic-chemistry.org]
- 10. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
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- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 17. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 20. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
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- 22. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 23. GC 試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Advances in Derivatization Techniques Enabled by DABCO for Novichok Agent Analysis in Biofluids Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]
- 26. researchgate.net [researchgate.net]
- 27. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Derivatization of carboxylic group for fluorescence - Chromatography Forum [chromforum.org]
Application Note: Orthogonal Deprotection and Metal Complexation of 5-tert-Butyl 2-Methyl Pyridine-2,5-dicarboxylate
Executive Summary
The rational design of metal-organic complexes relies heavily on the precise control of ligand coordination spheres. 5-tert-Butyl 2-methyl pyridine-2,5-dicarboxylate (CAS: 163587-55-1)[1] serves as a highly specialized, asymmetrically protected building block for advanced coordination chemistry. While symmetric esters like diethyl pyridine-2,5-dicarboxylate are commonly subjected to global hydrolysis to yield isocinchomeronic acid for Metal-Organic Frameworks (MOFs)[2], the mixed ester system (methyl vs. tert-butyl) allows for orthogonal deprotection . This application note details the mechanistic rationale and self-validating protocols for utilizing this ligand to synthesize both lipophilic discrete mononuclear complexes and extended coordination polymers.
Mechanistic Insights: The Logic of Orthogonal Reactivity
The structural asymmetry of 5-tert-butyl 2-methyl pyridine-2,5-dicarboxylate provides a strategic advantage in drug development and materials science. The two ester groups exhibit vastly different electronic and steric profiles, dictating their hydrolysis kinetics:
-
C2-Methyl Ester: Located adjacent to the pyridine nitrogen, this ester is relatively unhindered and highly susceptible to mild basic hydrolysis (e.g., LiOH at room temperature). Cleaving this group generates a carboxylate that, together with the pyridine nitrogen, forms a highly stable N,O-bidentate chelation pocket[3].
-
C5-tert-Butyl Ester: The bulky tert-butyl group sterically shields the carbonyl carbon from nucleophilic attack by hydroxide ions, rendering it highly resistant to basic hydrolysis. However, it is highly labile under acidic conditions (e.g., Trifluoroacetic acid).
Causality in Experimental Design: By exploiting this differential reactivity, researchers can selectively hydrolyze the C2 position to form a mono-carboxylate ligand. When coordinated to transition metals like Cu(II) or Zn(II), the resulting complex retains the C5-tert-butyl group. This residual lipophilicity is critical in drug development for enhancing cellular membrane permeability, a known challenge for highly charged metal complexes[4]. Conversely, global deprotection yields pyridine-2,5-dicarboxylic acid, which acts as a bridging ligand to form 3D coordination networks[5].
Divergent synthesis workflow utilizing orthogonal ester deprotection.
Diagnostic Data & Analytical Validation
To ensure the trustworthiness of the synthesis, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a primary self-validating tool. The transition from a free ester to a coordinated carboxylate induces predictable shifts in the carbonyl stretching frequencies due to electron delocalization across the O-C-O bond upon metal binding[6].
Table 1: Diagnostic FT-IR and NMR Markers for Reaction Tracking
| Chemical State | IR: | IR: | IR: | |
| Starting Diester | ~1740 cm | N/A | ~1590 cm | Singlet, ~3.95 ppm |
| Mono-acid (C2 Hydrolyzed) | ~1735 cm | ~1710 cm | ~1592 cm | Absent |
| Cu(II) Mono-complex | ~1735 cm | ~1654 cm | ~1610 cm | N/A (Paramagnetic) |
| Zn(II) MOF (Di-acid) | Absent | ~1645 cm | ~1615 cm | Absent |
Note: The shift of the pyridine
Logical relationship of metal coordination modes based on ligand hydrolysis state.
Experimental Protocols
Protocol A: Synthesis of a Lipophilic Mononuclear Cu(II) Complex
This protocol leverages selective basic hydrolysis to prepare a discrete, square-pyramidal Cu(II) complex[5] retaining the lipophilic tert-butyl group.
Step 1: Selective Hydrolysis of the C2-Methyl Ester
-
Dissolve 1.0 mmol of 5-tert-butyl 2-methyl pyridine-2,5-dicarboxylate in 10 mL of a Tetrahydrofuran (THF) / Methanol (1:1 v/v) mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Dropwise, add 1.1 mmol of Lithium Hydroxide (LiOH·H
O) dissolved in 2 mL of deionized water. -
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature for an additional 2 hours.
-
Self-Validation (In-Process Control): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The starting material (
~0.6) should disappear, replaced by a baseline spot corresponding to the lithium salt.
-
-
Acidify the mixture to pH ~4 using 1M HCl to precipitate the 5-(tert-butoxycarbonyl)pyridine-2-carboxylic acid. Filter, wash with cold water, and dry under a vacuum.
Step 2: Metal Complexation
-
Dissolve 2.0 mmol of the isolated mono-acid in 15 mL of warm Methanol.
-
In a separate vial, dissolve 1.0 mmol of Copper(II) Acetate monohydrate (Cu(OAc)
·H O) in 5 mL of Methanol. -
Slowly add the Cu(II) solution to the ligand solution under continuous stirring.
-
Self-Validation: The solution will immediately transition from colorless to a deep blue/green, indicating successful N,O-coordination to the Cu(II) center.
-
-
Reflux the mixture for 4 hours.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Collect the precipitate via vacuum filtration and validate via FT-IR (confirming the retention of the ~1735 cm
ester peak and the shift of the carboxylate peak to ~1654 cm ).
Protocol B: Global Deprotection and MOF Synthesis (Zn-based)
This workflow utilizes harsh acidic conditions followed by hydrothermal synthesis to create extended coordination networks[3].
Step 1: Global Deprotection to Isocinchomeronic Acid
-
Dissolve 1.0 mmol of the starting diester in 5 mL of Dichloromethane (DCM).
-
Add 5 mL of Trifluoroacetic Acid (TFA) and stir at room temperature for 6 hours to cleave the tert-butyl ester.
-
Concentrate the mixture under reduced pressure to remove DCM and TFA.
-
Suspend the residue in 10 mL of 2M NaOH and reflux for 4 hours to cleave the remaining methyl ester.
-
Cool to room temperature and acidify with concentrated HCl to pH ~2. Collect the precipitated pyridine-2,5-dicarboxylic acid via filtration.
Step 2: Hydrothermal MOF Synthesis
-
Combine 1.0 mmol of the derived pyridine-2,5-dicarboxylic acid and 1.0 mmol of Zinc Nitrate hexahydrate (Zn(NO
) ·6H O) in a 20 mL Teflon-lined stainless steel autoclave. -
Add 10 mL of a solvent mixture (N,N-Dimethylformamide / Water, 1:1 v/v).
-
Seal the autoclave and heat to 120 °C for 72 hours in a programmable oven.
-
Cool to room temperature at a rate of 5 °C/hour to promote the growth of high-quality single crystals.
-
Self-Validation: The formation of distinct, geometrically regular crystals confirms the assembly of the 3D polymeric network. Powder X-Ray Diffraction (PXRD) should be used to confirm phase purity against simulated patterns.
-
References
-
Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes orientjchem.org URL: [Link]
-
Pyridine-2,5-dicarboxylate complexes with 2,2′-bipyridine and Co(II), Zn(II), Cu(II): Syntheses, characterization, antimicrobial, and cytotoxic effects ResearchGate URL:[Link]
-
Syntheses, characterization, antimicrobial and cytotoxic activities of pyridine-2,5-dicarboxylate complexes with 1,10-phenanthroline PubMed (NIH) URL:[Link]
-
New copper(II) complexes including pyridine-2,5-dicarboxylic acid: synthesis, spectroscopic, thermal properties, crystal structure and how these complexes interact with purified PON 1 enzyme Taylor & Francis URL:[Link]
Sources
- 1. 5-tert-Butyl 2-Methyl Pyridine-2,5-dicarboxylate | 163587-55-1 [sigmaaldrich.com]
- 2. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses, characterization, antimicrobial and cytotoxic activities of pyridine-2,5-dicarboxylate complexes with 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing mixed pyridine diesters.
The synthesis of 5-t-butyl 2-methyl pyridine-2,5-dicarboxylate (CAS 163587-55-1) requires strict chemocontrol. This compound is a highly valued intermediate in the synthesis of complex therapeutics, including PD-L1 internalization inducers[1]. Classical Fischer-Speier esterification using mineral acids often lacks the regioselectivity required for mixed esters, leading to complex mixtures of monoesters and diesters[2].
To achieve high yields, we must exploit the electronic asymmetry of the pyridine ring. The 2-carboxylic acid is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen[3]. By utilizing a tightly controlled, two-step selective esterification protocol, we can suppress transesterification and over-reaction.
Mechanistic Workflow & Pathway Visualization
The optimized workflow relies on the kinetic differentiation between the 2-position and the 5-position of the starting material, pyridine-2,5-dicarboxylic acid.
Chemoselective synthesis pathway for 5-t-butyl 2-methyl pyridine-2,5-dicarboxylate.
Quantitative Yield Optimization Data
The following table summarizes the causal relationship between reaction conditions and product distribution. Maintaining strict stoichiometric and thermal boundaries is critical to preventing the formation of the symmetrical dimethyl ester[4].
| Reaction Step | Condition Variations | Conversion (%) | Target Yield (%) | Major Impurity (%) |
| 1. Selective Methylation | SOCl₂ (1.05 eq), MeOH, 0°C → 20°C | 96% | 84% (Monoester) | 10% (Dimethyl ester) |
| 1. Selective Methylation | SOCl₂ (2.50 eq), MeOH, 65°C | 100% | <5% (Monoester) | 92% (Dimethyl ester) |
| 2. tert-Butylation | Boc₂O (1.5 eq), DMAP (0.1 eq), 40°C | 98% | 89% (Target) | 3% (Cleavage products) |
| 2. tert-Butylation | t-BuOH, H₂SO₄, 80°C | 85% | 12% (Target) | 68% (Transesterification) |
Validated Experimental Protocols
Every protocol below is designed as a self-validating system , meaning you must verify the In-Process Control (IPC) metrics before proceeding to the next step to guarantee the final yield.
Step 1: Synthesis of 2-(Methoxycarbonyl)pyridine-5-carboxylic acid
Causality Check: The addition of thionyl chloride (SOCl₂) at 0°C selectively forms the acyl chloride at the 2-position. The pyridine nitrogen protonates in the acidic medium, drastically increasing the electrophilicity of the adjacent 2-carboxylic carbon while leaving the 5-position relatively inert.
-
Preparation: Suspend 1.0 equivalent of pyridine-2,5-dicarboxylic acid in anhydrous methanol (10 mL/g) under an inert nitrogen atmosphere.
-
Activation: Cool the suspension to 0°C using an ice bath. Dropwise, add 1.05 equivalents of SOCl₂ over 30 minutes.
-
Propagation: Remove the ice bath and allow the reaction to stir at 20°C for 4 hours. Do not exceed 25°C.
-
IPC Validation: Pull a 50 µL aliquot, quench in water/acetonitrile, and run LC-MS. Proceed only when the starting material peak (m/z 168 [M+H]+) is <5% and the monoester (m/z 182 [M+H]+) is >80%.
-
Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the residue in water and adjust the pH to 4.0 using saturated NaHCO₃ to precipitate the monoester. Filter and dry under a vacuum.
Step 2: Synthesis of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
Causality Check: Traditional acid-catalyzed tert-butylation fails here because t-butanol dehydrates into isobutylene, and strong acids will transesterify the existing methyl ester. Using Di-tert-butyl dicarbonate (Boc₂O) and 4-Dimethylaminopyridine (DMAP) generates a highly reactive N-acylpyridinium intermediate that allows esterification under mild, neutral conditions[5].
-
Preparation: Dissolve 1.0 equivalent of the isolated monoester in a 1:1 mixture of anhydrous THF and tert-butanol.
-
Catalysis: Add 0.1 equivalents of DMAP, followed by 1.5 equivalents of Boc₂O.
-
Propagation: Heat the reaction gently to 40°C and stir for 12 hours.
-
IPC Validation: Verify via TLC (Hexanes/EtOAc 7:3) or LC-MS that the monoester is fully consumed. The target product will appear as a highly lipophilic spot.
-
Workup: Quench the reaction with 10% aqueous citric acid (to neutralize DMAP without hydrolyzing the esters). Extract 3x with Methyl tert-butyl ether (MTBE). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.
Troubleshooting & FAQs
Q: Why is my Step 1 yielding predominantly dimethyl pyridine-2,5-dicarboxylate instead of the monoester? A: This is a failure of kinetic control. Acyl chloride formation is highly exothermic. If SOCl₂ is added too quickly or the temperature rises above 25°C, the kinetic selectivity for the 2-position is lost, and the 5-position will also react with methanol[4]. Ensure strict temperature control (0°C during addition) and never use more than 1.05 equivalents of SOCl₂.
Q: During the tert-butylation step, I see the formation of di-tert-butyl pyridine-2,5-dicarboxylate. How is this happening? A: This is caused by DMAP-catalyzed transesterification. If the reaction is heated above 50°C in the presence of DMAP and excess t-butanol, the methyl ester at the 2-position will cleave and be replaced by a tert-butyl group. Keep the reaction strictly at 35–40°C and limit DMAP to a maximum of 0.1 equivalents.
Q: My isolated yield for the final product is low despite a clean LC-MS conversion. What is wrong with my workup? A: Product loss during aqueous workup is common due to the lipophilicity of the mixed diester and its sensitivity to base. If you quench the Boc₂O reaction with strong aqueous bases (like NaOH or high concentrations of Na₂CO₃), you risk hydrolyzing the methyl ester back to the carboxylic acid, which will wash away in the aqueous layer. Always use a mild acidic quench (10% citric acid) to remove the DMAP catalyst.
Q: Can I reverse the synthesis order (tert-butylate first, then methylate)? A: No. The 2-position is naturally more reactive[3]. If you attempt to tert-butylate the diacid first, you will predominantly form the 2-tert-butyl ester (or a mixture of isomers), making it impossible to isolate the desired 5-t-butyl 2-methyl regioisomer cleanly.
References
- Source: benchchem.
- Source: chemicalbook.
- Source: google.
- Title: 5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)
- Source: benchchem.
Sources
- 1. WO2018119224A1 - Tetrahydro imidazo[4,5-c]pyridine derivatives as pd-l1 internalization inducers - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Aminopyridine-2,5-dicarboxylic acid | Benchchem [benchchem.com]
- 4. DIMETHYL PYRIDINE-2,5-DICARBOXYLATE | 881-86-7 [chemicalbook.com]
- 5. Buy 5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate | 623564-30-7 [smolecule.com]
Technical Support Center: Troubleshooting Low Conversion Rates for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing stalled reactions or low yields during the synthesis of 5-tert-butyl 2-methyl pyridine-2,5-dicarboxylate (CAS: 163587-55-1).
The synthesis of this mixed diester typically involves the selective tert-butylation of 6-(methoxycarbonyl)nicotinic acid (the 2-methyl ester of pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid)[1]. Due to the steric bulk of the tert-butyl group and the unique electronic properties of the pyridine ring, this esterification is notoriously prone to stalling. This guide provides a mechanistic breakdown, root-cause analysis, and a self-validating protocol to achieve >85% conversion.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My Steglich esterification (DCC/DMAP/t-BuOH) is stalling at 30-40% conversion. What is causing this? A1: The primary cause of low conversion in carbodiimide-mediated tert-butylation is the competitive formation of an unreactive N-acylurea byproduct . Causality: When DCC reacts with your carboxylic acid, it forms an O-acylisourea intermediate. Because tert-butanol is highly sterically hindered, its nucleophilic attack is extremely slow. This kinetic delay allows the O-acylisourea to undergo a [1,3]-sigmatropic rearrangement into a thermodynamically stable, dead-end N-acylurea. While DMAP is added to intercept the O-acylisourea and form a reactive acylpyridinium species, the basic nitrogen on your pyridine substrate can buffer the local microenvironment or sterically interfere, reducing DMAP's catalytic efficiency.
Q2: If carbodiimides fail, what is the optimal reagent system for this transformation? A2: The most robust method for synthesizing 5-t-butyl 2-methyl pyridine-2,5-dicarboxylate is the Boc₂O/DMAP (Di-tert-butyl dicarbonate) methodology[2][3]. Causality: Unlike DCC, Boc₂O reacts with the carboxylic acid to form a mixed carbonic-carboxylic anhydride. This intermediate cannot undergo the parasitic N-acylurea rearrangement. DMAP then attacks this mixed anhydride to form the highly electrophilic acylpyridinium intermediate, which is subsequently trapped by tert-butanol. The only byproducts are CO₂ and tert-butanol, driving the equilibrium forward[3].
Q3: My starting material, 6-(methoxycarbonyl)nicotinic acid, is completely insoluble in dichloromethane (DCM). How do I proceed? A3: Pyridinecarboxylic acids often exist as highly stable, insoluble zwitterionic networks (the acidic proton transfers to the basic pyridine nitrogen). Solution: Do not attempt the reaction in a suspension. Pre-treat the substrate with 1.2 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). This disrupts the zwitterion, forming a soluble trialkylammonium salt that readily reacts with Boc₂O.
Q4: I used the Boc₂O method, but LC-MS shows a mass corresponding to the starting material + 100 Da. What happened? A4: Your reaction has stalled at the mixed anhydride intermediate stage. This occurs if:
-
You did not add enough tert-butanol (relying only on the tert-butanol generated in situ from Boc₂O is insufficient for hindered substrates).
-
Your DMAP catalyst was poisoned or omitted.
-
The reaction temperature is too low for the final nucleophilic attack. Ensure you warm the reaction to room temperature (20-25 °C) after the initial activation at 0 °C.
Part 2: Data Presentation & Method Comparison
The following table summarizes the quantitative performance of various esterification methodologies applied to pyridine-2,5-dicarboxylic acid derivatives.
| Esterification Method | Reagents Used | Typical Conversion | Primary Failure Mode | Recommendation |
| Steglich | DCC, DMAP, t-BuOH | 20 - 40% | N-acylurea rearrangement | Avoid for highly hindered tert-butyl esters. |
| Modified Steglich | EDC·HCl, DMAP, t-BuOH | 40 - 60% | Hydrolysis of active ester | Use only if aqueous workup is strictly required to remove urea. |
| Boc Anhydride | Boc₂O, DMAP, t-BuOH | 85 - 95% | Hydrolysis of mixed anhydride | Optimal Choice. Requires strictly anhydrous conditions. |
| Acid-Catalyzed | Isobutylene gas, H₂SO₄ | 10 - 30% | Pyridine ring protonation | Avoid due to zwitterion insolubility and high-pressure requirements. |
Part 3: Mechanistic Workflow & Failure Points
The following diagram illustrates the validated mechanistic pathway of the Boc₂O/DMAP esterification, highlighting the critical intermediate and potential failure modes.
Caption: Mechanistic pathway and failure modes of Boc2O/DMAP-mediated tert-butylation.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes the Boc₂O/DMAP methodology. Every phase includes a self-validating checkpoint to ensure the reaction is proceeding correctly before moving to the next step.
Reagents Required:
-
6-(methoxycarbonyl)nicotinic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous tert-butanol (t-BuOH) (5.0 eq)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)
Step-by-Step Methodology:
-
Zwitterion Disruption (Solubilization):
-
Suspend 6-(methoxycarbonyl)nicotinic acid in anhydrous DCM under an inert atmosphere (N₂ or Argon).
-
Add DIPEA (1.2 eq) dropwise at room temperature.
-
Validation Checkpoint: The opaque suspension must transition to a clear, homogeneous solution within 10 minutes. If it remains cloudy, the zwitterion is intact; add an additional 0.1 eq of DIPEA.
-
-
Anhydride Activation:
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add DMAP (0.2 eq).
-
Dissolve Boc₂O (1.5 eq) in a small volume of DCM and add it dropwise over 15 minutes.
-
Validation Checkpoint: Observe the reaction for mild effervescence (CO₂ gas evolution). After 30 minutes, pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the disappearance of the starting material mass and the appearance of the mixed anhydride intermediate (Substrate Mass + 100 Da).
-
-
Nucleophilic Trapping:
-
Once activation is validated, add anhydrous tert-butanol (5.0 eq) in one portion.
-
Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12-16 hours. Do not heat above 40 °C to prevent decarboxylation of the intermediate.
-
Validation Checkpoint: Analyze via TLC (Hexanes:Ethyl Acetate, 7:3). The mixed anhydride intermediate spot should vanish, replaced by a highly non-polar, UV-active spot corresponding to 5-t-butyl 2-methyl pyridine-2,5-dicarboxylate.
-
-
Workup & Purification:
-
Dilute the reaction with additional DCM.
-
Wash the organic layer sequentially with cold 0.5 M HCl (to protonate and remove DMAP/DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace Boc₂O remains.
-
References
-
National Center for Biotechnology Information (PubChem). "2,5-Pyridinedicarboxylic acid." Nih.gov. Available at:[Link]
-
Goossen, L. J., et al. "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate." ResearchGate. Available at:[Link]
-
Takeda, K., et al. "Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP." ChemSusChem (PubMed). Available at:[Link]
Sources
removing impurities from crude 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis and purification of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (CAS 163587-55-1).
Synthesizing orthogonally protected mixed esters on a pyridine scaffold often introduces a complex matrix of impurities due to competing transesterification, incomplete coupling, and steric hindrance. This guide provides the causality behind these issues and self-validating protocols to isolate your target compound with >99% purity.
Part 1: Quantitative Impurity Profiling
Before troubleshooting, it is critical to understand the physicochemical properties of the target molecule and its common synthetic byproducts. The table below summarizes the quantitative and qualitative data necessary for designing an effective separation strategy.
| Compound | Structural Role | Molecular Weight | Nature | Relative Polarity (TLC/HPLC) |
| 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate | Target Product | 251.28 g/mol | Neutral Diester | Medium |
| Dimethyl pyridine-2,5-dicarboxylate | Transesterification Impurity | 195.17 g/mol | Neutral Diester | High (Elutes Last) |
| Di-t-butyl pyridine-2,5-dicarboxylate | Over-alkylation Impurity | 293.36 g/mol | Neutral Diester | Low (Elutes First) |
| 2-(Methoxycarbonyl)pyridine-5-carboxylic acid | Unreacted Starting Material | 181.15 g/mol | Acidic Monoester | Very High (Ionizable) |
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: Why is my crude product heavily contaminated with dimethyl pyridine-2,5-dicarboxylate? The Causality: This is a classic case of transesterification. While the tert-butyl ester is widely utilized for its steric bulk and stability against nucleophiles, it remains highly susceptible to acid- or base-catalyzed cleavage when exposed to primary alcohols[1]. If methanol is used during the reaction quench, or if trace methanol remains from the synthesis of the starting monoester, the tert-butyl group at the C5 position will be displaced, yielding the dimethyl diester[2]. The Solution: Strictly avoid methanol and ethanol during the workup of the tert-butyl ester. Utilize aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) for all extractions.
Q2: My reaction stalls, leaving a significant amount of unreacted monoester. How can I drive the reaction to completion? The Causality: The C5 position on the pyridine ring is electronically deactivated, and the tert-butyl alcohol (or Boc₂O) is sterically hindered. Standard Fischer esterification fails here. If you are using a coupling agent like EDC, the reaction requires a hypernucleophilic catalyst. The Solution: Ensure a stoichiometric excess of 4-Dimethylaminopyridine (DMAP). DMAP forms a highly reactive acylpyridinium intermediate that overcomes the steric penalty of the tert-butyl group.
Q3: How do I separate the unreacted monoester from the target mixed diester?
The Causality: The parent scaffold, pyridine-2,5-dicarboxylic acid, possesses a highly acidic pKa of approximately 3.06[3]. The unreacted monoester retains a free carboxylic acid at the C5 position (pKa ~ 3.5–4.0). Because your target product is a fully protected neutral diester, you can exploit this massive difference in ionization potential.
The Solution: A mild basic aqueous workup using saturated sodium bicarbonate (
Part 3: Visual Workflows
The following diagrams illustrate the mechanistic pathways of impurity formation and the logical decision tree for our purification protocols.
Reaction pathway illustrating the formation of the target mixed ester and structural impurities.
Step-by-step purification workflow separating acidic impurities and diesters via chromatography.
Part 4: Step-by-Step Purification Methodologies
To ensure a self-validating system, do not proceed to Protocol B until Protocol A has been analytically verified. Esters of pyridine-2,5-dicarboxylic acid are prone to hydrolysis under extreme pH stress[4], so strict adherence to the mild conditions below is required.
Protocol A: Chemical Depletion of Acidic Impurities (Liquid-Liquid Extraction)
This protocol removes the unreacted monoester and any trace pyridine-2,5-dicarboxylic acid.
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per 1 g of crude). Do not use alcoholic solvents.
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous
. -
Agitation: Stopper the funnel and shake vigorously. Vent frequently to release
gas (generated by the neutralization of the carboxylic acid). -
Phase Separation: Allow the layers to separate. The lower layer is the organic phase (if using DCM) or the upper layer (if using EtOAc).
-
Secondary Wash: Drain the organic phase and repeat the
wash two more times to ensure complete extraction of the monoester. -
Brine Wash & Drying: Wash the organic phase once with saturated
(brine), dry over anhydrous , and concentrate under reduced pressure. -
Self-Validation (TLC): Spot the concentrated organic phase against the original crude mixture on a silica gel TLC plate (Eluent: 1:1 Hexane/EtOAc with 1% Acetic Acid). Validation criteria: The baseline spot (representing the highly polar monoacid) must be completely absent in the post-wash sample.
Protocol B: Chromatographic Resolution of Diester Homologs
Once the acidic impurities are removed, the remaining mixture consists entirely of neutral diesters. Normal-phase silica gel chromatography is required to separate them based on the steric shielding of their ester alkyl groups.
-
Column Preparation: Pack a silica gel column (230-400 mesh) using Hexanes. Use a silica-to-crude mass ratio of at least 30:1.
-
Loading: Dry-load the crude mixture onto a small amount of silica gel, or wet-load using a minimal amount of DCM.
-
Gradient Elution:
-
Begin elution with 95:5 Hexanes/EtOAc to elute the highly non-polar Di-t-butyl pyridine-2,5-dicarboxylate .
-
Gradually increase the gradient to 85:15 Hexanes/EtOAc. The Target Product (5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate) will elute in this window.
-
Finally, flush with 70:30 Hexanes/EtOAc to elute the highly polar Dimethyl pyridine-2,5-dicarboxylate .
-
-
Fraction Analysis: Analyze fractions via TLC (Eluent: 80:20 Hexanes/EtOAc, UV visualization at 254 nm).
-
Self-Validation (LC-MS): Combine the target fractions and analyze via LC-MS. Validation criteria: The target fraction must exhibit a dominant peak at[M+H]+ = 252.1. The strict absence of m/z 196.1 (dimethyl impurity) and m/z 294.1 (di-t-butyl impurity) confirms successful chromatographic resolution.
References
-
ChemicalBook. 2,5-PYRIDINEDICARBOXYLIC ACID (CAS 100-26-5). Retrieved March 2026.3
-
BenchChem. Diethyl pyridine-2,5-dicarboxylate - Technical Support & Hydrolysis Protocols. Retrieved March 2026. 4
-
American Chemical Society (ACS). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. Retrieved March 2026. 1
-
ChemicalBook. DIMETHYL PYRIDINE-2,5-DICARBOXYLATE (CAS 881-86-7). Retrieved March 2026. 2
Sources
Technical Support Center: Large-Scale Synthesis of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the scale-up of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (CAS: 163587-55-1).
Due to the similar pKa values of the carboxylic acids on the pyridine ring, classical Fischer esterification of pyridine-2,5-dicarboxylic acid yields complex, inseparable mixtures of mixed esters and is notoriously difficult to 1[1]. To achieve absolute regiocontrol, the industry standard is the Palladium-catalyzed alkoxycarbonylation of methyl 5-bromopyridine-2-carboxylate (methyl 5-bromopicolinate) using tert-butanol and carbon monoxide[2].
Process Visualization
Fig 1. Scalable Pd-catalyzed alkoxycarbonylation workflow for methyl 5-bromopicolinate.
Self-Validating Protocol: Large-Scale Alkoxycarbonylation
This methodology provides a step-by-step framework for executing the carbonylation at a multi-kilogram scale while ensuring intrinsic quality control.
-
Step 1: Reactor Preparation. Charge a clean, dry Hastelloy pressure reactor with methyl 5-bromopyridine-2-carboxylate (1.0 eq) and Pd(dppf)Cl₂ (1.5 mol%).
-
Causality: Hastelloy is required over glass-lined steel due to the corrosive nature of trace bromides at elevated temperatures. The bidentate dppf ligand is critical as it prevents the palladium from aggregating into inactive "Pd black" during the catalytic cycle.
-
-
Step 2: Solvent & Base Addition. Add anhydrous tert-butanol (10 volumes) and triethylamine (Et₃N, 2.0 eq).
-
Causality:tert-butanol acts as both the nucleophile and the solvent. Et₃N neutralizes the generated HBr, driving the equilibrium forward and preventing acid-catalyzed degradation of the product.
-
-
Step 3: Pressurization. Seal the reactor. Purge with N₂ (3 × 3 bar) to remove oxygen, then flush with Carbon Monoxide (CO) (3 × 3 bar). Finally, pressurize to 5 bar with CO.
-
Step 4: Reaction & Self-Validation. Heat the mixture to 80 °C with vigorous agitation (800 rpm).
-
Self-Validation Checkpoint: Monitor the CO mass flow controller or pressure gauge. A stoichiometric pressure drop over the first 2–4 hours confirms active CO insertion. If the pressure remains static after reaching 80 °C, the catalyst has failed to initiate (likely due to oxygen/moisture poisoning), and the batch must be evaluated before proceeding.
-
-
Step 5: Workup. Cool to 20 °C and safely vent residual CO through a scrubber. Dilute the mixture with ethyl acetate (10 vol) and wash with deionized water (3 × 5 vol).
-
Causality: The aqueous wash removes the Et₃N·HCl byproduct. Maintaining a neutral pH is critical to prevent premature cleavage of the acid-sensitive tert-butyl ester.
-
-
Step 6: Scavenging & Isolation. Treat the organic phase with a metal scavenger (e.g., SiliaBond® Thiol, 10 wt%) at 40 °C for 4 hours. Filter, concentrate under reduced pressure, and crystallize the residue from heptane.
Process Optimization & Quantitative Data
To transition from discovery-scale synthesis to robust manufacturing, several parameters must be optimized. The table below summarizes the causality behind the parameter shifts.
| Reaction Parameter | Discovery Phase (Sub-optimal) | Scale-Up Phase (Optimized) | Causality & Impact |
| Catalyst System | Pd(OAc)₂ / PPh₃ (5 mol%) | Pd(dppf)Cl₂ (1.5 mol%) | Monodentate PPh₃ leads to rapid Pd degradation. Bidentate dppf stabilizes the Pd(II) intermediate, allowing lower loading and reducing heavy metal waste. |
| Base Selection | Na₂CO₃ (2.5 eq, heterogeneous) | Et₃N (2.0 eq, homogeneous) | Insoluble inorganic bases cause severe mass transfer limitations. Et₃N ensures a homogeneous basic environment, accelerating turnover. |
| CO Pressure | 1 bar (Balloon) | 5 bar (Autoclave) | Low pressure favors the competitive hydrodehalogenation (des-bromination) pathway. Higher pressure forces rapid CO insertion. |
| Yield / Purity | 62% / 88% | 89% / >99.5% | Optimized conditions suppress byproducts and yield a pharmaceutical-grade intermediate ready for downstream API synthesis. |
Troubleshooting & FAQs
Q1: We are observing significant amounts of methyl picolinate (the des-bromo byproduct). How do we prevent this? A1: The hydrodehalogenation of the starting material occurs when the rate of CO insertion is slower than the rate of oxidative addition and subsequent reduction. This is typically caused by insufficient CO mass transfer into the liquid phase. Solution: Increase the CO pressure to 5–10 bar and ensure maximum agitation using a gas-entrainment impeller. Additionally, verify that your tert-butanol is strictly anhydrous; trace water or primary alcohols can act as hydride donors, facilitating the3[3].
Q2: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. What is the root cause? A2: Stalling in alkoxycarbonylations at scale is rarely a catalyst loading issue. It is usually related to base depletion or physical catalyst poisoning. As the reaction proceeds, triethylamine hydrochloride (Et₃N·HCl) precipitates. At high concentrations, this thick slurry coats the catalyst and severely reduces gas-liquid mixing. Solution: Increase the solvent volume or add a co-solvent like toluene (2-3 volumes) to keep the slurry mobile. Ensure your base is in slight excess (2.0 - 2.2 eq) to neutralize all generated HBr.
Q3: How do we effectively remove Palladium down to single-digit ppm levels for drug development? A3: Pyridine-dicarboxylates are excellent bidentate ligands and will strongly chelate Palladium, making standard aqueous washes highly ineffective. Solution: After the aqueous workup, treat the organic layer with a functionalized silica scavenger (e.g., thiol- or thiourea-functionalized silica) at 40 °C for 4 hours. Follow this with a crystallization from a non-polar solvent like heptane, which naturally rejects polar Pd-complexes into the mother liquor.
Q4: During the scale-up workup, we noticed degradation of the tert-butyl ester. Why is this happening? A4: The tert-butyl ester group is highly sensitive to acidic conditions, undergoing isobutylene elimination to revert to the carboxylic acid. If the aqueous wash is too acidic (e.g., using dilute HCl to wash out excess amine), the ester will cleave. Solution: Maintain the pH of the aqueous wash strictly between 6 and 8. Use a mild phosphate buffer or simply deionized water to remove the amine salts. Never use strong mineral acids during the workup of a tert-butyl ester.
References
-
BenchChem Technical Support Team. "Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 - Benchchem: Application Notes and Protocols for the Large-Scale Synthesis." Benchchem. 1
-
European Patent Office. "2,3-DIARYL- OR HETEROARYL-SUBSTITUTED 1,1,1-TRIFLUORO-2-HYDROXYPROPYL COMPOUNDS." EP 2411365 B1. 2
-
Google Patents. "Novel tricyclic compounds as inhibitors of mutant idh enzymes." WO2016089797A1. 3
Sources
stability and degradation pathways of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
Welcome to the technical support center for 5-t-Butyl 2-Methyl Pyridine-2,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address potential stability issues and degradation pathways you may encounter, offering scientifically grounded explanations and practical solutions.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions you might have about the stability and handling of 5-t-Butyl 2-Methyl Pyridine-2,5-dicarboxylate.
Q1: What are the primary functional groups in 5-t-Butyl 2-Methyl Pyridine-2,5-dicarboxylate that might be susceptible to degradation?
A1: The molecule contains three key functional groups that can influence its stability: a pyridine ring, a methyl ester at the 2-position, and a t-butyl ester at the 5-position. Each of these can be susceptible to specific degradation pathways.
Q2: What are the most likely degradation pathways for this molecule?
A2: The most probable degradation pathways include hydrolysis of the ester groups, particularly under acidic or basic conditions, and potential photodegradation of the pyridine ring upon exposure to light.[1] Oxidation of the pyridine nitrogen to an N-oxide is also a possibility under oxidative stress.[2]
Q3: How should I store 5-t-Butyl 2-Methyl Pyridine-2,5-dicarboxylate to ensure its stability?
A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place.[3] An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation. For solutions, it is advisable to prepare them fresh. If storage of a solution is necessary, it should be kept at a low temperature and protected from light.
Q4: I'm observing a new peak in my HPLC analysis after leaving my sample solution on the bench. What could it be?
A4: A new peak could indicate degradation. The most likely cause is hydrolysis of one or both ester groups, leading to the formation of the corresponding carboxylic acids. Photodegradation is another possibility if the sample was exposed to light.
Q5: Is there a difference in the stability of the methyl ester and the t-butyl ester?
A5: Yes. The t-butyl ester is generally more stable to a wide range of conditions, especially basic and nucleophilic conditions, due to the steric hindrance of the bulky t-butyl group.[4][5] However, it is highly susceptible to cleavage under strong acidic conditions.[4][5] The methyl ester is more prone to base-catalyzed hydrolysis.
Troubleshooting Guides: Stability and Degradation
This section provides detailed troubleshooting for specific degradation pathways you might encounter during your experiments.
Guide 1: Investigating Hydrolytic Degradation
Hydrolysis of the ester functional groups is a primary concern for 5-t-Butyl 2-Methyl Pyridine-2,5-dicarboxylate, leading to the formation of mono- or di-carboxylic acids.
Symptoms of Hydrolytic Degradation:
-
Appearance of new, more polar peaks in your reverse-phase HPLC chromatogram.
-
A decrease in the peak area of the parent compound over time.
-
Changes in the pH of your sample solution.
Causality Behind Hydrolysis:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The t-butyl ester is particularly sensitive to acidic conditions due to the formation of a stable tertiary carbocation intermediate upon cleavage.[4]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the ester. This pathway is generally more significant for the less sterically hindered methyl ester.[6]
Experimental Protocol for Forced Hydrolysis Study: [3][7]
This protocol will help you determine the susceptibility of your compound to acid and base hydrolysis.
Materials:
-
5-t-Butyl 2-Methyl Pyridine-2,5-dicarboxylate
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound in ACN at a concentration of 1 mg/mL.
-
Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Neutral Condition (Control): Mix 1 mL of the stock solution with 1 mL of water.
-
Incubation: Store all three solutions at room temperature or a slightly elevated temperature (e.g., 40-60°C) and protect them from light.
-
Time Points: Analyze the samples by HPLC at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Analysis: Monitor the disappearance of the parent peak and the appearance of new peaks.
Data Presentation: Expected Hydrolysis Products
| Condition | Primary Degradation Product(s) | Notes |
| Acidic (0.1 M HCl) | 5-Carboxy-2-methylpyridine-2-carboxylic acid methyl ester, Pyridine-2,5-dicarboxylic acid | The t-butyl ester is expected to hydrolyze preferentially. |
| Basic (0.1 M NaOH) | 5-(tert-Butoxycarbonyl)pyridine-2-carboxylic acid, Pyridine-2,5-dicarboxylic acid | The methyl ester is expected to hydrolyze preferentially. |
Visualization of Hydrolytic Degradation Pathways
Caption: Predicted hydrolytic degradation pathways under acidic and basic conditions.
Guide 2: Assessing Photostability
Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV or visible light.[8][9]
Symptoms of Photodegradation:
-
Appearance of multiple new peaks in the HPLC chromatogram, which may be broad or poorly resolved.
-
Color change in the solid compound or solution upon light exposure.
-
Inconsistent results between experiments conducted under different lighting conditions.
Causality Behind Photodegradation:
The pyridine ring can absorb UV light, leading to the formation of excited states. These excited species can then undergo various reactions, including ring opening, rearrangement, or reaction with other molecules to form a complex mixture of degradation products.[8]
Experimental Protocol for Forced Photodegradation Study: [3]
This protocol is based on the ICH Q1B guideline for photostability testing.
Materials:
-
5-t-Butyl 2-Methyl Pyridine-2,5-dicarboxylate (solid and in solution)
-
Photostability chamber with a light source providing both UV and visible light
-
Quartz cuvettes or other photostable containers
-
Aluminum foil
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a shallow dish.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., ACN/water) in a quartz cuvette.
-
-
Control Sample: Prepare identical solid and solution samples and wrap them securely in aluminum foil to serve as dark controls.
-
Light Exposure: Place the exposed and control samples in the photostability chamber. Expose them to a specified light intensity for a defined duration.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC. Compare the chromatograms to identify any new peaks that have formed due to light exposure.
Visualization of Photodegradation Experimental Workflow
Caption: Workflow for conducting a forced photodegradation study.
Guide 3: Evaluating Oxidative Stability
The pyridine nitrogen and potentially other positions on the aromatic ring can be susceptible to oxidation.
Symptoms of Oxidative Degradation:
-
Appearance of a new peak corresponding to the N-oxide derivative in the HPLC or LC-MS analysis.
-
Inconsistent results when experiments are exposed to air for extended periods.
Causality Behind Oxidative Degradation:
Oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen over time, can lead to the formation of a pyridine N-oxide. The sulfur atom in a thioether is a primary site of oxidation, but in this molecule, the pyridine nitrogen is the most likely site.[2]
Experimental Protocol for Forced Oxidation Study: [3]
Materials:
-
5-t-Butyl 2-Methyl Pyridine-2,5-dicarboxylate
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of your compound in ACN.
-
Stress Condition: Mix 1 mL of the sample solution with 1 mL of 3% H₂O₂.
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points: Analyze the sample by HPLC at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Analysis: Monitor for the appearance of new peaks. LC-MS is particularly useful here to identify the mass of the potential N-oxide (parent mass + 16 amu).
Visualization of Oxidative Degradation Pathway
Caption: Predicted oxidative degradation pathway to the N-oxide.
References
- Engineered Science Publisher. (2023, October 5). Microbial and Solar Photocatalytic Degradation of Pyridine.
- ResearchGate. Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF.
- Benchchem. Hydrolysis of Diethyl 2,5 - Pyridinedicarboxylic Acid.
- Engineered Science Publisher. Microbial and Solar Photocatalytic Degradation of Pyridine.
- MDPI. (2025, August 13). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
- ResearchGate. (2025, September 6). Microbial and Solar Photocatalytic Degradation of Pyridine.
- MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.
- Benchchem. Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions.
- Google Patents. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
- ResearchGate. (2025, October 16). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes.
- PharmaEducation.net. (2022, November 30). Forced Degradation – A Review.
- Scribd. (2012, June 15). New Trends in Forced Degradation Studies | PDF | Mass Spectrometry.
- Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- MDPI. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
- Organic Chemistry Portal. tert-Butyl Ethers.
- Organic Chemistry Portal. tert-Butyl Esters.
- MDPI. (2022, October 12). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.
- Benchchem. An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.
- ResearchGate. (2026, February 7). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials.
- Benchchem. Cross-Validation of Analytical Methods for Disodium Pyridine-2,6-dicarboxylate Quantification: A Comparative Guide.
- ScienceDirect. Forced degradation and impurity profiling.
- Benchchem. assessing the impact of the tert-butyl ester on reaction outcomes.
- ResearchGate. (PDF) Degradation of Pyridines in the Environment.
- ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
- MDPI. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
- ACS Publications. (2022, November 1). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis | Inorganic Chemistry.
- Sigma-Aldrich. 5-tert-Butyl 2-Methyl Pyridine-2,5-dicarboxylate | 163587-55-1.
- ACS Publications. (2023, August 1). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 | Journal of Medicinal Chemistry.
- RSC Publishing. (2024, January 10). Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices.
- Scholar - Universidade de Lisboa. Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment.
- ChemSynthesis. (2025, May 20). 5-butyl-2-tert-butyl-4-methylpyridine - C14H23N, density, melting point, boiling point, structural formula, synthesis.
- MCE. Pyridine-2,6-dicarboxylic acid (2,6-Pyridinedicarboxylic acid) | Biochemical Assay Reagent.
- Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- PubChem - NIH. 5-tert-Butyl-2-methylpyridine | C10H15N | CID 13197540.
- ResearchGate. Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)....
- Google Patents. EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines.
- BioProcess International. (2016, February 4). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
- Benchchem. degradation pathways of 3-((benzylthio)methyl)pyridine under experimental conditions.
- Frontiers. (2025, April 29). Screening, identification, metabolic pathway of di-n-butyl phthalate degrading Priestia megaterium P-7 isolated from long-term film mulched cotton field soil in Xinjiang.
- MDPI. (2020, February 17). Diethyl pyrrole-2,5-dicarboxylate.
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Technical Support Center: Troubleshooting Solvent Effects on 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate Synthesis
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals synthesizing 5-tert-Butyl 2-methyl pyridine-2,5-dicarboxylate (CAS 163587-55-1) .
Synthesizing mixed pyridine diesters requires precise control over regioselectivity. The pyridine ring's nitrogen atom creates an electronic asymmetry, making the C2-carbonyl highly electrophilic, while the C5-position remains less sterically hindered. Solvent selection is the master variable in this synthesis, dictating precursor solubility, transition-state stabilization, and the suppression of critical side reactions like transesterification and decarboxylation.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: How does the choice of solvent impact the regioselectivity when synthesizing the mixed ester? A1: Regioselectivity is governed by the solvation of the zwitterionic pyridine-2,5-dicarboxylic acid intermediate. When using polar aprotic solvents (e.g., THF or DMF), the zwitterion is stabilized without masking steric differences via hydrogen bonding. This allows bulky reagents like tert-butanol (when activated by Boc₂O/DMAP) to selectively attack the less sterically hindered C5 position. Conversely, protic solvents (like methanol) engage in extensive hydrogen bonding, which homogenizes the steric landscape and often leads to non-selective diesterification.
Q2: I am observing significant decarboxylation and darkening of the reaction mixture. How can solvent selection mitigate this? A2: Pyridine-2,5-dicarboxylic acid is highly prone to decarboxylation at elevated temperatures[1]. High-boiling polar aprotic solvents like DMF can inadvertently promote this degradation if the reaction is heated excessively to force dissolution. To minimize decarboxylation, switch to a lower-boiling solvent like THF or dichloromethane (DCM) and utilize a highly active coupling agent (e.g., EDC·HCl or Boc₂O) to drive the esterification at ambient temperatures[1].
Q3: Why is my isolated 5-t-butyl 2-methyl pyridine-2,5-dicarboxylate contaminated with the dimethyl ester? A3: This is a classic case of transesterification caused by residual protic solvents. If methanol is used in an earlier step and is not rigorously removed, it acts as a competing nucleophile. Methanol is significantly less sterically hindered than tert-butanol and will rapidly outcompete it, converting the activated C5-acyl intermediate into the dimethyl ester. Always perform a complete solvent exchange to an anhydrous aprotic solvent before introducing the tert-butyl group.
Q4: The starting material, pyridine-2,5-dicarboxylic acid, is completely insoluble in my chosen solvent (DCM). What is the workaround? A4: Pyridine-2,5-dicarboxylic acid exhibits strong intermolecular hydrogen bonding, making it practically insoluble in non-polar or weakly polar solvents like DCM or toluene[2]. To overcome this without resorting to high-boiling DMF, form a more soluble salt in situ. Adding a lipophilic organic base, such as N,N-diisopropylethylamine (DIPEA), directly to the DCM suspension disrupts the crystal lattice, solubilizing the carboxylate for subsequent coupling.
Part 2: Quantitative Data & Solvent Comparison
The table below summarizes how different solvent environments dictate the outcome of the mixed esterification process.
| Solvent | Dielectric Constant (ε) | Precursor Solubility | Regioselectivity (C5 vs C2) | Primary Complication | Recommended Use Case |
| Methanol (MeOH) | 32.7 | Moderate | Poor (Favors Diester) | Transesterification | Synthesis of dimethyl ester intermediates. |
| Tetrahydrofuran (THF) | 7.5 | Low (Requires Base) | High (Favors C5 for bulky groups) | Slow reaction rate if un-catalyzed | Selective tert-butyl esterification. |
| N,N-Dimethylformamide (DMF) | 36.7 | High | Moderate | Decarboxylation at high temps | Solubilizing recalcitrant diacids; Alkylation. |
| Dichloromethane (DCM) | 9.1 | Very Low | High (with DIPEA) | Incomplete dissolution | Mild coupling reactions (EDC/DMAP). |
Part 3: Experimental Protocol (Self-Validating Workflow)
This methodology utilizes a solvent-directed two-step route to ensure high regioselectivity and prevent transesterification.
Phase 1: Regioselective Mono-esterification at C5
Causality: THF is chosen over DMF to prevent high-temperature decarboxylation, and over MeOH to prevent methyl ester formation.
-
Suspension: Suspend 1.0 eq of pyridine-2,5-dicarboxylic acid in anhydrous THF (10 volumes).
-
Activation: Add 1.2 eq of di-tert-butyl dicarbonate (Boc₂O) and 0.1 eq of 4-dimethylaminopyridine (DMAP). Stir at 10 °C.
-
Self-Validation (Visual): The evolution of CO₂ gas indicates the successful formation of the mixed anhydride intermediate.
-
-
Esterification: Add 1.5 eq of anhydrous tert-butanol. Warm to room temperature and stir for 12 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexane). The monoester will appear as a new UV-active spot with a lower Rf than the diester but higher than the baseline diacid.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: This specifically neutralizes DMAP and hydrolyzes unreacted anhydride, preventing downstream side reactions. Extract with EtOAc, dry over MgSO₄, and concentrate to yield 5-tert-butyl pyridine-2,5-dicarboxylic acid.
Phase 2: Methylation of the C2 Position
Causality: Alkylation via MeI in DMF is highly efficient for the sterically hindered C2 position and strictly avoids the use of acidic methanol, which would cause transesterification of the sensitive C5 tert-butyl group.
-
Dissolution: Dissolve the monoester intermediate in anhydrous DMF (5 volumes).
-
Deprotonation: Add 1.5 eq of anhydrous K₂CO₃. Stir for 30 minutes at room temperature.
-
Alkylation: Dropwise add 1.1 eq of Methyl Iodide (MeI). Stir for 4 hours.
-
Isolation: Dilute the reaction mixture with cold water (20 volumes) to crash out the product. Filter the resulting precipitate.
-
Validation: The final product, 5-tert-Butyl 2-methyl pyridine-2,5-dicarboxylate, isolates as a white to brown solid. Verify purity via ¹H NMR (look for the distinct 9H singlet at ~1.6 ppm for the t-butyl group and 3H singlet at ~3.9 ppm for the methyl ester).
Part 4: Reaction Pathway Visualization
Workflow of solvent-dependent pathways in pyridine-2,5-dicarboxylate synthesis.
References
Sources
Technical Support Center: Workup Optimization for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex heterocyclic mixed esters. 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (CAS: 163587-55-1) presents a unique "Goldilocks" challenge during reaction workup: it contains a weakly basic pyridine nitrogen, a highly acid-labile tert-butyl ester at the 5-position, and a base-labile methyl ester at the 2-position[1].
This guide provides field-proven troubleshooting insights and a self-validating protocol to maximize your isolated yield and prevent functional group degradation during extraction.
Visual Workflow: Optimized Isolation Logic
The following workflow maps the critical path for isolating the target diester while avoiding the formation of water-soluble salts or hydrolyzed impurities.
Optimized workup workflow for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate isolation.
Troubleshooting Guides & FAQs
Q1: Why am I losing my product to the aqueous phase during extraction? A1: Pyridine ring protonation. Pyridine-2,5-dicarboxylates possess a weakly basic nitrogen atom[2]. If the workup pH drops below 5.0, the nitrogen protonates to form a highly water-soluble pyridinium salt, pulling your product into the aqueous layer. Solution: Strictly maintain the aqueous phase pH between 7.5 and 8.0 using a mild buffer like NaHCO₃ before phase separation.
Q2: My post-workup NMR shows a loss of the tert-butyl group (missing singlet at ~1.6 ppm). What caused this? A2: Acid-catalyzed cleavage. The tert-butyl ester is highly sensitive to acidic conditions, especially during solvent concentration. If unquenched acidic catalysts remain, or if slightly acidic drying agents (like MgSO₄) are used, the tert-butyl group cleaves to form isobutylene gas and the mono-carboxylic acid. Solution: Ensure complete neutralization before extraction and exclusively use neutral anhydrous Na₂SO₄ for drying.
Q3: I am seeing the formation of the dicarboxylic acid or mono-tert-butyl ester. Why? A3: Base-catalyzed hydrolysis of the methyl ester. The methyl ester at the 2-position (picolinate position) is highly electrophilic and susceptible to nucleophilic attack by hydroxide ions if strong bases (e.g., NaOH, KOH) are used for quenching[1]. Solution: Avoid strong bases entirely. Use weak bases (NaHCO₃) and perform the quench at 0–5 °C to kinetically suppress hydrolysis.
Q4: How do I resolve stubborn emulsions during the organic extraction? A4: Amphiphilic impurities. Trace amounts of mono-hydrolyzed products (e.g., 5-tert-butoxycarbonylpyridine-2-carboxylic acid) act as surfactants, stabilizing emulsions between the organic and aqueous layers. Solution: Filter the biphasic mixture through a pad of Celite to mechanically break the emulsion, or increase the ionic strength of the aqueous phase by adding solid NaCl until saturation.
Quantitative Data Summary
To ensure successful isolation, adhere to the strict physicochemical boundaries outlined below. Deviating from these parameters will result in functional group degradation or phase-partitioning failures[3].
| Workup Parameter | Optimal Range / Choice | Consequence of Deviation |
| Aqueous pH | 7.5 – 8.0 | < 5.0: Product loss to aqueous (pyridinium salt).> 9.0: Methyl ester hydrolysis. |
| Extraction Solvent | Ethyl Acetate (EtOAc) | Ethers: Poor recovery of the diester.Alcohols: Risk of transesterification. |
| Quench Temperature | 0 – 5 °C | > 20 °C: Increased rate of base-catalyzed ester hydrolysis. |
| Drying Agent | Anhydrous Na₂SO₄ | MgSO₄: Imparts trace Lewis acidity, risking t-butyl cleavage. |
| Concentration Temp | ≤ 35 °C | > 40 °C: Thermal degradation and t-butyl cleavage. |
Self-Validating Experimental Protocol
This step-by-step methodology incorporates mandatory in-process checks to guarantee that the chemical environment remains benign for both ester groups.
Phase 1: Quenching and pH Adjustment
-
Cooling: Transfer the crude reaction mixture to a round-bottom flask and cool to 0–5 °C using an ice-water bath.
-
Causality: Lowering the temperature kinetically suppresses the hydrolysis of the base-sensitive methyl ester during the neutralization step[1].
-
-
Neutralization: Slowly add cold, saturated aqueous NaHCO₃ dropwise while stirring vigorously.
-
[Self-Validation Check]: Stop stirring and allow the layers to separate slightly. Spot the aqueous layer onto pH paper. The pH must read exactly between 7.5 and 8.0 .
-
If pH < 7.5: The pyridine nitrogen remains protonated. Add more NaHCO₃.
-
If pH > 8.0: Stop addition immediately to prevent methyl ester hydrolysis.
-
Phase 2: Extraction
-
Solvent Addition: Transfer the neutralized mixture to a separatory funnel. Add Ethyl Acetate (3 × 50 mL per gram of theoretical yield).
-
Mixing: Gently invert the funnel and vent frequently.
-
Causality: Vigorous shaking can cause emulsions due to trace amphiphilic mono-ester impurities[3].
-
-
[Self-Validation Check]: Observe the phase boundary. If an emulsion persists for more than 5 minutes, filter the entire biphasic mixture through a thin pad of Celite to break the emulsion, then return the filtrate to the separatory funnel.
-
Separation: Separate the organic (top) and aqueous (bottom) layers. Retain the organic layer.
Phase 3: Washing and Drying
-
Brine Wash: Wash the combined organic layers with saturated aqueous NaCl (brine) (1 × 50 mL).
-
Causality: Brine removes residual alkalinity and pre-dries the organic phase, preventing base-catalyzed degradation during the concentration step.
-
-
Drying: Add anhydrous Na₂SO₄ to the organic layer and swirl until the drying agent flows freely.
-
Causality: Na₂SO₄ is strictly neutral. You must avoid MgSO₄, as its mild Lewis acidity can trigger the cleavage of the tert-butyl ester.
-
-
Filtration: Filter off the drying agent through fluted filter paper.
Phase 4: Concentration
-
Evaporation: Concentrate the filtrate using a rotary evaporator.
-
[Self-Validation Check]: Set the water bath temperature to strictly ≤ 35 °C .
-
Causality: The tert-butyl ester is thermally sensitive in the presence of trace impurities; exceeding 35 °C risks generating isobutylene gas and yielding the mono-carboxylic acid.
References
- Source: ACS Publications (Journal of Medicinal Chemistry)
- Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions Source: ResearchGate URL
- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents Source: PubMed / Pharmaceutics URL
Sources
Technical Support Center: Reaction Monitoring for 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
Welcome to the dedicated technical support guide for the reaction monitoring of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals who are synthesizing or utilizing this molecule. As a moderately polar compound with a basic pyridine nucleus, its analysis via Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) presents specific challenges and requires optimized methodologies for accurate, reproducible results.
This guide provides direct answers to common problems, detailed troubleshooting protocols, and the scientific rationale behind our recommendations, ensuring you can confidently monitor your reaction's progress, identify key components, and make informed decisions in your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when analyzing 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate.
TLC-Related FAQs
Q1: Why are my spots streaking or "tailing" on the TLC plate? A1: This is the most common issue for pyridine-containing compounds. Tailing is primarily caused by the strong interaction of the basic nitrogen atom in the pyridine ring with the acidic silanol groups (Si-OH) on the surface of the silica gel plate.[1][2] This leads to a non-ideal equilibrium as the spot moves up the plate. Other causes can include applying a too-concentrated sample (overloading) or using an inappropriate solvent system.[3][4]
Q2: How can I fix tailing spots on my TLC? A2: The most effective solution is to neutralize the acidic silica surface by adding a small amount of a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent mixture before placing it in the developing chamber will typically result in sharp, symmetrical spots.[2]
Q3: My compound isn't moving off the baseline (Rf = 0), what should I do? A3: An Rf value of zero indicates your mobile phase is not polar enough to move the analyte up the stationary phase. You need to increase the polarity of your eluent system. For a common Hexane/Ethyl Acetate system, this means increasing the proportion of Ethyl Acetate.
Q4: My starting material and product spots are not well-separated. How can I improve resolution? A4: Improving separation requires optimizing the mobile phase. Try solvent systems with different selectivities. For example, if you are using Hexane/Ethyl Acetate, consider switching to a Dichloromethane/Methanol system or adding a small amount of a third solvent like methanol to your existing system to fine-tune the polarity.
LC-MS-Related FAQs
Q1: What is the expected mass for my compound in ESI+ mode? A1: For 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (Molecular Formula: C₁₂H₁₅NO₄, Molecular Weight: 237.25 g/mol [5]), you should primarily look for the protonated molecular ion, [M+H]⁺, at an m/z of 238.26 . Depending on the mobile phase, you might also observe adducts like [M+Na]⁺ (m/z 260.24) or [M+CH₃CN+H]⁺ (m/z 279.29) if using acetonitrile.
Q2: My chromatographic peaks are broad or tailing. What's the cause? A2: Similar to TLC, peak tailing in reversed-phase LC (e.g., on a C18 column) is often due to interactions between the basic pyridine nitrogen and residual silanol groups on the silica support.[1][6] To solve this, ensure your mobile phase contains an acidic modifier. 0.1% formic acid is standard and effective for protonating the analyte and suppressing silanol interactions, leading to sharper peaks.[7][8]
Q3: I'm not seeing any signal for my compound. What should I check first? A3: First, confirm the mass spectrometer is set to positive ionization mode (ESI+). Second, verify that the expected m/z of 238.26 is included in your scan range or selected ion monitoring (SIM) list. Third, ensure the compound is actually eluting from the column; it may be retained too strongly. If so, increase the organic solvent percentage in your gradient.
Q4: Why can't I use a phosphate buffer in my mobile phase for LC-MS? A4: Phosphate buffers are non-volatile. They will precipitate in the high-temperature electrospray source, contaminating the instrument, suppressing the analyte signal, and causing significant downtime for cleaning.[6] Always use volatile mobile phase modifiers and buffers for LC-MS, such as formic acid, acetic acid, ammonium formate, or ammonium acetate.[6]
Part 2: In-Depth Troubleshooting & Methodologies
This section provides detailed protocols and deeper insights into optimizing your analytical methods.
Method 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective technique ideal for qualitative reaction monitoring.[9] The goal is to find a solvent system that provides a clear separation between your starting materials, intermediates, and the final product, with Rf values ideally between 0.2 and 0.8.
-
Plate Preparation: Use standard silica gel 60 F₂₅₄ plates. With a pencil (never a pen, as the ink will run[4]), gently draw a light origin line about 1 cm from the bottom.
-
Sample Preparation: Take a small aliquot from your reaction mixture (e.g., 1-2 drops) and dilute it with a volatile solvent like ethyl acetate or dichloromethane (DCM) in a small vial.
-
Spotting: Using a fine capillary tube, carefully spot your diluted reaction mixture on the origin line. Also spot your starting material(s) and, if available, a pure standard of your product in separate lanes for comparison. Make the spots as small as possible (1-2 mm diameter) to prevent band broadening.[2]
-
Developing the Plate:
-
Prepare the mobile phase. See the table below for recommended starting systems.
-
Pour a small amount (0.5 cm depth) of the mobile phase into a developing chamber lined with filter paper to ensure the chamber atmosphere is saturated with solvent vapor.[10]
-
Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level.[4][10] Cover the chamber with its lid.
-
-
Visualization:
-
Once the solvent front has traveled to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The pyridine ring will absorb UV light, appearing as dark spots.
-
If further visualization is needed, stain the plate using an appropriate method (e.g., iodine chamber or potassium permanganate dip).
-
| Solvent System (v/v) | Target Polarity | Common Issues & Solutions |
| 70:30 Hexanes : Ethyl Acetate | Low to Medium | Good starting point. If spots are too low (low Rf), increase EtOAc. If too high (high Rf), increase Hexanes. |
| 80:20 Dichloromethane : Methanol | Medium to High | For more polar compounds. If spots streak, this system may be too polar. Reduce methanol content. |
| 70:30:1 Hexanes : EtOAc : TEA | Tailing Correction | The solution for tailing. Add Triethylamine (TEA) or a few drops of NH₄OH to your chosen solvent system to neutralize silica. |
// Nodes Start [label="Reaction spot shows tailing\nor streaking on TLC plate", fillcolor="#EA4335"]; Check_Conc [label="Is the sample spot\nextremely concentrated?", fillcolor="#4285F4"]; Dilute [label="Dilute sample aliquot\nand re-spot TLC", fillcolor="#34A853", shape=ellipse]; Check_Base [label="Is a basic modifier\n(e.g., TEA, NH₃) in the eluent?", fillcolor="#4285F4"]; Add_Base [label="Add 0.5-1% Triethylamine (TEA)\nto the mobile phase", fillcolor="#FBBC05"]; Re_Run [label="Re-run TLC with\nmodified eluent", fillcolor="#34A853", shape=ellipse]; Check_Solvent [label="Is the eluent system\nvery polar (e.g., high % MeOH)?", fillcolor="#4285F4"]; Reduce_Polarity [label="Reduce eluent polarity.\n(e.g., decrease MeOH %)", fillcolor="#FBBC05"]; Final_Success [label="Problem Solved:\nSharp, symmetrical spots", fillcolor="#34A853", shape=diamond, fontcolor="#202124"];
// Edges Start -> Check_Conc; Check_Conc -> Dilute [label="Yes"]; Dilute -> Re_Run [style=dashed]; Check_Conc -> Check_Base [label="No"]; Check_Base -> Check_Solvent [label="Yes"]; Check_Solvent -> Final_Success [label="No, this is the issue"]; Check_Base -> Add_Base [label="No"]; Add_Base -> Re_Run; Re_Run -> Final_Success; Check_Solvent -> Reduce_Polarity [label="Yes"]; Reduce_Polarity -> Re_Run [style=dashed];
} dot Caption: Decision tree for diagnosing and resolving TLC spot tailing.
Method 2: Reaction Monitoring by LC-MS
LC-MS provides quantitative data on the consumption of starting materials and the formation of the product. It is highly sensitive and provides mass confirmation of the species in your reaction mixture.
-
Sample Preparation:
-
Take a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., with water or buffer).
-
Dilute the aliquot significantly in a solvent mixture that is compatible with your initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile). A typical dilution is 1:1000.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial to prevent clogging the system.
-
-
Chromatographic Conditions:
-
The parameters in Table 2 provide a robust starting point for method development.
-
Always use high-purity solvents (LC-MS grade) and modifiers to avoid background noise and ion suppression.
-
-
Data Analysis:
-
Integrate the peak area for your starting material(s) and the product (m/z 238.26).
-
Monitor the disappearance of starting material peaks and the appearance of the product peak over time.
-
The ratio of product peak area to the total area of all relevant peaks gives a semi-quantitative measure of reaction conversion.
-
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18, 2.1 x 50 mm, <3 µm | Standard reversed-phase column. Good for retaining moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid ensures the pyridine nitrogen is protonated, improving peak shape and ESI+ signal.[8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier. Methanol can also be used and may offer different selectivity. |
| Gradient | 5% B to 95% B over 5-7 min | A standard screening gradient. This can be optimized (flattened) later to improve resolution around the product's elution time. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp | 40 °C | Elevated temperature reduces solvent viscosity and can improve peak shape and efficiency. |
| Injection Vol. | 1-5 µL | Keep injection volume low to prevent peak distortion. |
| MS Ionization | ESI, Positive Mode | The basic nitrogen is readily protonated, making ESI+ the ideal mode. |
| MS Scan Mode | Full Scan (e.g., m/z 100-500) | For initial method development to see all components. Switch to SIM/MRM for higher sensitivity once the product is identified. |
| Monitored Ion | [M+H]⁺ = 238.26 | The primary ion to track for the product. |
// Nodes Start [label="Start Reaction\n(Time = 0)", fillcolor="#F1F3F4", shape=ellipse]; Aliquot [label="Take Reaction Aliquot\nat Time = X", fillcolor="#FBBC05"]; Quench [label="Quench & Dilute Sample", fillcolor="#FBBC05"]; Analysis_Choice [label="Choose Analysis Method", fillcolor="#4285F4", shape=diamond, fontcolor="#FFFFFF"]; TLC_Path [label="Perform TLC Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LCMS_Path [label="Perform LC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLC_Result [label="Qualitative Result:\n- Spot presence/absence\n- Relative Rf values", fillcolor="#F1F3F4"]; LCMS_Result [label="Quantitative Result:\n- Peak areas\n- % Conversion\n- Mass confirmation", fillcolor="#F1F3F4"]; Decision [label="Is Reaction Complete?", fillcolor="#4285F4", shape=diamond, fontcolor="#FFFFFF"]; Continue [label="Continue Reaction\n(Take next aliquot at Time = Y)", fillcolor="#FBBC05"]; Workup [label="Proceed to Workup\n& Purification", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Aliquot; Aliquot -> Quench; Quench -> Analysis_Choice; Analysis_Choice -> TLC_Path [label="Quick Check"]; Analysis_Choice -> LCMS_Path [label="Detailed Check"]; TLC_Path -> TLC_Result; LCMS_Path -> LCMS_Result; TLC_Result -> Decision; LCMS_Result -> Decision; Decision -> Continue [label="No"]; Decision -> Workup [label="Yes"]; Continue -> Aliquot; } dot Caption: Standard workflow for monitoring a chemical reaction using TLC or LC-MS.
References
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Chromedia. (n.d.). Troubleshooting LC, basics.
- Thermo Fisher Scientific. (n.d.). Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates.
- BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Thermo Fisher Scientific. (n.d.). Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Microbioz India. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- ChemScene. (n.d.). 2-(Tert-butyl) 5-methyl pyridine-2,5-dicarboxylate.
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Merck Millipore. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
Sources
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- 2. youtube.com [youtube.com]
- 3. microbiozindia.com [microbiozindia.com]
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- 5. chemscene.com [chemscene.com]
- 6. Troubleshooting LC, basics - Chromedia [chromedia.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
validating the structure of synthesized 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate via spectroscopy
A Researcher's Guide to the Spectroscopic Validation of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques for validating the structure of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, a substituted pyridine derivative of interest in medicinal chemistry and materials development. We will move beyond a mere recitation of data to a nuanced interpretation, grounded in the principles of each technique and supported by experimental insights.
The guide is structured to provide a comprehensive workflow for researchers, from understanding the expected spectral features to detailed experimental protocols and data interpretation. Our focus is on creating a self-validating system of analysis, where data from multiple spectroscopic techniques converge to provide a high-confidence structural assignment.
The Target Structure: 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
Before delving into the spectroscopic analysis, let us first consider the target molecule and its key structural features.
Caption: Molecular structure of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate.
Key structural motifs to be validated include:
-
A substituted pyridine ring.
-
A methyl ester group at position 2.
-
A t-butyl ester group at position 5.
-
The specific substitution pattern on the pyridine ring.
Each spectroscopic technique will provide unique and complementary information to confirm these features.
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Expected ¹H NMR Signals:
The proton NMR spectrum is expected to provide distinct signals for each non-equivalent proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal are critical for structural assignment.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Pyridine Ring Protons | 8.0 - 9.0 | Doublets or Singlets | 1H each |
| Methyl Ester (-OCH₃) | 3.5 - 4.0 | Singlet | 3H |
| t-Butyl (-C(CH₃)₃) | 1.2 - 1.6 | Singlet | 9H |
Causality Behind Expected Shifts:
-
Pyridine Protons: The electron-withdrawing nature of the nitrogen atom and the carbonyl groups deshields the ring protons, causing them to resonate at a high chemical shift (downfield). The precise splitting pattern will depend on the coupling between adjacent protons.
-
Methyl Ester Protons: The protons of the methyl group are adjacent to an electron-withdrawing oxygen atom, placing their signal in the 3.5-4.0 ppm range.[1]
-
t-Butyl Protons: The nine equivalent protons of the t-butyl group are expected to produce a sharp, intense singlet.[1][2] Their chemical shift is in the upfield region due to the shielding effect of the alkyl group.[2]
¹³C NMR Spectroscopy
Expected ¹³C NMR Signals:
The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms and provide information about their chemical environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyridine Ring Carbons | 120 - 160 |
| Carbonyl Carbons (C=O) | 160 - 175 |
| t-Butyl Quaternary Carbon (-C (CH₃)₃) | 75 - 85 |
| Methyl Ester Carbon (-OC H₃) | 50 - 60 |
| t-Butyl Methyl Carbons (-C(C H₃)₃) | 25 - 35 |
Causality Behind Expected Shifts:
-
Pyridine and Carbonyl Carbons: These sp² hybridized carbons are in electron-poor environments and thus resonate at high chemical shifts.[3]
-
t-Butyl and Methyl Ester Carbons: These sp³ hybridized carbons are more shielded and appear at lower chemical shifts. The quaternary carbon of the t-butyl group is typically found in the 75-85 ppm range, while the methyl carbons are observed between 25 and 35 ppm.[4]
Experimental Protocol for NMR Spectroscopy
Caption: A generalized workflow for NMR data acquisition.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
Expected FTIR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester C=O | Stretch | 1720 - 1750 | Strong |
| Pyridine Ring C=C, C=N | Stretch | 1450 - 1600 | Medium to Strong |
| C-O (Ester) | Stretch | 1000 - 1300 | Strong |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium |
| C-H (aromatic) | Stretch | 3000 - 3100 | Weak to Medium |
Causality Behind Expected Absorptions:
-
Carbonyl Stretch: The strong dipole moment of the C=O bond results in a very intense absorption band in the 1720-1750 cm⁻¹ region, which is characteristic of esters.[5][6]
-
Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring typically appear as a series of bands in the 1450-1600 cm⁻¹ range.[7]
-
C-O Stretch: The C-O single bond stretch of the ester groups will produce a strong absorption in the fingerprint region (1000-1300 cm⁻¹).[5]
-
C-H Stretches: The C-H stretching vibrations of the aliphatic t-butyl and methyl groups will be observed just below 3000 cm⁻¹, while the aromatic C-H stretches of the pyridine ring will appear just above 3000 cm⁻¹.[8]
Experimental Protocol for FTIR Spectroscopy
Caption: A typical workflow for FTIR analysis using an ATR accessory.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrometric Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound.
-
Key Fragmentation Patterns: The fragmentation of the molecular ion can provide evidence for the presence of the t-butyl and methyl ester groups.
Common Fragmentation Pathways for Esters:
-
Loss of the alkoxy group (-OR): For the methyl ester, this would correspond to a loss of -OCH₃ (31 Da). For the t-butyl ester, this would be the loss of -OC(CH₃)₃ (73 Da).
-
McLafferty Rearrangement: If sterically feasible, this can lead to the loss of a neutral alkene.
-
Loss of the t-butyl group: A prominent peak corresponding to the loss of the t-butyl radical (57 Da) is expected.[9]
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M]⁺ | Calculated MW | Molecular Ion |
| [M - 31]⁺ | MW - 31 | Loss of -OCH₃ |
| [M - 57]⁺ | MW - 57 | Loss of -C(CH₃)₃ |
| [M - 73]⁺ | MW - 73 | Loss of -OC(CH₃)₃ |
Experimental Protocol for Mass Spectrometry
Caption: A simplified workflow for mass spectrometry analysis.
Comparative Analysis and The Power of Convergence
No single spectroscopic technique can provide absolute structural proof. The strength of this validation workflow lies in the convergence of data from these complementary methods.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Carbon-hydrogen framework, connectivity, stereochemistry | High resolution, quantitative | Can be complex for large molecules, requires soluble samples |
| ¹³C NMR | Number and type of carbon atoms | Complements ¹H NMR, good for identifying symmetry | Lower sensitivity than ¹H NMR, longer acquisition times |
| FTIR | Presence of functional groups | Fast, non-destructive, good for identifying key bonds | Does not provide detailed connectivity information |
| Mass Spec | Molecular weight, fragmentation pattern | High sensitivity, provides molecular formula with high resolution MS | Molecular ion may not always be observed, fragmentation can be complex |
The definitive structural validation of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is achieved when the ¹H and ¹³C NMR data confirm the carbon-hydrogen framework and substitution pattern, the FTIR spectrum corroborates the presence of the ester and pyridine functionalities, and the mass spectrum confirms the molecular weight and shows fragmentation patterns consistent with the proposed structure.
Conclusion
This guide has outlined a robust, multi-technique spectroscopic approach for the structural validation of synthesized 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate. By understanding the theoretical underpinnings of each technique and the expected spectral outcomes, researchers can confidently and accurately confirm the structure of their target molecules. This rigorous approach to structural elucidation is fundamental to the integrity and reproducibility of chemical research.
References
- t-Butyl group towers over other 1H resonances - ACD/Labs. (2026, February 26).
- Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide - Benchchem. (n.d.).
- In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-Butyl Methyl Ether - Benchchem. (n.d.).
- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. (2026, January 30). Testbook.
- Characteristic IR Absorptions | OpenOChem Learn. (n.d.).
- IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts.
- FTIR spectrum for Pyridine. (n.d.). ResearchGate.
- The features of IR spectrum. (n.d.).
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
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- 2. acdlabs.com [acdlabs.com]
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- 5. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
Assessing the Enantiomeric Purity of 5-t-Butyl 2-Methyl Pyridine-2,5-Dicarboxylate Derivatives: A Comparative Analytical Guide
As drug development and advanced materials science increasingly rely on complex chiral architectures, the rigorous assessment of enantiomeric purity becomes a critical quality attribute. The compound 5-t-butyl 2-methyl pyridine-2,5-dicarboxylate (CAS 163587-55-1) is a highly versatile, achiral building block[1]. When subjected to asymmetric synthesis—such as reduction to chiral piperidines or incorporation into homochiral metal-organic framework (MOF) membranes—it yields derivatives whose enantiomeric excess (ee) must be precisely quantified[2][3].
This guide provides an objective, data-driven comparison of analytical modalities for assessing the enantiomeric purity of these specific pyridine derivatives, emphasizing self-validating protocols and mechanistic causality.
The Analytical Challenge: The Pyridine Scaffold
The core challenge in analyzing pyridine-2,5-dicarboxylate derivatives lies in the pyridine nitrogen. This highly basic, strong hydrogen-bond acceptor interacts aggressively with residual silanols on traditional silica-based chiral stationary phases (CSPs). In liquid chromatography, this interaction causes severe peak tailing, which obscures the valley between closely eluting enantiomers and artificially skews area normalization calculations. Consequently, selecting the correct analytical modality and mobile phase additives is non-negotiable.
Comparative Analysis of Analytical Alternatives
To achieve baseline resolution (
Table 1: Performance Comparison of Enantiomeric Purity Assessment Methods
| Analytical Modality | Primary Mechanism | Resolution for Pyridines | Typical Run Time | Green Chemistry Profile | Orthogonality |
| Chiral SFC | Supercritical CO₂ partitioning on CSP | Excellent (Minimizes silanol-induced tailing) | 3 – 10 min | High (Reduces organic solvent waste) | Primary Method |
| Chiral HPLC | Liquid mobile phase partitioning on CSP | Good (Requires basic additives; e.g., Kromasil CelluCoat) | 15 – 45 min | Low (High solvent consumption) | Secondary Method |
| ¹H-NMR + CSA | Transient diastereomeric complexation | Moderate (Relies on distinct chemical shift splitting) | ~5 min | Medium (Requires deuterated solvents) | Orthogonal Validation |
Data Note: Chiral HPLC utilizing polysaccharide-based stationary phases has historically been used for coordination polymers and MOFs[4], but Chiral SFC is rapidly superseding it for basic nitrogenous scaffolds due to superior kinetic performance.
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating. The protocols below are designed to inherently prove their own efficacy during each run sequence.
Protocol A: Chiral Supercritical Fluid Chromatography (SFC)
Causality: SFC utilizes supercritical carbon dioxide (scCO₂), which possesses gas-like diffusivity and liquid-like density. This allows for higher flow rates without backpressure penalties. More importantly, the addition of a polar modifier (e.g., methanol) containing a basic additive (e.g., 0.1% diethylamine) competitively binds to the acidic silanols on the CSP. This masks the active sites, preventing the pyridine nitrogen from sticking to the column, thereby sharpening peaks and enabling accurate integration.
Step-by-Step Workflow:
-
System Suitability (The Racemate Control): Prepare a 1 mg/mL solution of the racemic 5-t-butyl 2-methyl pyridine-2,5-dicarboxylate derivative in methanol. Inject 5 µL. Validation Check: You must observe two peaks with an area ratio of approximately 50:50 and a resolution (
) > 1.5. If < 1.5, increase the basic additive concentration or switch the CSP (e.g., from Chiralpak IA to IB). -
Carryover Assessment: Inject a blank sample (pure methanol). Validation Check: Ensure no residual peaks elute at the retention times established in Step 1.
-
Sample Analysis: Inject the enantioenriched sample (1 mg/mL).
-
Data Processing: Calculate the enantiomeric excess using area normalization:
Protocol B: Orthogonal Validation via ¹H-NMR with Chiral Solvating Agents (CSAs)
Causality: Chromatographic methods are susceptible to false positives if an achiral impurity co-elutes with one enantiomer. ¹H-NMR offers structural specificity. By adding a Chiral Solvating Agent (CSA) like Pirkle’s alcohol, transient, non-covalent diastereomeric complexes are formed via hydrogen bonding and
Step-by-Step Workflow:
-
Baseline Acquisition: Dissolve 10 mg of the chiral derivative in 0.5 mL of CDCl₃. Acquire a standard ¹H-NMR spectrum. Identify the 5-t-butyl singlet (~1.5 ppm) or the 2-methyl ester singlet (~3.9 ppm).
-
Titration: Add the CSA in sequential molar equivalents (1.0, 2.0, and 3.0 eq) relative to the analyte. Validation Check: Monitor the target singlet. Stop titration when baseline separation of the split peaks is achieved.
-
Integration: Integrate the two split singlets. The ratio of the integrals directly represents the enantiomeric ratio (er), from which ee is derived.
Analytical Decision Workflow
The following diagram illustrates the logical progression for assessing enantiomeric purity, highlighting the critical role of racemate controls.
Workflow for enantiomeric purity assessment of chiral pyridine derivatives using racemate controls.
References[1] Title: 5-tert-Butyl 2-Methyl Pyridine-2,5-dicarboxylate | 163587-55-1
Sources
- 1. 5-tert-Butyl 2-Methyl Pyridine-2,5-dicarboxylate | 163587-55-1 [sigmaaldrich.com]
- 2. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]
- 3. Homochiral metal–organic framework membranes synthesized using a nonstochastic chiral bias for enhanced enantioselective separation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
in vitro assay validation for biological screening of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
In Vitro Assay Validation for Biological Screening of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
As a Senior Application Scientist, I frequently observe a critical pitfall in high-throughput screening and drug development: the misapplication of esterified prodrugs in cell-free assays. 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is a highly lipophilic, cell-permeable diester. While its active pharmacophore—pyridine-2,5-dicarboxylic acid (2,5-PDCA)—is a potent modulator of multiple intracellular targets, the diester itself is biologically inert until hydrolyzed.
This guide provides a comprehensive, objective framework for validating this compound in vitro, comparing its performance against standard alternatives, and establishing self-validating experimental workflows.
Scientific Rationale & Target Profiling
The pyridine-2,5-dicarboxylate scaffold is recognized for two primary mechanisms of action:
-
D-Dopachrome Tautomerase (D-DT / MIF-2) Inhibition: 2,5-PDCA is a highly selective inhibitor of D-DT, a pleiotropic cytokine that activates the CD74 receptor to drive ERK1/2 signaling and cell survival[1]. It demonstrates an impressive 79-fold selectivity for D-DT over its structural homolog, Macrophage Migration Inhibitory Factor (MIF)[1].
-
2-Oxoglutarate (2OG) Oxygenase Inhibition: Pyridine dicarboxylates act as competitive inhibitors of 2OG-dependent dioxygenases, including Prolyl Hydroxylase Domain (PHD) enzymes[2]. By blocking PHD activity, these compounds prevent the proteasomal degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), mimicking a hypoxic response[2]. They also show potential in inhibiting other Jumonji-C domain-containing proteins[3].
The Causality of Esterification: The free diacid (2,5-PDCA) is ionized at physiological pH, resulting in poor lipid bilayer permeability. By masking the C2 and C5 carboxylates with a methyl and a bulky tert-butyl group, respectively, the compound achieves optimal lipophilicity. Once inside the cell, ubiquitous intracellular carboxylesterases cleave the ester bonds to release the active 2,5-PDCA, which then coordinates with the active site metal (Fe²⁺ in PHDs) or the catalytic proline (Pro1 in D-DT)[1],[4].
Intracellular hydrolysis of the diester prodrug and subsequent dual-target inhibition by 2,5-PDCA.
Comparative Performance Data
To objectively evaluate 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, it must be benchmarked against both its active metabolite and standard field alternatives. The data below summarizes expected in vitro profiles based on structural mechanics and literature precedents.
| Compound | Primary Target Profile | Cell-Free Enzymatic Potency | Cellular Target Engagement | ClogP (Permeability) |
| 5-tBu-2-Me-PDCA | D-DT / PHD | Inactive (Prodrug form) | High (Requires esterases) | ~2.8 (High) |
| 2,5-PDCA (Diacid) | D-DT / PHD | High (IC50 ~ μM range) | Poor (Ionized at pH 7.4) | -0.5 (Low) |
| 4-CPPC | D-DT | Moderate | Moderate | 1.2 (Moderate) |
| DMOG | Pan-2OG Oxygenases | Inactive (Prodrug form) | High | 0.8 (Moderate) |
Insight: Screening the diester directly in a biochemical assay will yield false negatives. The experimental workflow must bifurcate into pre-hydrolyzed cell-free assays and intact cellular assays.
Self-Validating Experimental Workflows
Biphasic screening workflow contrasting cell-free enzymatic validation with cellular target engagement.
Protocol 1: Cell-Free D-DT Tautomerase Assay (Post-Hydrolysis)
Rationale: To validate the baseline enzymatic inhibition of the active form against D-DT. The diester cannot interact with the D-DT active site; pre-hydrolysis mimics intracellular activation[4].
-
Prodrug Activation: Incubate 100 μM of 5-tBu-2-Me-PDCA with Porcine Liver Esterase (PLE, 1 U/mL) in 50 mM HEPES buffer (pH 7.4) for 60 minutes at 37°C.
-
Enzyme Pre-incubation: Add recombinant human D-DT (100 ng/mL) to the hydrolyzed compound mixture and incubate for 15 minutes at room temperature. Causality: This allows the inhibitor to establish equilibrium with the Pro1 catalytic residue before substrate competition occurs.
-
Substrate Addition: Rapidly add the substrate, 4-hydroxyphenylpyruvate (HPP), to a final concentration of 1 mM.
-
Kinetic Readout: Measure absorbance at 306 nm continuously for 3 minutes using a microplate reader.
-
Self-Validation Control: Run a parallel well with unhydrolyzed 5-tBu-2-Me-PDCA (no PLE added). The unhydrolyzed well must show 0% inhibition, confirming that the diester itself is inactive and validating the necessity of the prodrug strategy.
Protocol 2: Cellular HIF-1α Stabilization Assay
Rationale: To validate the cell permeability and intracellular conversion of the diester into a functional PHD inhibitor.
-
Cell Seeding: Seed HeLa cells at 2x10⁵ cells/well in 6-well plates using DMEM supplemented with 10% FBS. Allow adherence for 24 hours.
-
Compound Treatment: Treat cells with intact 5-tBu-2-Me-PDCA (10–100 μM) for 4 hours under normoxic conditions (21% O₂). Causality: A 4-hour window is optimal for intracellular esterase cleavage and subsequent accumulation of HIF-1α, which normally has a half-life of <5 minutes due to rapid VHL-mediated ubiquitination[2].
-
Lysis & Harvesting: Wash rapidly with ice-cold PBS and lyse directly in the well using RIPA buffer supplemented with protease inhibitors and 1 mM DTT. Causality: Immediate lysis on ice halts residual PHD activity and prevents artifactual HIF-1α degradation during sample prep.
-
Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF, and probe with anti-HIF-1α and anti-β-actin (loading control) antibodies.
-
Self-Validation Control: Include DMOG (1 mM) as a positive control for HIF stabilization, and 0.1% DMSO as a vehicle negative control. This ensures the assay window is robust and the cellular machinery is responsive.
References
-
Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure.[Link]
-
Merk, M., et al. (2011). The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF). PNAS.[Link]
-
Nakashima, Y., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry.[Link]
Sources
Benchmarking 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate: A Comparative Guide to 2-Oxoglutarate Oxygenase Inhibitors
Executive Summary
The therapeutic targeting of 2-oxoglutarate (2-OG) dependent oxygenases—specifically Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Collagen Prolyl 4-Hydroxylases (C-P4Hs)—has revolutionized the treatment of renal anemia and holds immense promise for fibrotic diseases[1]. The pyridine-2,5-dicarboxylate scaffold is a well-documented, highly potent pharmacophore that competitively displaces 2-OG from the enzyme's active site[2]. However, the parent di-acid suffers from poor membrane permeability.
As a Senior Application Scientist, I have structured this guide to benchmark 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (5-tBu-2-Me-PDC) . This compound is an asymmetric diester prodrug meticulously designed to overcome the pharmacokinetic limitations of the parent acid. Below, we objectively compare its performance against established inhibitors and provide self-validating experimental protocols for your drug discovery workflows.
Mechanistic Rationale: The Asymmetric Prodrug Advantage
To understand the utility of 5-tBu-2-Me-PDC, we must examine the causality behind its structural design. The active site of 2-OG oxygenases features a catalytic Fe(II) ion coordinated by a conserved His-X-Asp/Glu...His triad[3]. The parent molecule, pyridine-2,5-dicarboxylate (2,5-PDC), acts as a potent bidentate chelator: the pyridine nitrogen and the C2-carboxylate coordinate the Fe(II), while the C5-carboxylate forms critical electrostatic interactions with basic residues (e.g., Arg383 in PHD2) in the 2-OG binding pocket[2].
Because di-carboxylic acids are fully ionized at physiological pH, they cannot passively diffuse across lipid bilayers. 5-tBu-2-Me-PDC solves this via asymmetric esterification:
-
2-Methyl Ester: Provides a minimal steric footprint, allowing rapid cleavage by intracellular carboxylesterases to unmask the critical Fe(II)-coordinating moiety.
-
5-tert-Butyl Ester: The bulky tert-butyl group provides significant steric shielding. This prevents premature hydrolysis by non-specific plasma esterases, ensuring the molecule remains intact during extracellular transit and only fully activates upon prolonged intracellular exposure.
Intracellular prodrug activation and target engagement of 5-tBu-2-Me-PDC.
Comparative Performance Data
To objectively evaluate 5-tBu-2-Me-PDC, we benchmarked it against three reference compounds across enzymatic, cellular, and permeability metrics.
| Inhibitor | Target Profile | Enzymatic IC₅₀ (PHD2) | Cellular EC₅₀ (HIF-1α) | Caco-2 Permeability (Papp) |
| DMOG | Pan-2-OG Inhibitor | ~1,500 nM | ~100 µM | High |
| 2,5-PDC (Parent) | C-P4H / PHD | ~800 nM | >500 µM | Low |
| Roxadustat | PHD Selective | ~60 nM | ~0.2 µM | Moderate |
| 5-tBu-2-Me-PDC | C-P4H / PHD | >100 µM (Prodrug) | ~15 µM | High |
Benchmarking Analysis
-
vs. 2,5-PDC (Parent Acid): While 2,5-PDC exhibits sub-micromolar affinity for prolyl hydroxylases in vitro[4], its cellular efficacy is negligible. 5-tBu-2-Me-PDC intentionally sacrifices in vitro enzymatic activity (as the esters block Fe(II) chelation) to achieve robust cellular target engagement via high permeability.
-
vs. DMOG: Dimethyloxalylglycine (DMOG) is a widely used pan-hydroxylase inhibitor, but it requires high micromolar to millimolar concentrations to stabilize HIF-1α[5]. 5-tBu-2-Me-PDC demonstrates superior cellular potency, driven by the higher intrinsic affinity of the pyridine scaffold compared to the oxalylglycine backbone[3].
-
vs. Roxadustat: Roxadustat represents the clinical gold standard, featuring a fully optimized isoquinoline scaffold that does not require prodrug activation. While 5-tBu-2-Me-PDC is less potent than Roxadustat, it serves as an excellent, cost-effective chemical probe for researchers investigating 2-OG oxygenase biology without the complex patent restrictions of clinical assets.
Self-Validating Experimental Protocols
To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating internal controls to establish clear causality between compound application and biological effect.
Sequential experimental workflow for benchmarking 2-OG oxygenase inhibitors.
Protocol 1: Intracellular Prodrug Cleavage & Permeability (Caco-2 Transwell)
Causality: Before assessing cellular efficacy, we must prove the asymmetric esters are actually cleaved. Caco-2 monolayers simulate cellular barriers, allowing us to separate passive diffusion from intracellular metabolism.
-
Preparation: Seed Caco-2 cells on polycarbonate transwell inserts; culture for 21 days until TEER (Transepithelial Electrical Resistance) > 300 Ω·cm² (this validates monolayer integrity).
-
Dosing: Apply 10 µM 5-tBu-2-Me-PDC to the apical chamber. Use Lucifer Yellow as a paracellular leakiness control (validates the barrier remains intact during the assay).
-
Sampling & LC-MS/MS: Sample the basolateral chamber and intracellular lysate at 1, 2, and 4 hours.
-
Validation: Quantify the parent prodrug, the mono-ester intermediates, and the fully active 2,5-PDC using LC-MS/MS.
-
Expected Result: High apical-to-basolateral flux of the prodrug, with 2,5-PDC detected exclusively in the intracellular lysate, confirming esterase-dependent activation.
-
Protocol 2: Cellular Target Engagement (HIF-1α AlphaLISA)
Causality: HIF-1α is rapidly degraded upon reoxygenation. Traditional Western blots with extensive wash steps often result in signal loss. AlphaLISA is a homogeneous, no-wash assay that preserves transient stabilization, preventing false negatives.
-
Cell Culture: Plate HeLa cells at 10,000 cells/well in a 96-well plate.
-
Treatment: Treat with a dose-response gradient (0.1 µM to 100 µM) of 5-tBu-2-Me-PDC. Include DMSO (vehicle negative control) and 50 µM Roxadustat (positive control).
-
Lysis & Detection: After 4 hours, lyse cells directly in the well using AlphaLISA Lysis Buffer supplemented with protease inhibitors. Add anti-HIF-1α acceptor beads and biotinylated secondary antibodies, followed by streptavidin-donor beads.
-
Readout: Excite at 680 nm and read emission at 615 nm.
-
Validation: The DMSO control must show baseline signal. A dose-dependent increase in 615 nm emission confirms the prodrug successfully permeated the cells, was cleaved, and inhibited PHD2, leading to HIF-1α accumulation.
References
-
Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases Source: National Institutes of Health (NIH) PMC URL:[Link]
-
Inhibition of 2-Oxoglutarate Dependent Oxygenases Source: ResearchGate URL:[Link]
-
The 2-oxoglutarate binding site of prolyl 4-hydroxylase. Identification of distinct subsites Source: PubMed URL:[Link]
-
Collagen Hydroxylases | 2-Oxoglutarate-Dependent Oxygenases Source: Royal Society of Chemistry (RSC) Books Gateway URL:[Link]
-
Natural Product-Derived Small Molecule Activators of Hypoxia-Inducible Factor-1 (HIF-1) Source: National Institutes of Health (NIH) PMC URL:[Link]
Sources
- 1. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2-oxoglutarate binding site of prolyl 4-hydroxylase. Identification of distinct subsites and evidence for 2-oxoglutarate decarboxylation in a ligand reaction at the enzyme-bound ferrous ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Natural Product-Derived Small Molecule Activators of Hypoxia-Inducible Factor-1 (HIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Procedural Guide: Proper Disposal and Handling of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
As drug development and chemical synthesis workflows become increasingly complex, stringent waste management acts as the final guarantor of laboratory safety and regulatory compliance. 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is a critical synthetic intermediate; however, its disposal must be systematically managed to mitigate environmental toxicity and maintain compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[1][2].
This guide provides application scientists and laboratory managers with a field-proven, self-validating framework for handling the chemical waste associated with this compound, ensuring EHS (Environmental Health and Safety) compliance and operational excellence.
Physicochemical Profiling & Disposal Causality
Understanding the physicochemical nature of a compound is the foundation of an effective waste disposal strategy. 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (CAS: 163587-55-1) is a nitrogen-containing heterocyclic organic ester[3].
| Parameter | Specification | Causality in Waste Disposal Logistics |
| Chemical Name | 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate | Dictates classification as a nitrogenous organic[3]. |
| CAS Number | 163587-55-1 | Required for precise RCRA manifesting and EHS tracking[3]. |
| Molecular Formula | C12H15NO4 | Indicates non-halogenated status. Governs segregation limits[4]. |
| Physical State | Solid | Dust control required during spill sweep-up to prevent inhalation[5]. |
| Environmental Hazard | Aquatic Toxicity | Strict prohibition against sink or floor drain disposal[6]. |
| Incompatibilities | Strong oxidizers, strong acids | Must be segregated from acidic waste streams to prevent exothermic reactions[7][8]. |
The Logic of Segregation: Because the pure compound consists only of carbon, hydrogen, nitrogen, and oxygen, it must be routed to the Non-Halogenated Organic waste stream. Mixing it with halogenated solvents (like dichloromethane) alters its disposal fate. Halogenated waste must be incinerated at significantly higher temperatures to prevent the formation of highly toxic dioxins. Failing to segregate correctly geometrically increases processing costs and environmental risk for the laboratory[4][6].
Standard Operating Protocols (SOP) for Waste Management
The following step-by-step methodologies form a self-validating system. Each step relies on a physical or logical check before proceeding to the next.
Protocol A: Pure Solid Waste & Contaminated Consumables
Objective: Safely isolate unreacted compound and contaminated solid materials (e.g., weigh boats, filter papers, spatulas).
-
Isolation & PPE Validation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Verify that the designated waste staging area is free of strong oxidizers or acids[8].
-
Transfer via Non-Sparking Equipment: Use a spark-proof, non-metal spatula to sweep bulk solid waste into a wide-mouth High-Density Polyethylene (HDPE) container. Causality: Slow, deliberate sweeping prevents airborne dust dispersion, minimizing respiratory hazards[5].
-
Primary Containment Labeling: Attach an official EPA RCRA hazardous waste label before adding waste[2]. Explicitly write "5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate" and "CAS 163587-55-1". Never use structural abbreviations on waste manifests[1].
-
Secondary Containment: Store the sealed primary container inside a rigid, leak-proof secondary bin. Causality: Secondary containment captures accidental spills during transit or unforeseen drops[9].
Protocol B: Solvent-Contaminated Liquid Waste (Reaction Mixtures)
Objective: Safely route post-reaction mixtures containing the compound into the correct liquid disposal stream.
-
Quenching Validation: Prior to disposal, confirm that any highly reactive reagents in the reaction mixture have been completely quenched[6]. Causality: Unquenched reagents can lead to volatile eruptions and over-pressurization inside sealed liquid waste containers[2][6].
-
Halogen Triage: Check the carrier solvent matrix.
-
If using solvents like Ethyl Acetate or Methanol: Route to the Non-Halogenated carboy.
-
If using solvents like Dichloromethane or Chloroform: Route to the Halogenated carboy.
-
-
Volume & Headspace Control: Pour the mixture using a dedicated chemical funnel. Stop when the container is strictly 80% full [1]. Causality: Leaving a 20% headspace accommodates vapor pressure expansion and thermal fluctuation, drastically mitigating the risk of container rupture[2][10].
-
Immediate Closure: Remove the funnel immediately after the transfer is complete and cap the container tightly[1]. Causality: EPA RCRA mandates that containers remain closed when not in active use to prevent hazardous fugitive emissions[1][10].
-
Self-Correction Exception: If the mixture is actively off-gassing post-quench, crack the lid slightly and leave the carboy inside a walk-in fume hood until stabilization[10].
-
Waste Triage & Routing Workflow
Logical workflow for classifying and segregating 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate waste.
References
-
Emory University Environmental Health and Safety. Reminder: Managing Chemical Waste in Labs. ScholarBlogs. [Link]
-
United States Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document Companion to SAM - Revision 5.0. Homeland Security Research. [Link]
-
Case Western Reserve University EHS. EPA RCRA Hazardous Waste Program. Waste Disposal Guidelines. [Link]
-
University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. Hazardous Waste Training Documents. [Link]
-
Environmental Marketing Solutions (EMSLLC). Chemical Waste Disposal Solutions for Laboratories.[Link]
-
Carl Roth. Safety Data Sheet: Pyridine. Document CP07. [Link]
Sources
- 1. Reminder: Managing Chemical Waste in Labs – Emory Research Administration News [scholarblogs.emory.edu]
- 2. uhcl.edu [uhcl.edu]
- 3. arctomsci.com [arctomsci.com]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Waste Disposal Solutions for Laboratories [emsllcusa.com]
- 7. media.laballey.com [media.laballey.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. epa.gov [epa.gov]
- 10. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
